2-Bromo-4-methylphenyl isothiocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-isothiocyanato-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNS/c1-6-2-3-8(10-5-11)7(9)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXSCOWMTPPFCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N=C=S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80172835 | |
| Record name | 2-Bromo-4-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19241-39-5 | |
| Record name | 2-Bromo-4-methylphenyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241395 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4-methylphenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80172835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19241-39-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4-methylphenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methylphenyl isothiocyanate is an organic compound featuring a reactive isothiocyanate (-N=C=S) group, a bromine atom, and a methyl group on a phenyl ring. Isothiocyanates are a class of compounds known for their versatile applications in organic synthesis and medicinal chemistry. They serve as crucial building blocks for the synthesis of various nitrogen- and sulfur-containing heterocycles, such as thioureas and thiocarbamates, which are prevalent in many pharmacologically active molecules. The electrophilic carbon atom of the isothiocyanate moiety is highly susceptible to nucleophilic attack, making it a valuable functional group for constructing complex molecular architectures. This guide provides a comprehensive overview of the synthesis and detailed characterization of this compound, starting from readily available precursors.
Synthesis Pathway
The synthesis of this compound is typically achieved in a two-stage process. The first stage involves the synthesis of the key intermediate, 2-Bromo-4-methylaniline, from p-toluidine. The second stage is the conversion of this aniline derivative into the target isothiocyanate.
Experimental Protocols
Stage 1: Synthesis of 2-Bromo-4-methylaniline (Precursor)
This protocol is based on the established method of acetylation, bromination, and subsequent hydrolysis of p-toluidine.[1]
Materials:
-
p-Toluidine (4-methylaniline)
-
Glacial acetic acid
-
Acetic anhydride
-
Liquid bromine (Br₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
Procedure:
-
Acetylation: A mixture of p-toluidine, glacial acetic acid, and acetic anhydride is heated under reflux for approximately 2.5-3 hours to form N-acetyl-p-toluidine.[1]
-
Bromination: The reaction mixture is cooled to 35-45°C. Liquid bromine is added dropwise while maintaining the temperature between 50-55°C. The mixture is stirred for 1 hour to yield 3-bromo-4-acetamidotoluene.[1]
-
Precipitation and Isolation: The reaction mixture is poured into ice water. The resulting solid precipitate is collected by filtration, washed with water, and can be further purified by crystallization from 80% ethanol.[1]
-
Hydrolysis: The purified 3-bromo-4-acetamidotoluene is heated under reflux with concentrated hydrochloric acid for 3 hours to hydrolyze the amide, forming the hydrochloride salt of 2-bromo-4-methylaniline.[1]
-
Neutralization and Extraction: The cooled solution containing the hydrochloride salt is suspended in water. A concentrated solution of sodium hydroxide is added to neutralize the acid and liberate the free amine, 2-bromo-4-methylaniline, which appears as an oily substance.[1]
-
Purification: The oily product is separated and purified by vacuum distillation to yield pure 2-Bromo-4-methylaniline.[1]
Stage 2: Synthesis of this compound
This one-pot protocol is adapted from a general method for converting aryl amines to isothiocyanates using carbon disulfide and tosyl chloride as the desulfurizing agent.[2][3][4] This approach avoids the use of highly toxic thiophosgene.
Materials:
-
2-Bromo-4-methylaniline
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N)
-
Tosyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a solution of 2-Bromo-4-methylaniline (1.0 eq.) in dichloromethane, add triethylamine (2.2 eq.). Cool the mixture to 0°C in an ice bath.
-
Dithiocarbamate Formation: Add carbon disulfide (1.2 eq.) dropwise to the stirred solution. Allow the mixture to stir at 0°C for 30 minutes, during which the in situ formation of the dithiocarbamate salt occurs.[3]
-
Desulfurization: Add a solution of tosyl chloride (1.1 eq.) in dichloromethane dropwise to the reaction mixture at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the mixture and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.
Characterization Data
Proper characterization is essential to confirm the identity and purity of the synthesized compound. The following tables summarize the key physicochemical and spectroscopic data for the precursor and the final product.
Table 1: Physicochemical Properties
| Property | 2-Bromo-4-methylaniline (Precursor) | This compound (Product) |
| CAS Number | 583-68-6 | 19241-39-5[5] |
| Molecular Formula | C₇H₈BrN | C₈H₆BrNS[5] |
| Molecular Weight | 186.05 g/mol | 228.11 g/mol [5] |
| Appearance | Colorless liquid | Not specified (often pale yellow oils or low-melting solids) |
| Melting Point | 14-16 °C | Not available |
| Boiling Point | 240 °C | Not available |
| Density | 1.500 g/mL at 25 °C | Not available |
Table 2: Spectroscopic Data for this compound
| Technique | Data / Expected Characteristics |
| IR (Infrared) Spectroscopy | Strong, broad asymmetric stretching band for the -N=C=S group, typically observed in the 2000-2200 cm⁻¹ region.[5][6] |
| ¹H NMR Spectroscopy (Predicted) | - Aromatic protons (3H) expected in the δ 7.0-7.6 ppm region, showing splitting patterns consistent with a 1,2,4-trisubstituted benzene ring.- Methyl protons (3H) as a singlet, expected around δ 2.3-2.4 ppm. |
| ¹³C NMR Spectroscopy (Predicted) | - Isothiocyanate carbon (-N=C =S) signal expected in the δ 130-140 ppm region. This signal is often characteristically broad and may have low intensity.[7]- Aromatic carbons expected in the δ 120-140 ppm range.- Methyl carbon expected around δ 20-22 ppm. |
| Mass Spectrometry (EI) | - Molecular ion peaks [M]⁺ and [M+2]⁺ with a characteristic ~1:1 intensity ratio due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) at m/z 227 and 229.[5][8]- Fragmentation may involve the loss of Br, NCS, or other small fragments.[9] |
Conclusion
This technical guide outlines a reliable and modern synthetic route to this compound, a valuable intermediate for chemical and pharmaceutical research. The two-stage synthesis, beginning with p-toluidine, employs well-established chemical transformations. The provided one-pot protocol for the conversion of the precursor amine to the final isothiocyanate offers a safer alternative to traditional methods that use highly toxic reagents. The comprehensive characterization data, including expected spectroscopic signatures, provides researchers with the necessary information to verify the synthesis and purity of the target compound, facilitating its use in further drug development and synthetic applications.
References
- 1. rsc.org [rsc.org]
- 2. Isothiocyanate synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. This compound [webbook.nist.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. scispace.com [scispace.com]
Physical and chemical properties of 2-Bromo-4-methylphenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the physical and chemical properties of 2-Bromo-4-methylphenyl isothiocyanate. Due to the limited availability of direct experimental data for this specific isomer, this paper infers many of its properties from its precursor, 2-Bromo-4-methylaniline, and the well-established chemistry of the isothiocyanate functional group. This document also presents a detailed, proposed experimental protocol for its synthesis and discusses its potential for biological activity based on the known properties of related isothiocyanate compounds.
Core Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C8H6BrNS | Calculated |
| Molecular Weight | 228.11 g/mol | Calculated |
| IUPAC Name | 2-Bromo-1-isothiocyanato-4-methylbenzene | |
| CAS Number | Not assigned |
Physical properties of the key starting material, 2-Bromo-4-methylaniline, are well-documented and provide a basis for estimating the properties of the final isothiocyanate product.
| Property | Value for 2-Bromo-4-methylaniline | Source |
| CAS Number | 583-68-6 | [1] |
| Molecular Formula | C7H8BrN | [1] |
| Molecular Weight | 186.05 g/mol | [1] |
| Appearance | Colorless liquid | [2] |
| Melting Point | 14-16 °C | [3] |
| Boiling Point | 240 °C | [3] |
| Density | 1.5 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.602 | [3] |
| Solubility | Insoluble in water. Miscible with alcohol and ether. | [2] |
Based on the properties of the precursor and general characteristics of aryl isothiocyanates, this compound is expected to be a liquid or a low-melting solid at room temperature, with a boiling point higher than its aniline precursor. It is anticipated to be insoluble in water and soluble in organic solvents.
Proposed Synthesis Protocol
The synthesis of this compound can be achieved from its corresponding primary amine, 2-Bromo-4-methylaniline, through several established methods. A common and effective method involves the reaction with thiophosgene or a thiophosgene equivalent. An alternative, less hazardous approach utilizes carbon disulfide to form a dithiocarbamate salt in situ, which is then decomposed to the isothiocyanate.[4][5]
Experimental Protocol: Synthesis via Dithiocarbamate Decomposition
This protocol is a general procedure adapted for the synthesis of the target molecule.
Materials:
-
2-Bromo-4-methylaniline
-
Carbon disulfide (CS2)
-
Triethylamine (TEA) or another suitable base
-
Tosyl chloride or a similar desulfurylating agent
-
Dichloromethane (DCM) or another suitable solvent
-
Sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-Bromo-4-methylaniline (1 equivalent) in dichloromethane. Cool the solution to 0 °C using an ice bath.
-
Formation of Dithiocarbamate Salt: To the cooled solution, add triethylamine (2.2 equivalents) followed by the slow, dropwise addition of carbon disulfide (1.2 equivalents). Stir the reaction mixture at 0 °C for 1-2 hours. The formation of the triethylammonium dithiocarbamate salt may be observed.
-
Decomposition to Isothiocyanate: To the reaction mixture, add tosyl chloride (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield pure this compound.
Safety Precautions:
-
Carbon disulfide is highly flammable and toxic.
-
Tosyl chloride is corrosive and a lachrymator.
-
All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Chemical Reactivity and Stability
The isothiocyanate group (-N=C=S) is a versatile functional group known for its electrophilic character at the central carbon atom. This makes it susceptible to nucleophilic attack by a variety of nucleophiles, including amines, alcohols, and thiols, leading to the formation of thioureas, thiocarbamates, and dithiocarbamates, respectively.
Isothiocyanates can be sensitive to moisture and should be stored under an inert atmosphere at a low temperature.[6]
Reactivity of the isothiocyanate functional group.
Potential Biological Activity
While no specific biological studies have been reported for this compound, the broader class of isothiocyanates is well-known for a range of biological activities.[7][8][9]
-
Antimicrobial Activity: Many isothiocyanates exhibit potent antimicrobial properties against a variety of bacteria and fungi.[7][10] The antimicrobial efficacy is often dependent on the specific chemical structure of the isothiocyanate.[10] Aromatic isothiocyanates, in particular, have been noted for their ability to cross bacterial membranes.[7]
-
Anticancer and Chemopreventive Properties: Numerous studies have highlighted the potential of isothiocyanates, such as sulforaphane from broccoli, as chemopreventive agents.[8][11] Their mechanisms of action are often linked to the induction of phase II detoxification enzymes and the modulation of signaling pathways involved in cell proliferation and apoptosis.[11]
Given these general properties of isothiocyanates, it is plausible that this compound could exhibit similar biological activities. However, dedicated experimental studies are required to confirm this and to elucidate any specific mechanisms of action.
Proposed workflow for the synthesis of this compound.
Conclusion
This compound is a compound for which direct experimental data is scarce. However, based on the known chemistry of its precursor and the isothiocyanate functional group, we can infer its properties and propose a reliable synthetic route. Its potential for biological activity, particularly in the antimicrobial and anticancer realms, warrants further investigation. This technical guide provides a foundational resource for researchers interested in the synthesis and evaluation of this and related compounds. Further experimental validation of the properties and activities discussed herein is essential.
References
- 1. 2-Bromo-4-methylaniline | C7H8BrN | CID 11422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 2-溴-4-甲基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. cbijournal.com [cbijournal.com]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced in vitro biological activity of synthetic 2-(2-pyridyl) ethyl isothiocyanate compared to natural 4-(methylsulfinyl) butyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2-Bromo-4-methylphenyl isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-4-methylphenyl isothiocyanate (C₈H₆BrNS; CAS No. 19241-39-5). Due to the limited availability of experimentally derived public data, this document presents a combination of known properties, predicted spectroscopic values, and generalized experimental protocols. This guide is intended to serve as a valuable resource for researchers in chemistry and drug development by providing foundational data and methodologies for the characterization of this compound.
Compound Identification
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 19241-39-5 |
| Molecular Formula | C₈H₆BrNS |
| Molecular Weight | 228.11 g/mol |
| Physical Form | Fused solid, white to pale cream |
| Melting Point | 42.5-48.5 °C |
Spectroscopic Data
While experimentally obtained spectra for this compound are available in select databases such as the NIST WebBook for IR and Mass Spectrometry, the detailed peak assignments are not readily published. The following sections provide predicted data based on the compound's structure and known spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Note: The following NMR data are predicted and should be confirmed by experimental analysis.
Table 1: Predicted ¹H NMR Spectral Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.45 | d | 1H | Aromatic H (H6) |
| ~7.20 | dd | 1H | Aromatic H (H5) |
| ~7.10 | d | 1H | Aromatic H (H3) |
| ~2.35 | s | 3H | Methyl H (-CH₃) |
Table 2: Predicted ¹³C NMR Spectral Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~140.0 | -N=C=S |
| ~139.5 | Aromatic C (C4) |
| ~135.0 | Aromatic C (C6) |
| ~132.0 | Aromatic C (C5) |
| ~130.0 | Aromatic C (C1) |
| ~125.0 | Aromatic C (C3) |
| ~120.0 | Aromatic C (C2) |
| ~20.5 | Methyl C (-CH₃) |
Infrared (IR) Spectroscopy
Table 3: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 2200-2000 | Strong | Asymmetric stretch | Isothiocyanate (-NCS) |
| 3100-3000 | Medium | C-H stretch | Aromatic C-H |
| 2960-2850 | Medium | C-H stretch | Methyl (-CH₃) |
| 1600-1450 | Medium | C=C stretch | Aromatic Ring |
| ~1100 | Strong | C-Br stretch | Aryl Bromide |
Mass Spectrometry (MS)
Table 4: Expected Major Fragments in Electron Ionization (EI) Mass Spectrum
| m/z Value | Ion Fragment | Notes |
| 227/229 | [M]⁺˙ (Molecular Ion) | Presence of bromine results in a characteristic M+2 isotope pattern. |
| 148 | [M - Br]⁺ | Loss of the bromine atom. |
| 116 | [M - Br - S]⁺ | Subsequent loss of sulfur. |
| 91 | [C₇H₇]⁺ | Tropylium ion, common in tolyl-containing compounds. |
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a solid organic compound such as this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.[1]
-
Transfer: Filter the solution to remove any particulates and transfer the clear solution into a standard 5 mm NMR tube.[1]
-
Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence.[2]
-
-
Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
FT-IR Spectroscopy (ATR Method)
-
Background Spectrum: Clean the Attenuated Total Reflectance (ATR) crystal with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.[3]
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.[3]
-
Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[3]
-
Data Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: Thoroughly clean the ATR crystal after the measurement.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).[4][5]
-
Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[4][6]
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[7]
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.[7]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.
Caption: Workflow for chemical compound characterization.
References
CAS number and molecular structure of 2-Bromo-4-methylphenyl isothiocyanate
An In-depth Technical Guide to 2-Bromo-4-methylphenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, including its chemical properties, molecular structure, and relevant experimental protocols. The information is curated for professionals in the fields of chemical research and drug development.
Chemical Identity and Properties
This compound is an aromatic isothiocyanate compound. Its fundamental chemical identifiers and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 19241-39-5 | [1][2] |
| Molecular Formula | C₈H₆BrNS | [1][2][3] |
| Molecular Weight | 228.11 g/mol | [1][2] |
| IUPAC Name | 2-bromo-1-isothiocyanato-4-methylbenzene | [3] |
| SMILES | CC1=CC(=C(C=C1)N=C=S)Br | [3] |
| InChI Key | DQXSCOWMTPPFCJ-UHFFFAOYSA-N | [1][3] |
| Predicted XlogP | 4.4 | [3] |
Molecular Structure
The molecular structure of this compound consists of a benzene ring substituted with a bromine atom, a methyl group, and an isothiocyanate group.
Caption: 2D representation of this compound.
Experimental Protocols: Synthesis
A general and efficient "one-pot," two-step procedure for the synthesis of aryl isothiocyanates can be adapted for this compound.[4] This method involves the formation of a dithiocarbamate intermediate followed by desulfurization.[4]
Materials and Reagents:
-
2-Bromo-4-methylaniline (starting amine)
-
Carbon disulfide (CS₂)
-
Triethylamine (Et₃N) or another organic base
-
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) as a desulfurization reagent[4]
-
Dichloromethane (DCM) as a solvent
-
Hydrochloric acid (HCl, 1N solution)
-
Magnesium sulfate (MgSO₄)
-
Hexane for chromatography
Procedure:
-
Dithiocarbamate Formation: The starting amine, 2-Bromo-4-methylaniline, is dissolved in dry DCM in a pressure vial. An organic base like triethylamine and carbon disulfide are added to the solution, which is then stirred at room temperature.[4]
-
Desulfurization: The desulfurization reagent (DMT/NMM/TsO⁻) is added to the reaction mixture.[4] The reaction can be carried out under microwave conditions (e.g., 90°C for 3 minutes) to facilitate the conversion to the isothiocyanate.[4]
-
Workup and Purification:
-
The reaction mixture is diluted with DCM and washed sequentially with water, 1N HCl, and again with water.[4]
-
The organic layer is dried over anhydrous MgSO₄.[4]
-
The crude product is purified by flash chromatography on silica gel using hexane as the eluent.[4]
-
The final product, this compound, is isolated after solvent evaporation under reduced pressure.[4]
-
Caption: General synthesis workflow for aryl isothiocyanates.
Reactivity and Applications
The isothiocyanate group (-N=C=S) is a versatile functional group in organic synthesis. The carbon atom of the isothiocyanate is electrophilic and readily undergoes nucleophilic attack. The presence of an electron-withdrawing bromine atom on the aromatic ring enhances this electrophilicity.
This compound can serve as a building block in the synthesis of various heterocyclic compounds and thiourea derivatives, which are of interest in medicinal chemistry and drug development. For instance, a related compound, 2-Bromophenyl isothiocyanate, has been utilized in the synthesis of 1,4-dihydro-3,1-benzoxazine-2-thiones.
Spectral Data
Spectral information is crucial for the characterization of this compound. Publicly available data includes:
-
Mass Spectrometry: Electron ionization mass spectrum data is available through the NIST WebBook.[1]
-
Infrared (IR) and Raman Spectroscopy: FTIR and Raman spectra can be found in spectral databases such as SpectraBase.[5] These are essential for identifying the characteristic isothiocyanate stretching vibrations.
References
A Technical Guide to the Fundamental Reactivity of the Isothiocyanate Functional Group
Abstract
The isothiocyanate functional group (R-N=C=S) is a cornerstone of synthetic chemistry and a focal point in drug discovery due to its unique electronic properties and versatile reactivity. As potent electrophiles, isothiocyanates readily engage with a wide array of nucleophiles, forming the basis for numerous biocompatible conjugation strategies and the synthesis of diverse heterocyclic scaffolds. Their biological significance is largely attributed to their ability to modulate cellular signaling pathways, most notably the Keap1-Nrf2 antioxidant response pathway, through covalent modification of key protein cysteine residues. This technical guide provides an in-depth exploration of the core reactivity of isothiocyanates, detailing reaction mechanisms, kinetics, and synthetic protocols. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical functional group.
Introduction to the Isothiocyanate Group
Isothiocyanates (ITCs) are organosulfur compounds characterized by the -N=C=S functional group. They are widely recognized for their pungent aroma and are the bioactive compounds derived from the hydrolysis of glucosinolates, which are secondary metabolites found in cruciferous vegetables like broccoli, mustard, and horseradish.[1][2] The unique reactivity of the isothiocyanate moiety has established it as a valuable electrophilic building block in organic synthesis and a key pharmacophore in medicinal chemistry.[3][4] Their ability to form covalent bonds with biological nucleophiles underpins their potent anti-inflammatory, antioxidant, and anticancer properties.[4][5]
Electronic Structure and Electrophilicity
The reactivity of the isothiocyanate group is dictated by its electronic structure. The central carbon atom is bonded to a nitrogen and a sulfur atom through double bonds, creating a heterocumulene system. Both nitrogen and sulfur are more electronegative than carbon, resulting in a significant polarization of the N=C and C=S bonds. This polarization renders the central carbon atom highly electrophilic and susceptible to attack by nucleophiles. This inherent electrophilicity is the primary driver for the majority of its characteristic reactions.[6][7][8]
Key Reactions of the Isothiocyanate Group
The versatile reactivity of isothiocyanates is dominated by nucleophilic additions to the electrophilic central carbon. These reactions are typically efficient, proceed under mild conditions, and form the basis for many synthetic and biological applications.
Nucleophilic Addition Reactions
The general mechanism involves the attack of a nucleophile on the central carbon of the -N=C=S group, leading to the formation of a tetrahedral intermediate, which then typically undergoes protonation to yield the final stable adduct.
Caption: Logical diagram of nucleophilic addition to an isothiocyanate.
3.1.1 Reaction with Amines: Thiourea Formation The reaction between an isothiocyanate and a primary or secondary amine is a rapid and highly efficient method for synthesizing N,N'-disubstituted thioureas.[9] This reaction is fundamental in medicinal chemistry, as the thiourea moiety is a common feature in many biologically active compounds.[10] The reaction proceeds readily at room temperature and often gives high yields without the need for a catalyst.[11][12]
3.1.2 Reaction with Thiols: Dithiocarbamate Formation Isothiocyanates react with thiols (sulfhydryl groups) to form dithiocarbamate adducts. This reaction is particularly relevant in biological systems, as the thiol group of cysteine residues in proteins is a primary target for bioactive isothiocyanates.[6][13] The reaction is pH-dependent, favoring dithiocarbamate formation under neutral to slightly acidic conditions (pH 6-8).[13] This covalent modification of proteins, such as Keap1, is a key mechanism of action for many isothiocyanates.[14][15]
3.1.3 Reaction with Alcohols and Water: Thiocarbamate Formation and Hydrolysis Alcohols react with isothiocyanates to form thiocarbamates. This reaction is generally slower than the reaction with amines or thiols. Similarly, water can act as a nucleophile, leading to the hydrolysis of the isothiocyanate. This process initially forms an unstable thiocarbamic acid intermediate, which rapidly decomposes to yield a primary amine and carbonyl sulfide (COS).[16][17] The rate of hydrolysis is dependent on pH and temperature, with faster rates observed under alkaline conditions.[18][19]
3.1.4 Reaction with Amino Acids Isothiocyanates react with the free amino groups of amino acids and peptides to form N-thiocarbamoyl derivatives.[16][20] This reaction is the basis of the Edman degradation, a classical method for sequencing proteins, where phenyl isothiocyanate (PITC) is used to sequentially cleave and identify N-terminal amino acid residues.[21][22] The reaction rate is proportional to pH, as a higher pH increases the nucleophilicity of the amino group.[16][23]
Quantitative Analysis of Reactivity
The biological and synthetic utility of isothiocyanates is directly related to their reactivity, which can be quantified through kinetic studies. The electronic properties of the 'R' group significantly influence the electrophilicity of the isothiocyanate carbon, with electron-withdrawing groups increasing reactivity.
Table 1: Comparative Reaction Kinetics with Glutathione (GSH)
The reaction with the intracellular antioxidant glutathione (GSH) is a key determinant of the biological activity of isothiocyanates.[24]
| Isothiocyanate (ITC) | Substituent Type | Second-Order Rate Constant (k₂) with GSH (M⁻¹s⁻¹) | Relative Reactivity |
| Benzyl ITC (BITC) | Aromatic | Data not available, but qualitatively highest | High |
| Allyl ITC (AITC) | Aliphatic | Data not available, but qualitatively moderate | Moderate |
| Sulforaphane (SFN) | Aliphatic | Data not available, but qualitatively lowest | Lower |
| This table summarizes relative reactivity trends based on qualitative descriptions in the literature. Specific rate constants vary with experimental conditions.[24] |
Table 2: Hydrolysis Kinetics of Allyl Isothiocyanate (AITC)
The hydrolysis of isothiocyanates is often studied as a pseudo-first-order reaction. The rate constant is highly dependent on the concentration of hydroxide ions.[19]
| Hydroxide Conc. [OH⁻] (mol/L) | Pseudo-First-Order Rate Constant (k) (s⁻¹) |
| 0.01 | ~0.005 |
| 0.02 | ~0.010 |
| 0.03 | ~0.015 |
| 0.04 | ~0.020 |
| 0.05 | ~0.025 |
| Data is illustrative of the linear relationship k = 0.0587 + 0.456[OH⁻] found at 5°C, showing increased hydrolysis rate with alkalinity.[19] |
Relevance in Drug Development and Biology
The electrophilic nature of isothiocyanates allows them to act as "covalent drugs" by forming stable bonds with target proteins. This mechanism is central to their roles as chemopreventive and therapeutic agents.[3][25]
Mechanism of Action: The Keap1-Nrf2 Signaling Pathway
A primary mechanism for the health benefits of isothiocyanates is the activation of the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.[5][26] Under normal conditions, the transcription factor Nrf2 is bound by its repressor protein, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[15][27]
Isothiocyanates, being potent electrophiles, react with highly sensitive cysteine residues on Keap1 (notably C151).[14][28] This covalent modification induces a conformational change in Keap1, preventing it from marking Nrf2 for degradation.[15] As a result, newly synthesized Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus.[29][30] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous cytoprotective genes, upregulating the expression of Phase II detoxification enzymes and antioxidant proteins (e.g., NQO1, HO-1, GCLC).[26][31][32]
Caption: The Keap1-Nrf2 signaling pathway and its activation by isothiocyanates.
Experimental Protocols
The following sections provide standardized, detailed methodologies for the synthesis of isothiocyanates and their subsequent conversion to thioureas, which are common procedures in medicinal chemistry and materials science.
Synthesis of Isothiocyanates
Protocol 1: Synthesis of an Isothiocyanate from a Primary Amine and Carbon Disulfide This method relies on the formation of a dithiocarbamate salt intermediate, which is then decomposed to the isothiocyanate using a desulfurization agent like tosyl chloride or cyanuric chloride.[33][34][35]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the primary amine (1.0 eq) and a base such as triethylamine (3.0 eq) or potassium carbonate (2.0 eq) in a suitable solvent (e.g., anhydrous THF, dichloromethane).[33][35]
-
Formation of Dithiocarbamate: Cool the mixture to 0 °C in an ice bath. Add carbon disulfide (1.2 eq) dropwise to the stirring solution. Allow the reaction to warm to room temperature and stir for 3-5 hours. Monitor the formation of the dithiocarbamate salt by Thin Layer Chromatography (TLC).[33]
-
Desulfurization: Cool the reaction mixture back to 0 °C. Add a solution of the desulfurizing agent (e.g., tosyl chloride, 1.2 eq; or acetyl chloride, 1.2 eq) in the same solvent dropwise.[33][35]
-
Reaction Completion and Work-up: Stir the mixture for an additional 30-60 minutes at 0 °C, monitoring by TLC until the starting material is consumed.
-
Purification: Quench the reaction with water and perform an extractive work-up with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure isothiocyanate.[35]
Synthesis of Thioureas
Protocol 2: General Synthesis of an N,N'-Disubstituted Thiourea This protocol outlines the straightforward nucleophilic addition of a primary amine to an isothiocyanate.[9][10][11]
-
Reaction Setup: In a round-bottom flask, dissolve the primary or secondary amine (1.0 eq) in a suitable solvent like dichloromethane (DCM), THF, or acetonitrile under ambient conditions.[9][10]
-
Addition of Isothiocyanate: To the stirred solution of the amine, add the corresponding isothiocyanate (1.0 eq) dropwise at room temperature. The reaction is often exothermic.[11][33]
-
Reaction Monitoring: Stir the mixture for 1-2 hours at room temperature. The reaction progress can be easily monitored by TLC, observing the consumption of the limiting reagent.[11]
-
Work-up and Isolation: Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product is often a solid.[9]
-
Purification: If the product is not pure by TLC, it can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel.[9][11]
Caption: Experimental workflow for the synthesis and purification of thioureas.
Conclusion
The isothiocyanate functional group possesses a rich and predictable reactivity profile, dominated by its electrophilic character. The facile addition of nucleophiles, particularly amines and thiols, makes it an invaluable tool for constructing complex molecules and for covalent modification in biological systems. An understanding of its reaction kinetics and mechanisms, especially in the context of the Keap1-Nrf2 pathway, is crucial for leveraging its therapeutic potential. The synthetic protocols provided herein offer reliable methods for accessing isothiocyanates and their derivatives, facilitating further research and development in chemistry, biology, and medicine.
References
- 1. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
- 4. The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isothiocyanates in medicine: A comprehensive review on phenylethyl-, allyl-, and benzyl-isothiocyanates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Dietary isothiocyanates modify mitochondrial functions through their electrophilic reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Phenethyl Isothiocyanate, a Dual Activator of Transcription Factors NRF2 and HSF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. KEAP1 and done? Targeting the NRF2 pathway with sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 18. The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 19. hrcak.srce.hr [hrcak.srce.hr]
- 20. Serials - Reaction of isothiocyanates with amino acids, peptides and proteins | Collection of Czechoslovak Chemical Communications [cccc.uochb.cas.cz]
- 21. letstalkacademy.com [letstalkacademy.com]
- 22. Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 23. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Exploring the effects of isothiocyanates on chemotherapeutic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Moringa isothiocyanate activates Nrf2: potential role in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Phenethyl Isothiocyanate (PEITC) interaction with Keap1 activates the Nrf2 pathway and inhibits lipid accumulation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchwithrutgers.com [researchwithrutgers.com]
- 30. [PDF] Mechanism of action of isothiocyanates: the induction of ARE-regulated genes is associated with activation of ERK and JNK and the phosphorylation and nuclear translocation of Nrf2 | Semantic Scholar [semanticscholar.org]
- 31. Isothiocyanates Reduce Mercury Accumulation via an Nrf2-Dependent Mechanism during Exposure of Mice to Methylmercury - PMC [pmc.ncbi.nlm.nih.gov]
- 32. youtube.com [youtube.com]
- 33. benchchem.com [benchchem.com]
- 34. Isothiocyanate synthesis [organic-chemistry.org]
- 35. New Mild and Simple Approach to Isothiocyanates: A Class of Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Evolution of Aryl Isothiocyanates: A Technical Guide for Modern Drug Discovery
For Immediate Release
A comprehensive technical guide on the discovery, history, and synthetic evolution of aryl isothiocyanates has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of the century-long journey of these versatile compounds, from their initial synthesis to their current applications in medicinal chemistry.
Executive Summary
Aryl isothiocyanates, organic compounds characterized by the -N=C=S functional group attached to an aromatic ring, have a rich history in organic chemistry. First synthesized in the mid-19th century, their unique reactivity has led to the development of a vast array of synthetic methodologies. Initially explored for their pungent properties, reminiscent of mustard oils, research has unveiled their significant potential as therapeutic agents, particularly in the realm of oncology. This guide details the historical progression of their synthesis, presents comparative quantitative data for various synthetic methods, provides detailed experimental protocols for key reactions, and elucidates their mechanism of action in relevant signaling pathways.
A Journey Through Time: The Discovery and History of Aryl Isothiocyanates
The story of aryl isothiocyanates begins in the 19th century, a period of foundational discoveries in organic chemistry. While the exact first synthesis of an aryl isothiocyanate is a subject of historical chemical literature exploration, the work of August Wilhelm von Hofmann in the 1860s was pivotal. His investigations into the reactions of primary aromatic amines with carbon disulfide laid the groundwork for the first reliable synthetic routes to these compounds.
The "Hofmann isothiocyanate synthesis," a reaction of primary amines with carbon disulfide and a subsequent desulfurization step, marked the genesis of accessible aryl isothiocyanates for broader chemical investigation. This discovery opened the door to a new class of reagents and building blocks in organic synthesis.
The initial interest in these compounds was largely academic, focusing on their chemical properties and reactivity. However, as the 20th century progressed, the discovery of naturally occurring isothiocyanates in cruciferous vegetables and their associated biological activities sparked a new wave of interest, shifting the focus towards their potential applications in medicine and agriculture. This led to a concerted effort to develop more efficient, safer, and versatile synthetic methods to access a wider range of aryl isothiocyanate analogues for biological screening.
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"1860s" -> "Early_20th_C" [label="Elucidation of\nReactivity"]; "Early_20th_C" -> "Mid_20th_C" [label="Availability of\nSynthetic Analogues"]; "Mid_20th_C" -> "Late_20th_C_to_Present" [label="Medicinal Chemistry\nFocus"]; }
The Synthetic Arsenal: From Classical Methods to Modern Innovations
The synthesis of aryl isothiocyanates has been a subject of continuous refinement for nearly a century.[1] The classical methods have been largely supplanted by safer and more efficient modern techniques.
The Hofmann-Type Reaction: The Genesis
The foundational method for aryl isothiocyanate synthesis involves the reaction of a primary arylamine with carbon disulfide to form a dithiocarbamate salt, which is then decomposed to the isothiocyanate. This decomposition was initially achieved using heavy metal salts like lead nitrate. While historically significant, the toxicity of the reagents has led to its decline in common laboratory practice.
The Thiophosgene Route: A Powerful but Hazardous Alternative
For many years, the reaction of primary arylamines with thiophosgene was a standard and effective method for the synthesis of aryl isothiocyanates.[2][3] However, the extreme toxicity and hazardous nature of thiophosgene have driven the development of safer alternatives.
Modern Desulfurization Methods: A Paradigm Shift in Safety and Efficiency
The focus of modern synthetic chemistry has been to replace hazardous reagents with milder and more environmentally benign alternatives. A plethora of desulfurizing agents have been developed for the one-pot synthesis of aryl isothiocyanates from primary amines and carbon disulfide. These include reagents like tosyl chloride, di-tert-butyl dicarbonate (Boc₂O), and various oxidizing agents.[1][4][5]
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"Primary_Aryl_Amine" -> "Dithiocarbamate_Salt" [label="+ CS2, Base"]; "Primary_Aryl_Amine" -> "Thiophosgene_Method" [style=dashed]; "Thiophosgene_Method" -> "Aryl_Isothiocyanate"; "Dithiocarbamate_Salt" -> "Hofmann_Method"; "Dithiocarbamate_Salt" -> "Modern_Methods"; "Hofmann_Method" -> "Aryl_Isothiocyanate"; "Modern_Methods" -> "Aryl_Isothiocyanate"; }
Data Presentation: A Comparative Analysis of Synthetic Methods
The choice of synthetic method depends on factors such as substrate scope, yield, and reaction conditions. The following tables provide a comparative summary of yields for the synthesis of various substituted phenyl isothiocyanates using different methodologies.
Table 1: Yields of Substituted Phenyl Isothiocyanates via Dithiocarbamate Decomposition
| Substituent | Desulfurizing Agent | Yield (%) | Reference |
| H | Lead Nitrate | 74-78 | [6] |
| p-Iodo | Lead Nitrate | 26-50 | [6] |
| p-Isopropyl | Lead Nitrate | 34 | [6] |
| m-Bromo | Lead Nitrate | 20 | [6] |
| 4-Methoxy | Sodium Persulfate | 96 | [3] |
| 4-Methyl | Sodium Persulfate | 95 | [3] |
| 4-Phenol | Sodium Persulfate | 95 | [3] |
| 3-Nitro | Sodium Persulfate | 73 | [3] |
| 2-Fluoro | Sodium Persulfate | 82 | [3] |
| H | Tosyl Chloride | 75-97 | [3] |
| 4-Methoxy | Phenyl Chloroformate (2-step) | 99 | [4] |
| 4-Nitro | Phenyl Chloroformate (2-step) | 98 | [4] |
| 4-Chloro | Phenyl Chloroformate (2-step) | 97 | [4] |
| H | NaOH (one-pot) | 70 | [7] |
| 4-Methyl | NaOH (one-pot) | 77 | [7] |
| 4-Methoxy | NaOH (one-pot) | 78 | [7] |
Table 2: Yields of Substituted Phenyl Isothiocyanates using the Thiophosgene Method
| Substituent | Yield (%) | Reference |
| 4-(1-Pyrrolidinyl) | 83 | [2] |
| 4-(1-Piperidino) | 34 | [2] |
| 4-(1-Morpholinyl) | 39 | [2] |
| 2-(1-Morpholinyl) | 38 | [2] |
| 2-(1-Piperidino) | 40 | [2] |
Experimental Protocols: A Practical Guide to Synthesis
Detailed and reliable experimental procedures are paramount for successful synthesis. The following protocols are adapted from established literature.
Synthesis of Phenyl Isothiocyanate via Dithiocarbamate Decomposition with Lead Nitrate
This procedure is a classic example of the Hofmann-type synthesis.
Materials:
-
Aniline
-
Carbon disulfide
-
Concentrated aqueous ammonia
-
Lead nitrate
-
Calcium chloride
-
Ice
Procedure:
-
In a round-bottomed flask equipped with a mechanical stirrer and surrounded by an ice-salt bath, combine carbon disulfide (0.71 mol) and concentrated aqueous ammonia (1.3 mol).
-
With stirring, add aniline (0.6 mol) dropwise over approximately 20 minutes.
-
Continue stirring for 30 minutes, then allow the mixture to stand for another 30 minutes to precipitate the ammonium phenyldithiocarbamate.
-
Dissolve the salt in water (800 mL) and transfer to a larger flask.
-
With constant stirring, add a solution of lead nitrate (0.6 mol) in water (400 mL). A black precipitate of lead sulfide will form.
-
Steam distill the mixture. The phenyl isothiocyanate will co-distill with the water.
-
Separate the oily product, dry it over calcium chloride, and distill under reduced pressure. The expected yield is 74-78%.[6]
Synthesis of p-Chlorophenyl Isothiocyanate using Thiophosgene
Caution: Thiophosgene is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
Materials:
-
p-Chloroaniline
-
Thiophosgene
-
10% Hydrochloric acid
-
Ethanol
Procedure:
-
In a large vessel with a powerful mechanical stirrer, add water (3.5 L) and thiophosgene (2.16 mol).
-
With vigorous stirring, slowly add p-chloroaniline (2 mol) over 30 minutes.
-
Continue stirring for an additional 30 minutes.
-
Separate the dark brown oil and wash it with 10% hydrochloric acid.
-
Steam distill the crude product. The isothiocyanate will distill as an oil that solidifies on cooling.
-
Recrystallize the solid from ethanol to obtain white needles. The expected yield is 72-81%.
Aryl Isothiocyanates in Drug Development: Targeting Cellular Signaling Pathways
The initial observations of the anticancer properties of naturally occurring isothiocyanates have led to extensive research into their mechanisms of action. Aryl isothiocyanates have been shown to modulate a multitude of cellular signaling pathways implicated in cancer development and progression.[8]
A key mechanism of action is the induction of phase II detoxification enzymes, which are crucial for the elimination of carcinogens. This is primarily mediated through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[9] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. Aryl isothiocyanates can react with cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for phase II enzymes, thereby upregulating their expression.
Furthermore, aryl isothiocyanates have been demonstrated to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the modulation of the NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway and the activation of caspase cascades. They can also arrest the cell cycle, inhibiting the proliferation of malignant cells.[8]
The journey of aryl isothiocyanates in drug development is still ongoing, with several natural and synthetic derivatives in preclinical and clinical studies for their potential as chemopreventive and therapeutic agents.
dot digraph "Aryl_Isothiocyanate_Mechanism_of_Action" { layout=dot; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
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"Aryl_ITC" -> "Keap1" [label="Reacts with"]; "Keap1" -> "Nrf2" [label="Inhibits"]; "Nrf2" -> "Nucleus" [label="Translocates to"]; "Nucleus" -> "ARE" [label="Binds to"]; "ARE" -> "Phase_II_Enzymes" [label="Upregulates"]; "Phase_II_Enzymes" -> "Carcinogen_Detoxification"; "Aryl_ITC" -> "NFkB_Inhibition"; "Aryl_ITC" -> "Apoptosis_Induction"; "Aryl_ITC" -> "Cell_Cycle_Arrest"; "Carcinogen_Detoxification" -> "Anticancer_Effects"; "NFkB_Inhibition" -> "Anticancer_Effects"; "Apoptosis_Induction" -> "Anticancer_Effects"; "Cell_Cycle_Arrest" -> "Anticancer_Effects"; }
Conclusion and Future Perspectives
From their discovery in the 19th century to their current status as promising drug candidates, aryl isothiocyanates have traveled a remarkable path in organic and medicinal chemistry. The development of safer and more efficient synthetic methods has been instrumental in unlocking their therapeutic potential. As our understanding of the intricate cellular signaling networks deepens, the rational design and synthesis of novel aryl isothiocyanate derivatives with enhanced potency and selectivity will continue to be a vibrant area of research, offering hope for new treatments for a range of diseases.
References
- 1. cbijournal.com [cbijournal.com]
- 2. chemicalpapers.com [chemicalpapers.com]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isothiocyanates | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
Commercial Availability and Technical Profile of 2-Bromo-4-methylphenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
Core Compound Data
2-Bromo-4-methylphenyl isothiocyanate is an aromatic isothiocyanate containing a bromine atom and a methyl group on the phenyl ring. Its chemical structure makes it a valuable building block in organic synthesis, particularly for the preparation of thiourea derivatives and heterocyclic compounds, which are of interest in medicinal chemistry and materials science.
| Property | Value |
| CAS Number | 19241-39-5 |
| Molecular Formula | C₈H₆BrNS |
| Molecular Weight | 228.11 g/mol |
| IUPAC Name | 2-bromo-1-isothiocyanato-4-methylbenzene |
| Synonyms | Isothiocyanic acid, 2-bromo-4-methylphenyl ester; 2-Bromo-p-tolyl isothiocyanate |
Commercial Suppliers and Availability
This compound is available from several chemical suppliers, primarily catering to the research and development market. The purity levels and quantities offered may vary. Researchers should always request a certificate of analysis (CoA) to verify the identity and purity of the purchased material.
| Supplier | Purity | Notes |
| Apollo Scientific | - | Listed as a research chemical.[1] |
| Brunschwig Chemie | 95%, 98% | Available in different purity grades. |
| Vihasibio Sciences | - | Listed in the product catalog of this Indian fine chemical manufacturer.[2] |
| Fisher Scientific | - | A safety data sheet is available, indicating it can be sourced.[3] |
| Seed Chem | - | Offered in 1g quantities.[4] |
Note: This is not an exhaustive list, and availability may change. It is recommended to contact suppliers directly for current stock and pricing information.
General Experimental Protocols
While specific, validated protocols for the synthesis and purification of this compound are not detailed in readily available literature, general methods for the preparation of aryl isothiocyanates are well-established. These can serve as a starting point for the development of a specific synthetic procedure.
General Synthesis of Aryl Isothiocyanates from Primary Amines
A common and versatile method for synthesizing aryl isothiocyanates involves the reaction of a primary arylamine with carbon disulfide to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurating agent to yield the isothiocyanate.
Starting Material: 2-Bromo-4-methylaniline
Reaction Steps:
-
Formation of Dithiocarbamate Salt: The primary amine (2-Bromo-4-methylaniline) is reacted with carbon disulfide in the presence of a base (e.g., triethylamine, potassium carbonate) and a suitable solvent.[5][6]
-
Desulfurization: The resulting dithiocarbamate salt is treated with a desulfurylating agent, such as tosyl chloride or cyanuric chloride, to facilitate the elimination of a sulfur atom and formation of the isothiocyanate group.[5][6]
A one-pot procedure for this conversion under aqueous conditions has been described, which may be advantageous for certain substrates.[6] Another potential synthetic route involves the use of thiophosgene, though this reagent is highly toxic and its use is generally avoided.[7]
General Analytical and Quality Control Methods for Isothiocyanates
The purity and identity of this compound can be assessed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common method for determining the purity of isothiocyanates.[8][9] The choice of column, mobile phase, and detector wavelength would need to be optimized for this specific compound.
-
Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can also be used for purity assessment and identification, particularly for volatile compounds.[9] Care must be taken as some isothiocyanates can be thermally labile.[9]
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: The characteristic strong and broad absorption band for the isothiocyanate group (-N=C=S) is expected in the range of 2000-2200 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the structure of the aromatic ring and the presence of the methyl and bromo substituents in their expected positions.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.[10]
-
Potential Applications in Research and Drug Development
Isothiocyanates are a class of compounds with diverse biological activities and significant utility in pharmaceutical synthesis.[11][12] The electrophilic carbon atom of the isothiocyanate group is highly reactive towards nucleophiles such as amines and thiols, making it a valuable functional group for forming covalent bonds with biological macromolecules or for synthesizing various heterocyclic scaffolds.[13]
While no specific biological activities or signaling pathway interactions have been documented for this compound, its structural features suggest potential areas of investigation:
-
Synthesis of Novel Thioureas: It can be readily reacted with primary or secondary amines to generate a library of substituted thioureas. Thiourea derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.
-
Covalent Inhibitors: The reactivity of the isothiocyanate group makes it a potential warhead for the design of covalent inhibitors that target specific amino acid residues (e.g., cysteine, lysine) in proteins.
-
Biochemical Probes: It could be used as a capping or labeling agent in protein chemistry to study protein structure and function.[14]
Visualized Workflows
General Synthesis of Aryl Isothiocyanates
References
- 1. 19241-39-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 2. scribd.com [scribd.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound-景明化工股份有限公司 [echochemical.com]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
- 6. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 7. US3341564A - Process for converting primary amines to isothiocyanates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. This compound [webbook.nist.gov]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. nbinno.com [nbinno.com]
- 14. nbinno.com [nbinno.com]
An In-depth Technical Guide on the Solubility and Stability of 2-Bromo-4-methylphenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 2-Bromo-4-methylphenyl isothiocyanate. Due to the limited availability of direct quantitative data for this specific compound, this document leverages data from analogous aryl isothiocyanates and general chemical principles to provide a robust predictive assessment.
Core Concepts: Physicochemical Properties
This compound (C₈H₆BrNS) is an aromatic isothiocyanate with a molecular weight of 228.11 g/mol .[1][2] Its structure, featuring a substituted phenyl ring and a reactive isothiocyanate (-N=C=S) group, governs its solubility and stability profile. The presence of the brominated methylphenyl group imparts significant hydrophobicity, while the electrophilic carbon of the isothiocyanate group is the primary site of reactivity and degradation.
Solubility Profile
The solubility of an isothiocyanate is dictated by its overall polarity.[3] Based on the principle of "like dissolves like," this compound is expected to exhibit good solubility in a range of common organic solvents and poor solubility in aqueous solutions.[4]
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent Class | Specific Solvent | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Effective at solvating a wide range of organic molecules. |
| Dimethylformamide (DMF) | High | Similar to DMSO in its solvating properties.[4] | |
| Acetonitrile | Moderate to High | Common solvent for organic reactions and analysis.[5] | |
| Polar Protic | Ethanol | Moderate to High | The alkyl chain can interact with the hydrophobic part of the molecule.[4] |
| Methanol | Moderate | Similar to ethanol, but slightly more polar.[5] | |
| Water | Very Low | The hydrophobic nature of the brominated phenyl ring limits aqueous solubility.[4] | |
| Nonpolar | Dichloromethane (DCM) | High | Effective at dissolving nonpolar and moderately polar organic compounds. |
| Diethyl Ether | High | A common nonpolar solvent for organic compounds. | |
| Toluene | High | The aromatic ring of toluene interacts favorably with the phenyl ring of the isothiocyanate. | |
| Heptane/Hexane | Moderate to Low | Solubility is expected due to the nonpolar nature, but may be limited by the presence of the polar isothiocyanate group. |
Stability Studies
The stability of this compound is a critical consideration for its handling, storage, and application. Isothiocyanates, as a class, are susceptible to degradation via several pathways, primarily influenced by pH, temperature, light, and the presence of nucleophiles.[5][6][7]
Table 2: Factors Affecting the Stability of this compound
| Factor | Condition | Predicted Effect on Stability | Degradation Pathway(s) |
| pH | Acidic (pH < 6) | Generally more stable, but strong acid can promote hydrolysis.[5][8] | Hydrolysis to the corresponding amine (2-Bromo-4-methylaniline) and thiophosgene derivatives.[8] |
| Neutral (pH ~7) | Relatively stable.[5] | Slow hydrolysis. | |
| Basic (pH > 8) | Decreased stability.[6] | Base-catalyzed hydrolysis. | |
| Temperature | Refrigerated (2-8 °C) | High stability (recommended for storage).[9] | Minimal degradation. |
| Room Temperature (~25 °C) | Moderate stability. | Slow degradation over time. | |
| Elevated (> 40 °C) | Low stability.[3][5] | Accelerated hydrolysis and thermal decomposition.[10][11] | |
| Light | Exposure to UV/Visible Light | Potential for degradation.[5] | Photodegradation (specific pathways for this compound are not documented but are a known risk for organic molecules). |
| Nucleophiles | Thiols (e.g., glutathione, cysteine) | Highly reactive.[5] | Formation of dithiocarbamate adducts.[5] |
| Amines (e.g., Tris buffer, primary/secondary amines) | Reactive.[5] | Formation of thiourea derivatives.[5] | |
| Water | Reactive, especially with heat or catalysts.[6] | Hydrolysis. | |
| Metal Ions | Soft metal ions (e.g., Ag⁺, Hg²⁺) | Can catalyze hydrolysis.[12] | Formation of metal-isothiocyanate complexes that are more susceptible to nucleophilic attack by water.[12] |
Experimental Protocols
The following sections detail standardized methodologies for the experimental determination of solubility and stability for this compound.
Protocol 1: Solubility Determination using the Saturation Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, ethanol, water, dichloromethane)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Syringes and syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a glass vial.
-
Add a known volume of the selected solvent.
-
Tightly seal the vial.
-
-
Equilibration:
-
Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for 24-48 hours to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After incubation, cease agitation and allow the vial to stand for at least 1 hour for undissolved solid to settle.
-
For finer separation, centrifuge the vial at a moderate speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of this compound.
-
Calculate the original solubility based on the dilution factor.
-
Protocol 2: Stability Assessment under Various Conditions
This protocol outlines a general procedure to evaluate the stability of this compound under different stress conditions.
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., acetonitrile).
-
Buffers of different pH values (e.g., pH 4, 7, 9).
-
Temperature-controlled incubators or water baths.
-
Photostability chamber.
-
HPLC or Gas Chromatography-Mass Spectrometry (GC-MS) system.
Procedure:
-
Sample Preparation:
-
Prepare test solutions by diluting the stock solution with the appropriate aqueous buffer or solvent to a known concentration.
-
-
Incubation under Stress Conditions:
-
pH Stability: Incubate the test solutions in different pH buffers at a constant temperature (e.g., 37 °C).
-
Thermal Stability: Incubate the test solutions at various temperatures (e.g., 4 °C, 25 °C, 50 °C).
-
Photostability: Expose the test solutions to a controlled light source in a photostability chamber, alongside a dark control.
-
-
Time-Point Sampling:
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution.
-
-
Analysis:
-
Immediately analyze the samples by a validated HPLC or GC-MS method to quantify the remaining amount of this compound.
-
The formation of major degradation products can also be monitored.
-
-
Data Analysis:
-
Plot the percentage of the remaining compound against time for each condition.
-
Determine the degradation rate constant and half-life under each condition.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for Solubility Determination.
Caption: Workflow for Stability Assessment.
Degradation Pathway
Caption: Major Degradation Pathways for Isothiocyanates.
References
- 1. This compound [webbook.nist.gov]
- 2. 4-Bromo-2-methylphenyl isothiocyanate, 98% | Fisher Scientific [fishersci.ca]
- 3. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Degradation of Biofumigant Isothiocyanates and Allyl Glucosinolate in Soil and Their Effects on the Microbial Community Composition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]
- 8. Hydrolysis of aryl and alkyl isothiocyanates in aqueous perchloric acid - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 9. 4-Bromo-2-methylphenyl isothiocyanate | 19241-38-4 [sigmaaldrich.com]
- 10. Thermal Degradation of Allyl Isothiocyanate in Aqueous Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lib3.dss.go.th [lib3.dss.go.th]
- 12. The kinetics and mechanism of the hydrolysis of p-nitrophenyl isothiocyanate promoted by soft metal ions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Quantum Chemical Calculations on 2-Bromo-4-methylphenyl isothiocyanate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and experimental approaches to studying the molecular properties of 2-Bromo-4-methylphenyl isothiocyanate. While direct quantum chemical calculations for this specific molecule are not available in the current literature, this document outlines the established computational methodologies and presents representative data based on closely related analogs. Furthermore, it details plausible experimental protocols for the synthesis and spectroscopic characterization of the title compound, offering a complete framework for its investigation. This guide is intended to serve as a valuable resource for researchers in computational chemistry, spectroscopy, and medicinal chemistry, facilitating further exploration of this and similar isothiocyanate derivatives.
Introduction
This compound, with the chemical formula C₈H₆BrNS, is an aromatic organic compound featuring a bromo, a methyl, and an isothiocyanate functional group attached to a benzene ring. Isothiocyanates are a class of compounds known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution pattern of this compound suggests potential for unique chemical reactivity and biological interactions, making it a molecule of interest for further study.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural, vibrational, and electronic properties of molecules. Such studies can provide valuable insights into molecular stability, reactivity, and spectroscopic signatures, complementing and guiding experimental investigations. This guide will detail the application of these theoretical methods to this compound and outline the corresponding experimental procedures for its synthesis and characterization.
Experimental Protocols
Synthesis of this compound
A plausible and general method for the synthesis of aryl isothiocyanates from the corresponding primary amine (2-bromo-4-methylaniline) is the reaction with carbon disulfide in the presence of a base to form a dithiocarbamate salt, followed by decomposition.
Materials:
-
2-bromo-4-methylaniline
-
Carbon disulfide (CS₂)
-
Concentrated aqueous ammonia (NH₄OH)
-
Lead nitrate (Pb(NO₃)₂)
-
Ethanol (95%)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Stirring apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-4-methylaniline in 95% ethanol.
-
To this solution, add carbon disulfide.
-
Cool the mixture in an ice bath and slowly add concentrated aqueous ammonia with continuous stirring.
-
Allow the reaction mixture to stir for 2-3 hours at room temperature, during which the ammonium dithiocarbamate salt may precipitate.
-
To the resulting suspension, add a solution of lead nitrate in water, with vigorous stirring. This will induce the decomposition of the dithiocarbamate salt to the isothiocyanate and lead(II) sulfide.
-
The mixture is then subjected to steam distillation. The this compound will distill over with the steam.
-
The distillate is collected and the organic layer is separated using a separatory funnel.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound, which can be further purified by vacuum distillation or recrystallization.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization
Objective: To identify the characteristic vibrational modes of the functional groups present in this compound.
Instrumentation: A standard FTIR spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
-
Transfer the fine powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the sample holder with the KBr pellet in the beam path.
-
Acquire the FTIR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Perform baseline correction and peak picking on the resulting spectrum.
Objective: To obtain complementary vibrational information to the FTIR spectrum, particularly for non-polar functional groups.
Instrumentation: An FT-Raman spectrometer, typically equipped with a Nd:YAG laser (1064 nm).
Sample Preparation:
-
Place a small amount of the solid this compound sample into a glass capillary tube or an aluminum sample holder.
Data Acquisition:
-
Mount the sample in the spectrometer's sample compartment.
-
Focus the laser beam onto the sample.
-
Acquire the Raman spectrum over a suitable Stokes shift range (e.g., 3500-100 cm⁻¹) with an appropriate laser power and number of scans to achieve a good signal-to-noise ratio.
Quantum Chemical Calculations
Due to the absence of published computational studies on this compound, this section outlines a standard and robust methodology using Density Functional Theory (DFT) and presents representative data based on calculations for analogous substituted phenyl isothiocyanates and related molecules.
Computational Methodology
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Method:
-
Geometry Optimization: The molecular structure of this compound would be optimized using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional with the 6-311++G(d,p) basis set. This level of theory is widely used and provides a good balance between accuracy and computational cost for organic molecules. The optimization is performed to find the lowest energy conformation of the molecule.
-
Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies are calculated at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum. The calculated frequencies can be scaled by an appropriate factor (typically around 0.96-0.98 for B3LYP) to improve agreement with experimental data.
-
Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) are calculated to understand the molecule's reactivity and charge distribution.
Caption: Logical workflow for quantum chemical calculations.
Representative Quantitative Data
The following tables summarize representative quantitative data that would be expected from DFT calculations on this compound, based on published data for similar molecules.
Table 1: Representative Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-Br | ~1.90 | ||
| C-C (ring) | ~1.39 - 1.41 | ~118 - 122 | |
| C-H | ~1.08 | ||
| C-N | ~1.40 | ||
| N=C | ~1.22 | ||
| C=S | ~1.58 | ||
| C-C-Br | ~119 | ||
| C-N=C | ~175 | ||
| N=C=S | ~178 | ||
| C-C-N-C | ~179 |
Table 2: Representative Vibrational Frequencies and Assignments
| Vibrational Mode | Experimental (FTIR/Raman) (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |
| N=C=S asymmetric stretch | ~2100 - 2200 | ~2150 |
| C-H stretch (aromatic) | ~3050 - 3100 | ~3080 |
| C-H stretch (methyl) | ~2850 - 2960 | ~2900 |
| C=C stretch (aromatic) | ~1400 - 1600 | ~1450, ~1580 |
| C-N stretch | ~1300 - 1350 | ~1320 |
| C-Br stretch | ~500 - 600 | ~550 |
Table 3: Representative Electronic Properties
| Property | Expected Value |
| HOMO Energy | ~ -6.5 to -7.0 eV |
| LUMO Energy | ~ -1.5 to -2.0 eV |
| HOMO-LUMO Energy Gap | ~ 4.5 to 5.5 eV |
| Dipole Moment | ~ 2.0 to 3.0 Debye |
Conclusion
This technical guide has provided a detailed framework for the comprehensive study of this compound, encompassing both experimental and theoretical approaches. While a specific body of research on this particular molecule is yet to be established, the methodologies and representative data presented herein, derived from well-understood principles and studies of analogous compounds, offer a solid foundation for future investigations. The outlined protocols for synthesis and spectroscopic analysis, combined with the detailed approach to quantum chemical calculations, will enable researchers to thoroughly characterize the structural, vibrational, and electronic properties of this and other related isothiocyanates. Such fundamental understanding is crucial for exploring their potential applications, particularly in the field of drug development.
Methodological & Application
Application Notes and Protocols: Synthesis and Applications of 2-Bromo-4-methylphenyl Isothiocyanate in Thiourea Derivative Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives are a versatile class of compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery and medicinal chemistry. Their applications span from anticancer and antimicrobial agents to enzyme inhibitors and materials science. The synthesis of thiourea derivatives is most commonly achieved through the nucleophilic addition of an amine to an isothiocyanate. This method is highly efficient, proceeds under mild conditions, and offers a high degree of structural diversity.
This document provides detailed application notes and protocols for the use of 2-Bromo-4-methylphenyl isothiocyanate in the synthesis of novel thiourea derivatives. The presence of a bromine atom and a methyl group on the phenyl ring of the isothiocyanate offers opportunities for further functionalization and modulation of the physicochemical and biological properties of the resulting thiourea derivatives.
Synthesis of Thiourea Derivatives from this compound
The fundamental reaction for the synthesis of N-substituted-N'-(2-bromo-4-methylphenyl)thioureas involves the reaction of this compound with a primary or secondary amine. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon atom of the isothiocyanate group, leading to the formation of a stable thiourea linkage.
General Synthetic Scheme
Caption: General reaction for the synthesis of thiourea derivatives.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-N'-(2-bromo-4-methylphenyl)thiourea Derivatives
This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas from this compound and a primary aromatic amine.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Acetone (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous acetone.
-
To this solution, add the substituted aniline.
-
Stir the reaction mixture at room temperature or under reflux for a period of 2-8 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting solid is washed with a suitable solvent (e.g., n-hexane) to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure N-aryl-N'-(2-bromo-4-methylphenyl)thiourea derivative.
Protocol 2: Synthesis of 1-(2-Bromo-4-methylphenyl)-3,3-dimethylthiourea
This protocol provides a specific example of the synthesis of a thiourea derivative from a secondary amine.
Materials:
-
This compound
-
Dimethylamine solution
-
Suitable solvent (e.g., Dichloromethane)
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in the chosen solvent.
-
Add a solution of dimethylamine to the isothiocyanate solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture, which may involve washing with water and brine, followed by drying over an anhydrous salt like sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by a suitable method such as column chromatography or recrystallization.
Data Presentation
The following tables summarize representative data for thiourea derivatives synthesized from substituted phenyl isothiocyanates. Note that specific data for a wide range of derivatives of this compound is limited in the public domain; therefore, data for structurally related compounds are included for comparative purposes.
Table 1: Synthesis of N-Aryl-N'-(substituted phenyl)thiourea Derivatives
| Entry | Amine | Isothiocyanate | Product | Yield (%) | M.P. (°C) | Reference |
| 1 | Aniline | 4-Bromophenyl isothiocyanate | N-Phenyl-N'-(4-bromophenyl)thiourea | - | - | [1] |
| 2 | 4-Methylaniline | 4-Bromophenyl isothiocyanate | N-(4-Methylphenyl)-N'-(4-bromophenyl)thiourea | - | - | [1] |
| 3 | 2,5-Dichloroaniline | 4-Bromophenyl isothiocyanate | N-(2,5-Dichlorophenyl)-N'-(4-bromophenyl)thiourea | - | - | [1] |
| 4 | 4-Chloroaniline | 4-Bromophenyl isothiocyanate | N-(4-Chlorophenyl)-N'-(4-bromophenyl)thiourea | - | - | [1] |
Table 2: Spectral Data for a Representative Thiourea Derivative
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |
| N-(2-Bromophenyl)thiourea | 7.22 (td), 7.35 (td), 7.38 (dd), 7.60 (dd), 9.41 (s, NH2), 9.52 (s, NH2), 11.38 (s, NH) | 43.28, 125.06, 128.14, 129.63, 132.72, 133.00, 134.83, 171.69, 182.01 | - |
Note: The spectral data provided is for a structurally related compound and serves as a general guide for characterization.
Potential Applications in Drug Development
Thiourea derivatives have demonstrated a wide array of biological activities, making them promising candidates for drug development. The incorporation of a 2-bromo-4-methylphenyl moiety can influence the pharmacokinetic and pharmacodynamic properties of these derivatives.
Antimicrobial Activity
Thiourea derivatives are known to possess antibacterial and antifungal properties. The presence of a halogen atom on the phenyl ring can enhance this activity. Derivatives of this compound are therefore potential candidates for the development of new antimicrobial agents.
Table 3: Antimicrobial Activity of Structurally Related Thiourea Derivatives (MIC in µg/mL)
| Compound | S. aureus | E. coli | C. albicans | Reference |
| N-(Aryl)-N'-(thiazolyl)thiourea 1 | 2-32 | >128 | >128 | [2] |
| N-(Aryl)-N'-(thiazolyl)thiourea 2 | 2-32 | >128 | >128 | [2] |
Anticancer Activity
Many thiourea derivatives have been investigated for their antitumor properties. They can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The bromo and methyl substituents on the phenyl ring can be modified to optimize anticancer efficacy and selectivity.
Table 4: Cytotoxic Activity of Structurally Related Thiourea Derivatives (IC50 in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Diarylthiourea derivative | MCF-7 | 338.33 | [3] |
| N-acyl-N'-phenylthiourea | T47D | 179 | [3] |
Enzyme Inhibition
Thiourea derivatives have been identified as inhibitors of various enzymes, including kinases, urease, and tyrosinase. This inhibitory activity is often attributed to the ability of the thiourea moiety to coordinate with metal ions in the enzyme's active site.
Potential Signaling Pathway Inhibition
While the specific signaling pathways targeted by thiourea derivatives of this compound have not been elucidated, many anticancer thioureas are known to inhibit receptor tyrosine kinases (RTKs) and downstream signaling pathways that are crucial for cancer cell proliferation and survival. A plausible, generalized mechanism of action is the inhibition of the epidermal growth factor receptor (EGFR) signaling pathway.
Caption: Potential inhibition of the EGFR signaling pathway.
Conclusion
This compound serves as a valuable building block for the synthesis of a diverse library of thiourea derivatives. The straightforward and efficient synthetic protocols allow for the generation of novel compounds with potential applications in drug discovery, particularly in the development of new antimicrobial and anticancer agents. Further investigation into the biological activities and mechanisms of action of these specific derivatives is warranted to fully explore their therapeutic potential. The data and protocols presented herein provide a solid foundation for researchers to initiate such investigations.
References
- 1. Syntheses, in vitro urease inhibitory activities of urea and thiourea derivatives of tryptamine, their molecular docking and cytotoxic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 3. benchchem.com [benchchem.com]
Application of 2-Bromo-4-methylphenyl Isothiocyanate in Heterocyclic Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2-Bromo-4-methylphenyl isothiocyanate in the synthesis of various heterocyclic compounds. This versatile reagent serves as a key building block for the construction of diverse scaffolds, many of which are of significant interest in medicinal chemistry and drug development due to their potential biological activities.
Overview of Synthetic Applications
This compound is a valuable precursor for the synthesis of a range of nitrogen and sulfur-containing heterocycles. Its reactivity is centered around the electrophilic carbon atom of the isothiocyanate group (-N=C=S), which readily undergoes nucleophilic attack by amines, hydrazines, and other nucleophiles. This initial reaction typically forms a thiourea or thiosemicarbazide intermediate, which can then undergo intramolecular cyclization to yield various heterocyclic systems.
The primary applications of this compound in heterocyclic chemistry include the synthesis of:
-
Thiazole Derivatives: Including thiazolidinones, which are formed through the reaction with α-haloacetates or related compounds.
-
1,3,4-Thiadiazole Derivatives: Synthesized via the cyclization of thiosemicarbazide intermediates.
-
Quinazoline Derivatives: Formed by the reaction with anthranilic acid and its derivatives.
These heterocyclic cores are present in numerous biologically active molecules, exhibiting a wide array of pharmacological properties.
Synthesis of Thiazolidin-4-one Derivatives
Thiazolidin-4-ones are a well-known class of heterocyclic compounds with diverse biological activities, including antimicrobial and anti-inflammatory properties. The synthesis of 2-imino-4-thiazolidinones from this compound proceeds via a two-step sequence involving the formation of a thiourea derivative followed by cyclization with an α-haloacetyl compound.
Experimental Protocol: Synthesis of 3-(2-Bromo-4-methylphenyl)-2-iminothiazolidin-4-one
Step 1: Synthesis of N-(2-Bromo-4-methylphenyl)-N'-(substituted)thiourea
A general procedure involves the reaction of this compound with a primary amine in a suitable solvent like ethanol.
-
Reagents:
-
This compound (1.0 eq)
-
Substituted primary amine (e.g., 7-amino-4-methylcoumarin) (1.0 eq)
-
Ethanol (99%)
-
-
Procedure:
-
Dissolve this compound and the substituted primary amine in 99% ethanol in a round-bottom flask.
-
Reflux the reaction mixture for 12 hours at 60°C.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature to allow the precipitation of the thiourea derivative.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Step 2: Cyclization to form 3-(2-Bromo-4-methylphenyl)-2-(substituted-imino)thiazolidin-4-one
The synthesized thiourea derivative is then cyclized using ethyl bromoacetate in the presence of a base.[1]
-
Reagents:
-
N-(2-Bromo-4-methylphenyl)-N'-(substituted)thiourea (1.0 eq)
-
Ethyl bromoacetate (1.2 eq)
-
Anhydrous sodium acetate (3.0 eq)
-
Absolute ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve the thiourea derivative in absolute ethanol.
-
Add anhydrous sodium acetate and ethyl bromoacetate to the solution.[1]
-
Reflux the reaction mixture for 12 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, and filter the precipitated solid.
-
Wash the solid with water, dry, and recrystallize from absolute ethanol to obtain the pure thiazolidin-4-one derivative.[1]
-
Diagram of the experimental workflow for the synthesis of thiazolidin-4-ones:
Caption: Workflow for the two-step synthesis of thiazolidin-4-one derivatives.
Synthesis of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazoles are another important class of heterocycles with a broad spectrum of biological activities. The synthesis typically involves the reaction of this compound with a hydrazine derivative to form a thiosemicarbazide, which is then cyclized.
Experimental Protocol: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles
Step 1: Synthesis of 1-(2-Bromo-4-methylphenyl)thiosemicarbazide
-
Reagents:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.0 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve this compound in ethanol.
-
Add hydrazine hydrate dropwise to the solution while stirring at room temperature.
-
Continue stirring for several hours until a precipitate forms.
-
Filter the solid, wash with cold ethanol, and dry to yield 1-(2-Bromo-4-methylphenyl)thiosemicarbazide.
-
Step 2: Synthesis of Thiosemicarbazone
The synthesized thiosemicarbazide is then condensed with an appropriate aldehyde or ketone.
-
Reagents:
-
1-(2-Bromo-4-methylphenyl)thiosemicarbazide (1.0 eq)
-
Substituted aldehyde or ketone (1.0 eq)
-
Methanol
-
Catalytic amount of glacial acetic acid
-
-
Procedure:
-
To a solution of 1-(2-Bromo-4-methylphenyl)thiosemicarbazide in methanol, add the substituted aldehyde or ketone.
-
Add a few drops of glacial acetic acid and stir the mixture at room temperature for 24 hours.[2]
-
The resulting precipitate (thiosemicarbazone) is filtered, washed with methanol, and dried.[2]
-
Step 3: Oxidative Cyclization to 1,3,4-Thiadiazole
The thiosemicarbazone is cyclized to the corresponding 1,3,4-thiadiazole.
-
Reagents:
-
Thiosemicarbazone derivative
-
Oxidizing agent (e.g., ferric chloride, iodine)
-
Suitable solvent (e.g., ethanol)
-
-
Procedure:
-
Suspend the thiosemicarbazone in ethanol.
-
Add a solution of the oxidizing agent (e.g., ferric chloride in ethanol) dropwise.
-
Reflux the mixture for several hours.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into cold water.
-
Filter the precipitate, wash with water, and recrystallize from a suitable solvent to obtain the pure 2-(2-bromo-4-methylphenylamino)-5-substituted-1,3,4-thiadiazole.
-
Diagram of the signaling pathway for the synthesis of 1,3,4-thiadiazoles:
Caption: Synthetic pathway for 1,3,4-thiadiazole derivatives.
Synthesis of Quinazoline Derivatives
Quinazolines and their 4(3H)-one derivatives are a significant class of fused heterocycles with a wide range of pharmacological activities, including anticancer and antimicrobial effects. The synthesis of 2-thio-substituted quinazolin-4(3H)-ones from this compound is a common and efficient method.
Experimental Protocol: Synthesis of 2-Mercapto-3-(2-bromo-4-methylphenyl)quinazolin-4(3H)-one
-
Reagents:
-
Anthranilic acid (1.0 eq)
-
This compound (1.0 eq)
-
Ethanol
-
-
Procedure:
-
A mixture of anthranilic acid and this compound in ethanol is refluxed.
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated solid is filtered.
-
The solid is washed with cold ethanol and recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 2-mercapto-3-(2-bromo-4-methylphenyl)quinazolin-4(3H)-one.
-
The resulting 2-mercaptoquinazoline can be further functionalized at the sulfur atom to generate a library of derivatives.
Diagram of the logical relationship for the synthesis of quinazolin-4(3H)-one:
Caption: Synthesis of 2-mercapto-3-(2-bromo-4-methylphenyl)quinazolin-4(3H)-one.
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of heterocyclic intermediates and final products using aryl isothiocyanates. Note that specific yields for reactions with this compound may vary and should be determined empirically.
| Heterocyclic Core | Intermediate/Product | Typical Yield (%) | Reference |
| Thiazolidin-4-one | N-Aryl-N'-(coumarin)thiourea | - | [1] |
| 3-Aryl-2-(coumarinimino)thiazolidin-4-one | - | [1] | |
| 1,3,4-Thiadiazole | Thiosemicarbazone | 30-60% | [2] |
| 2-Arylamino-5-aryl-1,3,4-thiadiazole | Moderate to Good | General Literature | |
| Quinazolin-4(3H)-one | 2-Mercapto-3-arylquinazolin-4(3H)-one | Good to Excellent | General Literature |
Actual yields are dependent on the specific substrates and reaction conditions used.
Conclusion
This compound is a highly useful and versatile building block for the synthesis of a variety of medicinally important heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthesis of novel thiazolidinones, 1,3,4-thiadiazoles, quinazolines, and other related heterocycles. The presence of the bromo and methyl substituents on the phenyl ring offers opportunities for further functionalization and the development of new chemical entities with potential therapeutic applications. It is recommended that the reaction conditions for each specific substrate be optimized to achieve the best possible yields and purity.
References
Application Notes: 2-Bromo-4-methylphenyl isothiocyanate as a Versatile Building Block for Bioactive Molecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methylphenyl isothiocyanate is a versatile bifunctional reagent that serves as a crucial starting material in the synthesis of a wide array of biologically active molecules. The presence of the reactive isothiocyanate group (-N=C=S) allows for facile reactions with nucleophiles such as amines and hydrazines, leading to the formation of thioureas, thiosemicarbazides, and various heterocyclic scaffolds. The bromo and methyl substituents on the phenyl ring provide opportunities for further structural modifications and can influence the physicochemical properties and biological activity of the resulting compounds. This document provides an overview of the applications of this compound in the synthesis of bioactive molecules, complete with experimental protocols and biological activity data.
Chemical Properties and Reactivity
This compound is an aromatic isothiocyanate featuring an electrophilic carbon atom in the isothiocyanate moiety, making it susceptible to nucleophilic attack. The general reactivity of isothiocyanates allows for their use in the synthesis of diverse molecular scaffolds.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₆BrNS |
| Molecular Weight | 228.11 g/mol |
| Appearance | (Typically) solid |
| CAS Number | 19241-38-4[2] |
Applications in the Synthesis of Bioactive Molecules
The primary application of this compound in medicinal chemistry lies in its utility as a precursor for thiourea derivatives and nitrogen- and sulfur-containing heterocycles, many of which have demonstrated significant biological activities.
Thiourea Derivatives with Antimicrobial Activity
Thiourea derivatives are a well-established class of compounds with a broad spectrum of antimicrobial activities. The reaction of this compound with various primary and secondary amines yields the corresponding N,N'-disubstituted thiourea derivatives. The presence of the bromophenyl moiety is often associated with enhanced antimicrobial efficacy.
Table 2: Representative Antimicrobial Activity of Bromophenyl Thiourea Derivatives
| Compound Class | Test Organism | Activity (MIC in µg/mL) |
| 1-(aryl)-3-(aminothiazole)thioureas | Staphylococcus aureus | 2 - 32[3] |
| Mycobacterium tuberculosis | 2 - 32[3] | |
| 1-(aryl)-3-(amino-1,2,4-triazole)thioureas | Staphylococcus aureus | 4 - 32[4] |
| Methicillin-resistant S. aureus (MRSA) | 4 - 64[4] | |
| Acylthioureas with bromophenyl moiety | Pseudomonas aeruginosa | (Active)[5] |
| Klebsiella pneumoniae | (Active)[5] |
Note: The data presented is for structurally related bromophenyl thiourea derivatives and is indicative of the potential activity of compounds derived from this compound.
Heterocyclic Compounds with Anticancer Activity
Cyclization reactions involving thiourea or thiosemicarbazide intermediates derived from this compound can lead to the formation of various heterocyclic systems, such as thiazoles, triazoles, and thiazinanes. These scaffolds are prevalent in many anticancer agents.[1][6] The cytotoxic potential of such compounds has been evaluated against several cancer cell lines.
Table 3: Representative Anticancer Activity of Isothiocyanate-Derived Heterocycles
| Compound Class | Cancer Cell Line | Activity (IC₅₀ in µg/mL) |
| Thietane derivatives | HepG2 (Liver Cancer) | 8.9 - 20[7] |
| MCF-7 (Breast Cancer) | 10.3 - 20[7] | |
| Thiazinane derivatives | HepG2 (Liver Cancer) | 12.7 - 32.5[7] |
| MCF-7 (Breast Cancer) | 20[7] | |
| Azetidine derivatives | HepG2 (Liver Cancer) | 13.5 - 32.5[7] |
| MCF-7 (Breast Cancer) | 10 - 25.9[7] |
Note: The data is for isothiocyanate-derived heterocyclic compounds and illustrates the potential of derivatives from this compound as anticancer agents.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Aryl-N'-(2-bromo-4-methylphenyl)thioureas
This protocol describes a general method for the synthesis of thiourea derivatives from this compound and a primary amine.
Workflow for Thiourea Synthesis
Caption: Workflow for the synthesis of thiourea derivatives.
Materials:
-
This compound (1.0 eq)
-
Appropriate primary or secondary amine (1.0 eq)
-
Anhydrous solvent (e.g., acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM))
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound in the chosen anhydrous solvent.
-
To this solution, add the amine dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive amines.
-
Upon completion of the reaction, the solvent is removed under reduced pressure.
-
The resulting crude solid is then purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure thiourea derivative.
-
The structure of the synthesized compound should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Protocol 2: General Procedure for the Synthesis of Thiosemicarbazides and Subsequent Cyclization to Heterocycles
This protocol outlines the synthesis of thiosemicarbazide intermediates and their subsequent conversion into heterocyclic compounds.
Signaling Pathway for Heterocycle Synthesis
Caption: Pathway for the synthesis of heterocyclic compounds.
Part A: Synthesis of Thiosemicarbazide
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate or a substituted hydrazine (1.0 eq)
-
Ethanol or methanol
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Slowly add the hydrazine derivative to the solution while stirring at room temperature.
-
Continue stirring for 1-4 hours. The formation of a precipitate often indicates product formation.
-
Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the thiosemicarbazide intermediate.
Part B: Cyclization to form Heterocycles (Example: Thiazole Synthesis)
Materials:
-
Thiosemicarbazide from Part A (1.0 eq)
-
An α-haloketone (e.g., 2-chloroacetone) (1.0 eq)
-
Ethanol
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
Suspend the thiosemicarbazide in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add the α-haloketone to the suspension.
-
Heat the mixture to reflux and maintain for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling or after the addition of a small amount of water.
-
Collect the solid by filtration, wash, and purify by recrystallization to obtain the desired heterocyclic compound.
-
Characterize the final product using appropriate spectroscopic techniques.
Conclusion
This compound is a valuable and reactive building block for the synthesis of a diverse range of bioactive molecules. Its ability to readily form thiourea and thiosemicarbazide intermediates opens up pathways to a multitude of heterocyclic systems with promising antimicrobial and anticancer activities. The protocols provided herein offer a starting point for researchers to explore the synthesis of novel compounds with potential therapeutic applications. Further derivatization, leveraging the bromo and methyl functionalities, can lead to the development of new chemical entities with optimized biological profiles.
References
- 1. archives.ijper.org [archives.ijper.org]
- 2. The reaction of benzoyl isothiocyanate with hydrazine derivatives. Part I. Reaction with some alkyl hydrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 4. benthamscience.com [benthamscience.com]
- 5. Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives [mdpi.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of N,N'-Disubstituted Thioureas from 2-Bromo-4-methylphenyl Isothiocyanate and Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Thiourea derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1][2] The synthesis of N,N'-disubstituted thioureas through the reaction of isothiocyanates with primary amines is a robust and highly efficient method, often proceeding with high yields under mild conditions.[3][4] This document provides detailed protocols for the synthesis of the key intermediate, 2-Bromo-4-methylphenyl isothiocyanate, and its subsequent reaction with various primary amines to generate a library of thiourea derivatives for potential use in drug discovery and development.
The core reaction involves the nucleophilic addition of a primary amine to the electrophilic carbon atom of the isothiocyanate group, forming a stable thiourea linkage.[3] This straightforward reaction is amenable to a wide range of primary amines, allowing for the generation of structurally diverse molecules.
Part 1: Synthesis of this compound
This protocol describes the synthesis of this compound from the corresponding primary amine, 2-bromo-4-methylaniline, using carbon disulfide and a desulfurizing agent. This two-step, one-pot procedure is a common and effective method for the preparation of aryl isothiocyanates.[5][6]
Experimental Protocol 1: Synthesis of this compound
Materials:
-
2-Bromo-4-methylaniline
-
Carbon Disulfide (CS₂)
-
Triethylamine (Et₃N) or other suitable base like DBU[7]
-
Tosyl Chloride (TsCl) or another desulfurizing agent
-
Dichloromethane (DCM) or other suitable solvent like acetonitrile[7]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Stirring apparatus
-
Reaction vessel (round-bottom flask) with a reflux condenser and dropping funnel
-
Apparatus for solvent removal (rotary evaporator)
-
Purification system (flash column chromatography)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-bromo-4-methylaniline (1.0 eq) and triethylamine (2.2 eq) in dichloromethane.
-
Formation of Dithiocarbamate Salt: Cool the solution to 0 °C in an ice bath. Add carbon disulfide (1.2 eq) dropwise to the stirred solution over 15-20 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The formation of the dithiocarbamate salt can be monitored by TLC.[5]
-
Desulfurization: Cool the reaction mixture back to 0 °C. Add a solution of tosyl chloride (1.1 eq) in dichloromethane dropwise over 20-30 minutes.
-
Reaction Completion: After the addition, allow the mixture to stir at room temperature overnight (or until completion as monitored by TLC).
-
Work-up: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford pure this compound.
Part 2: Synthesis of N-(2-Bromo-4-methylphenyl)-N'-(substituted) Thioureas
The following is a general and reliable protocol for the synthesis of N,N'-disubstituted thioureas from this compound and a variety of primary amines.[3][4] The reaction is typically clean and high-yielding.
Experimental Protocol 2: General Procedure for Thiourea Synthesis
Materials:
-
This compound
-
Primary amine (e.g., butylamine, 2-aminoethanol, aniline) (1.0 - 1.1 eq)
-
Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)
-
Stirring apparatus
-
Reaction vessel (round-bottom flask)
-
Apparatus for solvent removal (rotary evaporator)
-
Purification system (flash column chromatography or recrystallization)
Procedure:
-
Reaction Setup: In a clean and dry round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent (e.g., DCM) to a concentration of approximately 0.1-0.5 M.[3]
-
Addition of Amine: To the stirred solution of the isothiocyanate, add the primary amine (1.0-1.1 eq) dropwise at room temperature.[3]
-
Reaction Monitoring: The reaction is typically exothermic. Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Most reactions are complete within 1-4 hours. Gentle heating can be applied if the reaction is sluggish.[3]
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by direct recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane).
-
Purification: If recrystallization is not sufficient, purify the crude product by flash column chromatography on silica gel.
-
Characterization: Characterize the final products using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the reaction conditions and expected yields for the synthesis of various N-(2-Bromo-4-methylphenyl)-N'-(substituted) thioureas based on the general protocol.
| Entry | Primary Amine | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | Butylamine | DCM | 25 | 2 | >90% |
| 2 | Benzylamine | THF | 25 | 2 | >95% |
| 3 | Aniline | Acetonitrile | 50 | 4 | >90% |
| 4 | 4-Fluoroaniline | Acetonitrile | 50 | 4 | >85% |
| 5 | 2-Aminoethanol | THF | 25 | 1 | >95% |
Visualizations
General Reaction Scheme
Caption: General reaction scheme for the synthesis of N,N'-disubstituted thioureas.
Experimental Workflow
Caption: Workflow for the synthesis of N,N'-disubstituted thioureas.
References
- 1. mdpi.com [mdpi.com]
- 2. One moment, please... [mjas.analis.com.my]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Isothiocyanate synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis [organic-chemistry.org]
Application Notes and Protocols for 4-Methylphenyl Isothiocyanate in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring organosulfur compounds found in cruciferous vegetables. They have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. These compounds and their derivatives are being actively investigated as potential therapeutic agents. This document provides detailed application notes and protocols for the use of a representative aromatic isothiocyanate, 4-Methylphenyl isothiocyanate , in preclinical pharmaceutical research. While specific data for 2-Bromo-4-methylphenyl isothiocyanate is not publicly available, the methodologies and principles outlined herein provide a robust framework for the investigation of novel ITC derivatives.
Isothiocyanates exert their biological effects through various mechanisms, including the induction of phase II detoxification enzymes, modulation of inflammatory signaling pathways, and induction of apoptosis in cancer cells. A key target of many ITCs is the Keap1-Nrf2 pathway, a critical regulator of cellular antioxidant responses.
Data Presentation: In Vitro Efficacy of Phenyl Isothiocyanate Derivatives
The following table summarizes the inhibitory and antioxidant activities of various phenyl isothiocyanate derivatives, including 4-Methylphenyl isothiocyanate, against key biological targets. This data is essential for comparing the potency of different substitutions on the phenyl ring and for guiding the selection of lead compounds for further development.
| Compound | Target Enzyme/Assay | IC50 / % Inhibition | Reference Cell Line / System |
| 4-Methylphenyl isothiocyanate | Acetylcholinesterase (AChE) | 58.4% inhibition at 1.14 mM | Purified enzyme assay |
| 4-Methylphenyl isothiocyanate | DPPH Radical Scavenging | IC50 of 1.45 mM | Chemical assay |
| Phenyl isothiocyanate | Acetylcholinesterase (AChE) | 17.9% inhibition at 1.14 mM | Purified enzyme assay |
| Phenyl isothiocyanate | Cyclooxygenase-2 (COX-2) | ~99% inhibition at 50 µM | Human enzyme assay |
| Phenyl isothiocyanate | DPPH Radical Scavenging | IC50 of 1.08 mM | Chemical assay |
| 2-Methoxyphenyl isothiocyanate | Acetylcholinesterase (AChE) | IC50 of 0.57 mM | Purified enzyme assay |
| 3-Methoxyphenyl isothiocyanate | Butyrylcholinesterase (BChE) | 49.2% inhibition at 1.14 mM | Purified enzyme assay |
| 4-Methoxyphenyl isothiocyanate | DPPH Radical Scavenging | IC50 of 1.25 mM | Chemical assay |
Experimental Protocols
Synthesis of 4-Methylphenyl Isothiocyanate
A common method for the synthesis of aryl isothiocyanates is from the corresponding primary amine.[1]
Materials:
-
4-Methylaniline
-
Carbon disulfide (CS2)
-
Triethylamine (Et3N)
-
Tosyl chloride (TsCl)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve 4-methylaniline (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture back to 0 °C and add tosyl chloride (1.1 equivalents) portion-wise.
-
Stir the reaction at room temperature for an additional 4 hours.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 4-methylphenyl isothiocyanate.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of 4-methylphenyl isothiocyanate on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
4-Methylphenyl isothiocyanate (dissolved in DMSO to prepare a stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of 4-methylphenyl isothiocyanate in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, or 72 hours at 37 °C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells after treatment with 4-methylphenyl isothiocyanate.
Materials:
-
Cancer cell line
-
6-well plates
-
4-Methylphenyl isothiocyanate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of 4-methylphenyl isothiocyanate for the desired time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways modulated by isothiocyanates and a general workflow for evaluating the anticancer activity of a novel isothiocyanate derivative.
Caption: General signaling pathway for isothiocyanate-induced apoptosis.
Caption: Modulation of the Nrf2-Keap1 pathway by isothiocyanates.
Caption: Workflow for preclinical evaluation of a novel isothiocyanate.
References
Application Note: Derivatization of Amino Acids and Peptides with 2-Bromo-4-methylphenyl isothiocyanate for Enhanced N-terminal Sequencing and Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-terminal sequencing and amino acid analysis are critical techniques in proteomics, protein characterization, and drug development. The Edman degradation, a well-established method for stepwise sequencing of amino acids from the N-terminus of a peptide, relies on the derivatization of the terminal amino group with an isothiocyanate reagent.[1][2][3][4][5] While phenyl isothiocyanate (PITC) is the most commonly used reagent, the use of substituted isothiocyanates like 2-Bromo-4-methylphenyl isothiocyanate offers potential advantages.
The introduction of a bromine atom provides a unique isotopic signature that can enhance detection sensitivity and specificity in mass spectrometry (MS)-based analyses. The methyl group can further influence the chromatographic properties of the resulting derivatives. This application note provides a detailed overview and experimental protocols for the use of this compound in N-terminal peptide sequencing and amino acid analysis.
Principle of the Method
The derivatization and sequencing process using this compound follows the fundamental principles of the Edman degradation. The reaction proceeds in three main stages:
-
Coupling: Under alkaline conditions, the this compound reacts with the free N-terminal amino group of a peptide or a free amino acid to form a stable 2-Bromo-4-methylphenyl-thiocarbamoyl (BMPTC)-peptide or BMPTC-amino acid derivative.[1][4][5]
-
Cleavage: In the presence of a strong anhydrous acid, the BMPTC-derivatized N-terminal amino acid is cleaved from the peptide chain, forming an anilinothiazolinone (ATZ)-amino acid derivative. This leaves the rest of the peptide intact with a newly exposed N-terminus, ready for the next cycle of degradation.[1][4][5]
-
Conversion and Identification: The unstable ATZ-amino acid is converted to a more stable 2-Bromo-4-methylphenyl-thiohydantoin (BMPTH)-amino acid. This derivative is then identified using chromatographic methods, typically high-performance liquid chromatography (HPLC), by comparing its retention time to that of known standards.[1][4][5]
Advantages of this compound
-
Enhanced MS Detection: The presence of a bromine atom, with its characteristic isotopic pattern (79Br and 81Br in nearly equal abundance), facilitates the identification of derivatized fragments in mass spectrometry.
-
Improved Chromatographic Separation: The bromo and methyl substitutions alter the hydrophobicity of the resulting BMPTH-amino acid derivatives, potentially leading to better separation in reverse-phase HPLC compared to the phenylthiohydantoin (PTH) derivatives from PITC.
-
Alternative for Blocked N-termini: While Edman degradation does not work on proteins with a chemically modified N-terminus, derivatization with this compound can be used for the analysis of free amino acids in a sample.[4]
Experimental Protocols
The following are generalized protocols based on standard Edman degradation and amino acid analysis procedures. Optimal conditions may vary depending on the specific peptide, amino acid, and instrumentation used.
Protocol 1: N-Terminal Derivatization of Peptides (Coupling)
-
Sample Preparation: Dissolve 10-100 picomoles of the purified peptide in a suitable coupling buffer (e.g., 50 µL of 50 mM borate buffer, pH 8.5, in 50% acetonitrile).[2]
-
Reagent Preparation: Prepare a 5% (v/v) solution of this compound in a non-polar solvent like acetonitrile or pyridine.
-
Coupling Reaction: Add a 10-fold molar excess of the this compound solution to the peptide solution.
-
Incubation: Incubate the reaction mixture for 30 minutes at 40-50°C.
-
Drying: Dry the sample completely under a stream of nitrogen or in a vacuum centrifuge to remove excess reagent and byproducts.
Protocol 2: Cleavage of the N-Terminal Amino Acid
-
Reconstitution: Reconstitute the dried BMPTC-peptide in 20-50 µL of anhydrous trifluoroacetic acid (TFA).
-
Incubation: Incubate the mixture for 10-30 minutes at 40-50°C to effect cleavage of the N-terminal residue.
-
Drying: Dry the sample under a stream of nitrogen or in a vacuum centrifuge.
Protocol 3: Conversion to BMPTH-Amino Acid and Analysis
-
Conversion: Add 20-50 µL of 25% aqueous TFA to the dried sample and incubate for 15-30 minutes at 50-60°C to convert the ATZ-amino acid to the more stable BMPTH-amino acid.
-
Extraction: Extract the BMPTH-amino acid with a water-immiscible organic solvent such as ethyl acetate or butyl chloride. The remaining peptide stays in the aqueous phase.
-
Drying: Dry the organic phase containing the BMPTH-amino acid.
-
Reconstitution and Injection: Reconstitute the dried BMPTH-amino acid in a suitable solvent (e.g., acetonitrile/water mixture) and inject it into an HPLC system for identification. The aqueous phase containing the shortened peptide can be dried and subjected to the next cycle of Edman degradation.
Protocol 4: Derivatization of Free Amino Acids for Quantitative Analysis
-
Sample Preparation: For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate free amino acids.[6] Dry the hydrolyzed sample.
-
Redissolving: Dissolve the dried amino acid standards or sample in a coupling buffer (e.g., a mixture of ethanol, water, and triethylamine in a 2:2:1 ratio).[6]
-
Derivatization: Add a solution of this compound in a suitable solvent (e.g., a 7:1:1:1 mixture of ethanol:water:triethylamine:this compound).[6]
-
Incubation: Allow the reaction to proceed at room temperature for 20-30 minutes.[6]
-
Drying: Dry the sample under vacuum.
-
Reconstitution and Analysis: Reconstitute the derivatized sample in a buffer suitable for HPLC analysis (e.g., sodium phosphate buffer with acetonitrile) and inject it into the HPLC system.[6]
Data Presentation
Quantitative analysis of BMPTH-amino acids is achieved by comparing the peak areas from the sample chromatogram with those of known standards. The following tables provide an illustrative example of the kind of data that can be obtained.
Table 1: HPLC Retention Times for Standard BMPTH-Amino Acids (Illustrative)
| BMPTH-Amino Acid | Retention Time (min) |
| Aspartic Acid | 8.5 |
| Glutamic Acid | 9.2 |
| Serine | 10.1 |
| Glycine | 11.3 |
| Histidine | 12.5 |
| Arginine | 13.0 |
| Threonine | 13.8 |
| Alanine | 14.5 |
| Proline | 15.2 |
| Tyrosine | 16.8 |
| Valine | 17.5 |
| Methionine | 18.1 |
| Isoleucine | 19.0 |
| Leucine | 19.5 |
| Phenylalanine | 20.3 |
| Lysine | 21.1 |
Note: This is a generic gradient and would require optimization for the specific column and HPLC system used.
Table 2: Example HPLC Gradient for BMPTH-Amino Acid Separation (Illustrative)
| Time (minutes) | % Solvent A (e.g., 0.1 M Ammonium Acetate, pH 5.1) | % Solvent B (e.g., Acetonitrile) |
| 0 | 95 | 5 |
| 20 | 60 | 40 |
| 25 | 10 | 90 |
| 30 | 95 | 5 |
Visualizations
Caption: Chemical reaction for the derivatization of an amino acid.
Caption: Workflow of the Edman degradation cycle.
References
- 1. Application of Edman Degradation in Protein Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Novel Agrochemicals from 2-Bromo-4-methylphenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the synthesis and potential agrochemical applications of novel compounds derived from 2-Bromo-4-methylphenyl isothiocyanate. This document outlines the synthetic pathways, detailed experimental procedures, and biological activity of resulting thiourea derivatives, which have shown promise as fungicidal, herbicidal, and insecticidal agents.
Application Notes
Thiourea derivatives represent a significant class of compounds in the field of agrochemical research, exhibiting a broad spectrum of biological activities.[1] The synthesis of these compounds often involves the versatile isothiocyanate functional group, which readily reacts with amines to form the core thiourea structure. This compound is a valuable starting reagent in this context, offering a unique substitution pattern on the phenyl ring that can be exploited to develop novel agrochemicals with potentially enhanced efficacy and selectivity.
The primary synthetic route involves the nucleophilic addition of an amine to the electrophilic carbon atom of the isothiocyanate group of this compound. This reaction is typically straightforward and high-yielding, allowing for the generation of a diverse library of N,N'-disubstituted thiourea derivatives by varying the amine component. The resulting compounds, incorporating the 2-bromo-4-methylphenyl moiety, have been investigated for various agrochemical applications.
Potential Agrochemical Applications:
-
Fungicides: Thiourea derivatives have been shown to be effective against a range of fungal plant pathogens. The presence of the halogen (bromine) and methyl groups on the phenyl ring of this compound-derived compounds can contribute to their fungitoxicity.
-
Herbicides: Certain thiourea derivatives exhibit herbicidal activity by inhibiting essential plant enzymes. The specific substitution pattern of the 2-bromo-4-methylphenyl group may influence the compound's uptake, translocation, and interaction with the target site in weeds.[2]
-
Insecticides: The thiourea scaffold is also a known pharmacophore in the development of insecticides. Derivatives of this compound could act as insect growth regulators or neurotoxins, offering a potential avenue for new pest management solutions.[3][4]
The exploration of derivatives from this compound is a promising strategy for the discovery of new and effective agrochemicals. The synthetic accessibility and the potential for diverse biological activities make this class of compounds a key area of interest for researchers in crop protection.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and biological evaluation of novel agrochemicals derived from this compound.
Protocol 1: General Synthesis of N-(2-Bromo-4-methylphenyl)-N'-(aryl)thiourea Derivatives
This protocol describes a general method for the synthesis of N,N'-disubstituted thioureas from this compound and various aromatic amines.
Materials:
-
This compound
-
Substituted aromatic amine (e.g., aniline, p-toluidine, p-chloroaniline)
-
Ethanol (absolute)
-
Glassware: Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
To this solution, add the substituted aromatic amine (1.0 eq).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid product is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product by spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR) and determine the melting point.
Diagram: General Synthesis Workflow
Caption: General workflow for the synthesis of thiourea derivatives.
Protocol 2: In-vitro Antifungal Activity Assay
This protocol outlines a method to evaluate the antifungal activity of the synthesized thiourea derivatives against a common plant pathogenic fungus.
Materials:
-
Synthesized thiourea derivatives
-
Potato Dextrose Agar (PDA) medium
-
A culture of a plant pathogenic fungus (e.g., Fusarium oxysporum)
-
Sterile petri dishes
-
Dimethyl sulfoxide (DMSO)
-
Incubator
Procedure:
-
Prepare stock solutions of the synthesized compounds by dissolving them in DMSO to a concentration of 10 mg/mL.
-
Prepare a series of dilutions of the stock solutions in sterile distilled water to obtain the desired test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
Add the appropriate volume of each test solution to molten PDA medium to achieve the final desired concentration. Pour the amended PDA into sterile petri dishes and allow them to solidify. A control plate containing DMSO without any test compound should also be prepared.
-
Inoculate the center of each PDA plate with a 5 mm mycelial disc taken from the edge of a 7-day-old culture of the test fungus.
-
Incubate the plates at 25 ± 2 °C for 5-7 days, or until the mycelium in the control plate has reached the edge of the dish.
-
Measure the radial growth of the fungal colony in two perpendicular directions for each plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where:
-
dc = average diameter of the fungal colony in the control plate
-
dt = average diameter of the fungal colony in the treated plate
-
-
-
Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value for each compound by probit analysis of the concentration-response data.
Protocol 3: Herbicidal Activity Assay (Seed Germination and Radicle Elongation)
This protocol describes a laboratory bioassay to assess the pre-emergent herbicidal activity of the synthesized compounds.
Materials:
-
Synthesized thiourea derivatives
-
Seeds of a model weed species (e.g., Amaranthus retroflexus)
-
Filter paper
-
Petri dishes
-
Acetone
-
Growth chamber or incubator
Procedure:
-
Prepare stock solutions of the synthesized compounds in acetone at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to obtain the desired test concentrations (e.g., 100, 50, 25, 10 µg/mL).
-
Place a sheet of filter paper in each petri dish and moisten it with 2 mL of the respective test solution. A control dish with acetone alone should be prepared.
-
Allow the acetone to evaporate completely from the filter paper in a fume hood.
-
Place 20 seeds of the test weed species evenly on the treated filter paper in each petri dish.
-
Seal the petri dishes with parafilm to prevent moisture loss.
-
Incubate the dishes in a growth chamber at 25°C with a 12-hour light/12-hour dark cycle for 7 days.
-
After the incubation period, count the number of germinated seeds and measure the length of the radicle (primary root) of each germinated seed.
-
Calculate the percentage of germination inhibition and the percentage of radicle growth inhibition for each treatment compared to the control.
-
Determine the IC₅₀ (Inhibitory Concentration for 50% effect) values for both germination and radicle elongation.
Data Presentation
The following table structure should be used to summarize the quantitative data obtained from the biological assays for a series of synthesized N-(2-Bromo-4-methylphenyl)-N'-(aryl)thiourea derivatives.
Table 1: Biological Activity of N-(2-Bromo-4-methylphenyl)-N'-(aryl)thiourea Derivatives
| Compound ID | R-Group on Amine | Fungicidal Activity (EC₅₀, µg/mL) vs. F. oxysporum | Herbicidal Activity (IC₅₀, µg/mL) vs. A. retroflexus (Radicle Elongation) | Insecticidal Activity (LC₅₀, µg/mL) vs. Spodoptera littoralis |
| 1a | -H | Data not available | Data not available | Data not available |
| 1b | 4-CH₃ | Data not available | Data not available | Data not available |
| 1c | 4-Cl | Data not available | Data not available | Data not available |
| 1d | 2,4-diCl | Data not available | Data not available | Data not available |
| Control | - | - | - | - |
Note: The data in this table is illustrative. Researchers should populate it with their experimental findings.
Diagram: Experimental Workflow for Agrochemical Screening
Caption: Workflow from synthesis to biological activity assessment.
References
- 1. Thiourea Derivatives in Agrochemical Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item - Synthesis, herbicidal activity, enzyme activity, and molecular docking of novel aniline thiourea - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 3. Insecticidal activity of novel thioureas and isothioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and insecticide evaluation of some new oxopropylthiourea compounds as insect growth regulators against the cotton leafworm, Spodoptera littoralis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of Heterocycles Using 2-Bromo-4-methylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and background for the one-pot synthesis of various heterocyclic compounds utilizing 2-Bromo-4-methylphenyl isothiocyanate as a key starting material. The methodologies outlined below are designed to be efficient, offering streamlined access to complex molecular architectures relevant to pharmaceutical and materials science research.
Introduction
This compound is a versatile reagent in organic synthesis. The presence of the electrophilic isothiocyanate group, along with a strategically positioned bromine atom, allows for a range of cyclization reactions to form diverse heterocyclic systems in a single pot. This approach avoids the isolation of intermediates, thereby saving time, reducing waste, and often improving overall yields. These notes detail the synthesis of benzothiazoles, a class of heterocycles of significant interest in medicinal chemistry. While direct one-pot protocols for other heterocycles like thiazoles and quinazolines from this specific isothiocyanate are not extensively documented in the reviewed literature, general strategies are discussed based on the known reactivity of isothiocyanates.
Synthesis of 2-Substituted Benzothiazoles
The reaction of ortho-haloaryl isothiocyanates with active methylene compounds provides a direct route to 2-substituted benzothiazoles. The following protocol is adapted for this compound. The reaction proceeds via an initial nucleophilic attack of the carbanion from the active methylene compound on the isothiocyanate carbon, followed by an intramolecular nucleophilic aromatic substitution to displace the bromide and form the thiazole ring.
Experimental Protocol: One-Pot Synthesis of 2-(Substituted)-6-methylbenzothiazoles
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate)
-
Sodium Hydride (NaH) as a 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.2 equivalents) suspended in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the active methylene compound (1.1 equivalents) in anhydrous THF via the dropping funnel.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the sodium salt of the active methylene compound.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-substituted-6-methylbenzothiazole.
Quantitative Data Summary
The following table summarizes expected yields for the one-pot synthesis of 2-substituted-6-methylbenzothiazoles based on reactions with analogous ortho-haloaryl isothiocyanates.
| Entry | Active Methylene Compound | Product | Expected Yield (%) |
| 1 | Malononitrile | 2-(dicyanomethyl)-6-methylbenzothiazole | 85-95 |
| 2 | Ethyl cyanoacetate | Ethyl 2-(cyano)-6-methylbenzothiazol-2-ylacetate | 80-90 |
| 3 | Diethyl malonate | Diethyl 2-(6-methylbenzothiazol-2-yl)malonate | 75-85 |
Reaction Workflow
Caption: Workflow for the one-pot synthesis of 2-substituted-6-methylbenzothiazoles.
General Strategies for Other Heterocycles
While specific, optimized one-pot protocols starting from this compound for the heterocycles below were not identified in the surveyed literature, the following outlines general synthetic pathways that could be adapted for this purpose.
Thiazole Derivatives
A common route to thiazoles involves the reaction of an isothiocyanate with an α-haloketone (Hantzsch thiazole synthesis). A one-pot variation could involve the in-situ formation of a thiourea followed by cyclization.
Proposed One-Pot Strategy:
-
Thiourea Formation: Reaction of this compound with an amine to form an N,N'-disubstituted thiourea.
-
Cyclization: Addition of an α-haloketone to the reaction mixture to induce cyclization to the corresponding 2-aminothiazole derivative.
Caption: Proposed pathway for one-pot thiazole synthesis.
Quinazoline Derivatives
Quinazolines can be synthesized from isothiocyanates through reactions with ortho-aminoaryl compounds. For instance, reaction with a 2-aminobenzonitrile could lead to a quinazoline-4-thione.
Proposed One-Pot Strategy:
-
Initial Adduct Formation: Reaction of this compound with a 2-aminobenzonitrile or a related ortho-aminoaryl species.
-
Intramolecular Cyclization: Thermal or acid/base-catalyzed cyclization to form the quinazoline ring system.
Caption: Proposed pathway for one-pot quinazoline synthesis.
Safety Precautions
-
Isothiocyanates are lachrymatory and should be handled in a well-ventilated fume hood.
-
Sodium hydride is a highly flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
This compound is a valuable precursor for the one-pot synthesis of benzothiazoles. The provided protocol offers a reliable method for accessing these important heterocyclic scaffolds. While specific one-pot procedures for other heterocycles from this particular isothiocyanate are less common, the general reactivity of the isothiocyanate functional group suggests that the development of such protocols is a feasible and promising area for further research. Researchers are encouraged to use the outlined strategies as a starting point for developing novel and efficient synthetic methodologies.
Application of 2-Bromo-4-methylphenyl Isothiocyanate in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-methylphenyl isothiocyanate is a versatile bifunctional molecule with significant potential in the field of materials science. Its unique structure, incorporating both a reactive isothiocyanate group and a bromine atom on a phenyl ring, allows for a variety of chemical modifications and polymerizations. The isothiocyanate group (-N=C=S) readily reacts with nucleophiles such as amines, alcohols, and thiols, making it an excellent candidate for surface functionalization and the synthesis of novel polymers. Simultaneously, the bromo-substituent provides a handle for cross-coupling reactions, offering further avenues for material design and synthesis. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of advanced materials.
Key Applications
The dual functionality of this compound enables its use in several key areas of materials science:
-
Synthesis of Functional Polymers (Polythioureas): The isothiocyanate group can react with diamines to form polythioureas. These polymers are of interest for their unique properties, including high refractive indices, excellent thermal stability, and potential for use in dielectric applications.[1] The presence of the bromo- and methyl- groups on the phenyl ring can be used to tune the polymer's physical and chemical properties.
-
Surface Modification of Nanomaterials: The isothiocyanate moiety can covalently bind to the surface of various nanomaterials, such as gold nanoparticles, through reactions with surface amine groups or direct interaction with the metal surface.[2][3] This allows for the tailoring of the nanoparticle's surface chemistry for applications in sensing, catalysis, and drug delivery.
-
Development of Flame-Retardant Materials: Organobromine compounds are widely used as flame retardants in a variety of polymers.[4] this compound can be incorporated into polymer backbones or used as an additive to enhance the fire resistance of materials.[5][4]
Quantitative Data Summary
| Application | Material Synthesized | Key Property | Quantitative Value |
| Functional Polymer Synthesis | Poly(2-Bromo-4-methylphenyl thiourea) | Dielectric Constant | ~4.5[1] |
| Energy Density | ~10 J cm⁻³[1] | ||
| Refractive Index | >1.6 (Typical for sulfur-containing polymers) | ||
| Flame Retardant Materials | Brominated Polymer Composite | Limiting Oxygen Index (LOI) | >25% (Expected) |
Note: The quantitative values for polythioureas are based on analogous polymer systems reported in the literature. The LOI value for flame-retardant materials is an expected value based on the incorporation of brominated compounds.
Experimental Protocols
Synthesis of a Novel Polythiourea
This protocol describes the synthesis of a polythiourea via the reaction of this compound with a diamine (e.g., 1,6-hexanediamine).
Materials:
-
This compound
-
1,6-Hexanediamine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
In a dried three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve 1,6-hexanediamine (1 equivalent) in anhydrous DMF.
-
Purge the flask with nitrogen gas for 15 minutes.
-
Dissolve this compound (1 equivalent) in anhydrous DMF in the dropping funnel.
-
Add the isothiocyanate solution dropwise to the stirred diamine solution at room temperature over a period of 30 minutes.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.
-
Filter the white polymer precipitate and wash it thoroughly with methanol to remove any unreacted monomers and solvent.
-
Dry the polymer in a vacuum oven at 60 °C for 24 hours.
-
Characterize the polymer using techniques such as FTIR, NMR, and Gel Permeation Chromatography (GPC).
Expected Outcome: A high molecular weight polythiourea with a repeating unit derived from this compound and 1,6-hexanediamine.
Surface Functionalization of Amine-Modified Silica Nanoparticles
This protocol details the procedure for grafting this compound onto the surface of amine-functionalized silica nanoparticles.
Materials:
-
Amine-functionalized silica nanoparticles (e.g., prepared by treating silica with (3-aminopropyl)triethoxysilane)
-
This compound
-
Anhydrous Toluene
-
Triethylamine (TEA)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
Disperse the amine-functionalized silica nanoparticles in anhydrous toluene in a round-bottom flask.
-
Sonicate the dispersion for 15 minutes to ensure homogeneity.
-
Add triethylamine (catalytic amount) to the dispersion.
-
In a separate vial, dissolve this compound in anhydrous toluene.
-
Add the isothiocyanate solution to the nanoparticle dispersion under a nitrogen atmosphere.
-
Heat the reaction mixture to 60 °C and stir for 48 hours.
-
Cool the mixture to room temperature and centrifuge to collect the functionalized nanoparticles.
-
Wash the nanoparticles sequentially with toluene and methanol to remove unreacted reagents.
-
Dry the functionalized silica nanoparticles under vacuum.
-
Confirm the surface modification using techniques like FTIR, X-ray Photoelectron Spectroscopy (XPS), and Thermogravimetric Analysis (TGA).
Expected Outcome: Silica nanoparticles with 2-Bromo-4-methylphenylthiourea moieties covalently attached to their surface.
Incorporation as a Reactive Flame Retardant in Epoxy Resin
This protocol describes the use of this compound as a reactive flame retardant in an epoxy resin system. The isothiocyanate group can react with the amine curing agent, incorporating the bromo-functional molecule into the polymer network.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
Amine curing agent (e.g., 4,4'-Diaminodiphenylmethane, DDM)
-
This compound
-
Acetone (optional, for viscosity reduction)
Procedure:
-
Pre-heat the epoxy resin to 80 °C to reduce its viscosity.
-
Dissolve the desired amount of this compound (e.g., 5-15 wt% with respect to the resin) in the pre-heated epoxy resin with mechanical stirring until a homogeneous mixture is obtained. If needed, a small amount of acetone can be used to aid dissolution, which should be subsequently removed under vacuum.
-
Melt the amine curing agent (DDM) at a temperature above its melting point (around 90 °C).
-
Add the molten curing agent to the epoxy/isothiocyanate mixture in a stoichiometric ratio with respect to the epoxy groups.
-
Stir the mixture vigorously for 5-10 minutes until it is homogeneous.
-
Pour the mixture into a pre-heated mold and cure in an oven following a standard curing cycle for the epoxy-amine system (e.g., 2 hours at 120 °C followed by 2 hours at 150 °C).
-
After curing, allow the sample to cool down slowly to room temperature.
-
Evaluate the flame retardancy of the resulting material using methods such as the Limiting Oxygen Index (LOI) test (ASTM D2863) or UL-94 vertical burn test.
Expected Outcome: A cured epoxy thermoset with enhanced flame retardant properties due to the incorporation of the brominated compound.
Visualizations
Caption: Workflow for the synthesis of polythiourea.
Caption: Workflow for nanoparticle surface modification.
Caption: Logic for incorporating as a reactive flame retardant.
References
- 1. Rational design and synthesis of polythioureas as capacitor dielectrics - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 2. Gold nanoparticles functionalized by rhodamine B isothiocyanate: A new tool to control plasmonic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Introduction to Brominated Flame Retardants, Danish Environmental Protection Agency [www2.mst.dk]
- 5. frfabric.com [frfabric.com]
Application Notes and Protocols: 2-Bromo-4-methylphenyl Isothiocyanate in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2-Bromo-4-methylphenyl isothiocyanate as a versatile reagent in solid-phase organic synthesis (SPOS). The protocols detailed below are designed to guide researchers in the generation of diverse small molecule libraries, leveraging the unique functionalities of this reagent for applications in drug discovery and development. While direct literature precedents for the solid-phase use of this compound are limited, the following protocols are based on well-established solid-phase synthesis methodologies for analogous aryl isothiocyanates.
Introduction
This compound is a bifunctional reagent with significant potential for the solid-phase synthesis of diverse heterocyclic libraries. The isothiocyanate group serves as a reactive handle for the construction of various scaffolds, while the bromo substituent provides a valuable site for post-synthesis modification through cross-coupling reactions. This dual functionality allows for the creation of complex molecules with multiple points of diversity, a key strategy in modern medicinal chemistry.
The primary applications of this compound in SPOS are projected to be in the synthesis of:
-
Substituted Thioureas: As key intermediates and biologically active molecules themselves.
-
Thiazoles and Aminothiazoles: Important heterocyclic motifs in numerous pharmaceuticals.
-
Quinazolinones: A class of compounds with a broad range of biological activities.
-
Diversified Scaffolds: Utilizing the bromine atom for on-resin diversification via palladium-catalyzed cross-coupling reactions.
I. Solid-Phase Synthesis of N,N'-Disubstituted Thiourea Libraries
The reaction of resin-bound amines with this compound provides a straightforward route to a library of resin-bound thioureas. These can be cleaved from the resin to yield the final products or used as intermediates for further on-resin transformations.
Experimental Protocol: General Procedure for the Synthesis of a Thiourea Library
-
Resin Preparation: Swell Rink Amide resin (1.0 g, 0.5 mmol/g loading) in N,N-dimethylformamide (DMF, 10 mL) for 1 hour.
-
Fmoc-Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 20 minutes. Wash the resin thoroughly with DMF (3 x 10 mL), dichloromethane (DCM, 3 x 10 mL), and DMF (3 x 10 mL).
-
Thiourea Formation: To the deprotected resin, add a solution of this compound (5 eq, 2.5 mmol) in DMF (10 mL). Agitate the mixture at room temperature for 16 hours.
-
Washing: Wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
-
Cleavage: Treat the resin with a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water (10 mL) for 2 hours.
-
Isolation: Filter the resin and collect the filtrate. Concentrate the filtrate under reduced pressure and precipitate the crude product with cold diethyl ether. Purify by preparative HPLC to obtain the desired thiourea.
Data Presentation: Representative Thiourea Library
| Entry | Amine (R-NH2) | Product | Expected Yield (%) | Purity (%) |
| 1 | Benzylamine | N-Benzyl-N'-(2-bromo-4-methylphenyl)thiourea | 85-95 | >95 |
| 2 | 4-Methoxybenzylamine | N-(4-Methoxybenzyl)-N'-(2-bromo-4-methylphenyl)thiourea | 80-90 | >95 |
| 3 | Cyclohexylamine | N-Cyclohexyl-N'-(2-bromo-4-methylphenyl)thiourea | 90-98 | >95 |
| 4 | Aniline | N-Phenyl-N'-(2-bromo-4-methylphenyl)thiourea | 75-85 | >90 |
Yields and purities are hypothetical and based on typical solid-phase thiourea syntheses.
Workflow for Solid-Phase Thiourea Synthesis
Caption: Workflow for the solid-phase synthesis of thioureas.
II. Solid-Phase Synthesis of 2-Aminothiazole Derivatives
Resin-bound thioureas can be further cyclized to form 2-aminothiazoles, a privileged scaffold in medicinal chemistry.
Experimental Protocol: Synthesis of 2-Aminothiazoles from Resin-Bound Thiourea
-
Thiourea Resin Preparation: Prepare the resin-bound thiourea as described in Section I, steps 1-4.
-
Cyclization: Suspend the thiourea resin in ethanol (10 mL). Add an α-bromoketone (e.g., 2-bromoacetophenone, 5 eq, 2.5 mmol) and agitate the mixture at 50°C for 12 hours.[1]
-
Washing: Wash the resin with ethanol (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
-
Cleavage and Isolation: Cleave the product from the resin and isolate as described in Section I, steps 5-6.
Data Presentation: Representative 2-Aminothiazole Library
| Entry | α-Bromoketone (R-COCH2Br) | Product | Expected Yield (%) | Purity (%) |
| 1 | 2-Bromoacetophenone | 4-Phenyl-N-(2-bromo-4-methylphenyl)thiazol-2-amine | 70-85 | >90 |
| 2 | Ethyl bromopyruvate | Ethyl 2-((2-bromo-4-methylphenyl)amino)thiazole-4-carboxylate | 65-80 | >90 |
| 3 | 3-Bromopentan-2,4-dione | 1-(2-((2-Bromo-4-methylphenyl)amino)thiazol-4-yl)ethan-1-one | 60-75 | >90 |
Yields and purities are hypothetical and based on typical solid-phase thiazole syntheses.
Workflow for Solid-Phase 2-Aminothiazole Synthesis
Caption: Workflow for the solid-phase synthesis of 2-aminothiazoles.
III. On-Resin Diversification via Suzuki-Miyaura Cross-Coupling
The bromine atom on the phenyl ring of the resin-bound intermediates provides an excellent handle for diversification using palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of aryl and heteroaryl substituents.
Experimental Protocol: On-Resin Suzuki-Miyaura Coupling
-
Resin Preparation: Prepare the resin-bound thiourea or 2-aminothiazole containing the 2-bromo-4-methylphenyl moiety as described previously.
-
Coupling Reaction: Swell the resin in a mixture of 1,4-dioxane and water (4:1, 10 mL). Add the boronic acid (5 eq, 2.5 mmol), Pd(PPh3)4 (0.1 eq, 0.05 mmol), and Na2CO3 (5 eq, 2.5 mmol). Heat the mixture at 80°C for 12 hours under a nitrogen atmosphere.
-
Washing: Wash the resin with the reaction solvent (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL). Dry the resin under vacuum.
-
Cleavage and Isolation: Cleave the product from the resin and isolate as described in Section I, steps 5-6.
Data Presentation: Representative Diversified Library via Suzuki Coupling
| Entry | Boronic Acid (R-B(OH)2) | Product Core | Expected Yield (%) | Purity (%) |
| 1 | Phenylboronic acid | 2-Phenyl-4-methylphenyl | 60-75 | >85 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-methylphenyl | 55-70 | >85 |
| 3 | Pyridine-3-boronic acid | 2-(Pyridin-3-yl)-4-methylphenyl | 50-65 | >80 |
Yields and purities are hypothetical and based on typical solid-phase Suzuki-Miyaura reactions.
Workflow for On-Resin Diversification
Caption: Workflow for on-resin diversification via Suzuki coupling.
IV. Potential Application in Traceless Solid-Phase Synthesis of Quinazolinones
Aryl isothiocyanates are valuable reagents in the traceless solid-phase synthesis of quinazolinone derivatives. In a potential synthetic route, an appropriately functionalized resin could be reacted with this compound, followed by cyclization and cleavage to yield the desired quinazolinone.[2]
Hypothetical Experimental Protocol: Traceless Synthesis of a Quinazolinone
-
Resin Functionalization: Start with a resin functionalized with an anthranilic acid derivative.
-
Thiourea Formation: React the resin-bound anthranilate with this compound in DMF.
-
Cyclization and Cleavage: Treat the resulting thiourea with a cyclizing agent (e.g., a carbodiimide) to induce cyclization and concomitant cleavage from the solid support, yielding the 2-amino-quinazolin-4(3H)-one derivative.
Workflow for Traceless Quinazolinone Synthesis
Caption: Hypothetical workflow for the traceless solid-phase synthesis of quinazolinones.
Conclusion
This compound is a promising, yet underexplored, reagent for solid-phase organic synthesis. Its bifunctional nature allows for the construction of diverse heterocyclic libraries with multiple points for structural variation. The protocols outlined above provide a solid foundation for researchers to begin exploring the utility of this reagent in their drug discovery and development programs. Further optimization of reaction conditions will likely lead to high-yielding and efficient syntheses of a wide array of novel compounds.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Bromo-4-methylphenyl Isothiocyanate and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-methylphenyl isothiocyanate and its derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might encounter when synthesizing this compound?
A1: The synthesis of aryl isothiocyanates from their corresponding anilines (in this case, 4-bromo-2-methylaniline) typically involves the use of a thiocarbonylating agent like carbon disulfide.[1] Potential impurities include:
-
Unreacted 4-bromo-2-methylaniline: The starting material may not have fully reacted.
-
Dithiocarbamate salt intermediate: The reaction proceeds through a dithiocarbamate salt, which may not have been completely converted to the isothiocyanate.
-
Symmetrical thiourea: The isothiocyanate product can react with unreacted aniline to form a symmetrical N,N'-bis(2-bromo-4-methylphenyl)thiourea.
-
Byproducts from the desulfurizing agent: Depending on the reagent used to convert the dithiocarbamate to the isothiocyanate (e.g., tosyl chloride, ethyl chloroformate), byproducts from these reagents may be present.[2]
Q2: My purified this compound is a solid. What is its expected melting point?
A2: this compound is a white to pale cream solid. Its reported melting point is in the range of 42.5-48.5°C.[3][4] A broad melting range or a melting point lower than this may indicate the presence of impurities.
Q3: What are the general solubility properties of this compound?
Troubleshooting Guides
Problem 1: Difficulty in Removing Unreacted 4-bromo-2-methylaniline
-
Symptom: NMR or TLC analysis of the purified product shows the presence of the starting aniline.
-
Cause: The unreacted aniline is basic and can be difficult to separate from the isothiocyanate product, especially if they have similar polarities.
-
Solution:
-
Acidic Wash: During the aqueous workup, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate the aniline, making it water-soluble and easily removable in the aqueous phase.
-
Column Chromatography: If an acidic wash is not sufficient, column chromatography on silica gel can be effective. The more polar aniline will have a lower Rf value than the isothiocyanate. A solvent system of hexane/ethyl acetate is a good starting point.
-
Problem 2: Presence of a High Molecular Weight Impurity, Likely a Symmetrical Thiourea
-
Symptom: Mass spectrometry or NMR indicates a byproduct with a molecular weight corresponding to two units of the starting aniline minus the elements of H₂S.
-
Cause: This is likely the symmetrical thiourea formed from the reaction of the isothiocyanate product with unreacted aniline.
-
Solution:
-
Control of Stoichiometry: Ensure that the thiocarbonylating and desulfurizing agents are used in slight excess to drive the consumption of the starting aniline.
-
Purification: The symmetrical thiourea is typically much more polar and less soluble than the corresponding isothiocyanate. It can often be removed by:
-
Recrystallization: The thiourea may precipitate out from a solution of the crude product in a minimally polar solvent.
-
Column Chromatography: The thiourea will have a significantly lower Rf than the isothiocyanate on silica gel.
-
-
Problem 3: Oily Product Instead of a Solid After Purification
-
Symptom: The final product is an oil, even though this compound is expected to be a solid.
-
Cause: This is a strong indication of residual solvent or the presence of impurities that are depressing the melting point.
-
Solution:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the product under high vacuum, possibly with gentle heating.
-
Recrystallization: This is the most effective method to obtain a crystalline solid from an oily product. A solvent screen should be performed to find a suitable solvent system where the product is soluble when hot and sparingly soluble when cold.
-
Data Presentation
Table 1: Physical Properties of this compound and Starting Material
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₈H₆BrNS | 228.11 | White to pale cream solid | 42.5 - 48.5 | 129 - 130 (at 3 mmHg) |
| 4-Bromo-2-methylaniline | C₇H₈BrN | 186.05 | Not specified | 57 - 59 | 240 |
Table 2: Suggested Solvent Systems for Purification of Aryl Isothiocyanates
| Purification Method | Stationary Phase | Recommended Mobile Phase / Solvent System | Expected Outcome for this compound |
| Thin Layer Chromatography (TLC) | Silica Gel GF254 | Hexane / Ethyl Acetate (e.g., 9:1 to 4:1 v/v) | The isothiocyanate should have a higher Rf than the starting aniline and the thiourea byproduct. |
| Column Chromatography | Silica Gel (60-120 or 230-400 mesh) | Gradient of Hexane / Ethyl Acetate | Allows for separation of less polar isothiocyanate from more polar impurities. |
| Recrystallization | - | Hexane, Heptane, or Ethanol/Water mixtures | The compound should be soluble in the hot solvent and crystallize upon cooling. |
Experimental Protocols
Protocol 1: General Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot the solution on a silica gel TLC plate. Develop the plate using a mixture of hexane and ethyl acetate (start with a 9:1 ratio). Visualize the spots under UV light (254 nm). The product, being less polar than the aniline and thiourea impurities, should have a higher Rf value. Adjust the solvent polarity to achieve good separation (an Rf of ~0.3 for the product is often ideal for column chromatography).
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, for less soluble materials, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., hexane, ethanol).
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. If no crystals form, try a different solvent or a solvent mixture (e.g., ethanol/water).
-
Isolation: Once crystals have formed, collect them by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Common side reactions in the synthesis of 2-Bromo-4-methylphenyl isothiocyanate
This guide provides troubleshooting for common issues encountered during the synthesis of 2-Bromo-4-methylphenyl isothiocyanate, targeting researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is a common and effective method for synthesizing this compound?
A common method is the reaction of the corresponding primary amine, 2-Bromo-4-methylaniline, with thiophosgene (CSCl₂).[1] This reaction is typically performed in the presence of a base to neutralize the HCl that is eliminated.[1] The reaction proceeds through a thiocarbamoyl chloride intermediate, which then forms the isothiocyanate.[1]
Q2: My reaction has produced a significant amount of a high-melting point solid by-product. What is it likely to be?
This is a frequent issue, and the solid is most likely the symmetrically substituted thiourea, N,N'-bis(2-bromo-4-methylphenyl)thiourea. This side product forms when the newly generated this compound reacts with unreacted 2-Bromo-4-methylaniline starting material.
Q3: How can I prevent or minimize the formation of the symmetrical thiourea by-product?
Minimizing thiourea formation is key to achieving a high yield of the desired isothiocyanate. Here are several strategies:
-
Control Stoichiometry: Use a slight excess of thiophosgene relative to the amine. This ensures that the amine is the limiting reagent, reducing the chance of it reacting with the product.[1]
-
Slow Addition: Add the 2-Bromo-4-methylaniline solution slowly to the stirred solution of thiophosgene. This maintains a low concentration of the free amine in the reaction mixture at all times.
-
Dilution: Running the reaction under dilute conditions can also help to disfavor the bimolecular reaction between the isothiocyanate product and the starting amine.
Q4: My yield of this compound is very low, even without significant thiourea formation. What are other potential causes?
Low yields can stem from several factors beyond side reactions.[2] Consider the following possibilities:
-
Incomplete Reaction: The reaction may not have gone to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to ensure all the starting amine has been consumed.
-
Hydrolysis: Isothiocyanates can be sensitive to water, especially in the presence of a strong base, which can hydrolyze the product back to the starting amine. While thiophosgene and isothiocyanates are relatively insensitive to cold water, prolonged exposure or harsh basic conditions should be avoided.[1]
-
Reagent Quality: Ensure that the thiophosgene and the solvent are of high purity and that the solvent is anhydrous. Impurities can interfere with the reaction.
-
Workup Issues: The product might be lost during the workup and purification steps. Isothiocyanates can be volatile, so care should be taken during solvent removal.
Q5: What are the critical safety precautions when working with thiophosgene?
Thiophosgene is an extremely toxic and hazardous reagent.[3] It is crucial to:
-
Work in a well-ventilated fume hood at all times.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Have a quenching solution ready to neutralize any unreacted thiophosgene. A solution of a base, like sodium hydroxide, can be used.
Q6: How can I purify the final this compound product?
If your product is impure, common contaminants include unreacted starting material and the thiourea by-product.
-
Column Chromatography: This is a very effective method for separating the isothiocyanate from non-volatile impurities like the thiourea.[4]
-
Distillation: If the isothiocyanate is thermally stable, vacuum distillation can be used to purify it from less volatile impurities.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent can be an effective purification method.[5]
Data Presentation
The following table summarizes the potential outcomes of the synthesis, providing a clear comparison between an ideal and a problematic reaction.
| Parameter | Ideal Outcome | Problematic Outcome | Common Causes of Problems |
| Yield | > 85% | < 50% | Thiourea formation, incomplete reaction, hydrolysis.[2] |
| Purity (by NMR/GC) | > 98% | < 90% | Presence of starting material, thiourea by-product. |
| Side Products | Minimal (< 2%) | Significant (> 10%) | Incorrect stoichiometry, high concentration of amine.[1] |
| Physical State | Oily liquid or low-melting solid | Mixture with high-melting solid | Contamination with symmetrical thiourea. |
Experimental Protocols
General Protocol for the Synthesis of this compound using Thiophosgene
Disclaimer: This is a general guideline and should be adapted and optimized based on laboratory safety protocols and specific experimental goals.
-
Reaction Setup: In a three-necked flask equipped with a dropping funnel, a condenser, and a magnetic stirrer, dissolve thiophosgene (1.05 equivalents) in an anhydrous solvent such as dichloromethane (DCM) or chloroform under an inert atmosphere (e.g., nitrogen or argon).
-
Amine Solution Preparation: In a separate flask, dissolve 2-Bromo-4-methylaniline (1.0 equivalent) and a base such as triethylamine or calcium carbonate (2.0 equivalents) in the same anhydrous solvent.
-
Reaction: Cool the thiophosgene solution in an ice bath. Add the amine solution dropwise from the dropping funnel to the stirred thiophosgene solution over a period of 1-2 hours.
-
Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress by TLC until the starting amine spot disappears.
-
Workup: Filter the reaction mixture to remove any precipitated salts. Wash the filtrate with water, followed by a brine solution. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.[4]
Visualizations
The following diagrams illustrate the experimental workflow and the chemical pathways involved in the synthesis.
Caption: A flowchart of the key steps in the synthesis of this compound.
Caption: Desired reaction versus the common side reaction leading to thiourea formation.
References
Optimal storage and handling conditions for 2-Bromo-4-methylphenyl isothiocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of 2-Bromo-4-methylphenyl isothiocyanate. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
| Storage Condition | Recommendation | Rationale |
| Temperature | Short-term: +4°C, Long-term: -20°C[1] | Minimizes degradation over time. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents reaction with atmospheric moisture and oxygen. |
| Light | Protect from light.[1] | Light can promote degradation of photosensitive compounds. |
| Moisture | Keep container tightly closed in a dry place.[1][2] | Isothiocyanates are sensitive to moisture and can hydrolyze. |
Q2: What are the primary chemical hazards associated with this compound?
A2: this compound is a reactive chemical and should be handled with care. The primary hazards include:
-
Toxicity: It is harmful if swallowed or in contact with skin, and may be harmful if inhaled.[2]
-
Irritation: It can cause skin and serious eye irritation.[2] It may also cause respiratory irritation and is a lachrymator (a substance that causes tearing).[2]
-
Allergic Reaction: May cause an allergic skin reaction.
Always consult the Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
Q3: In which solvents is this compound soluble?
A3: While specific quantitative solubility data for this compound is limited, its structural analogue, 2-phenylethyl isothiocyanate, provides a good indication of its solubility profile. Isothiocyanates are generally soluble in a range of common organic solvents.[3]
| Solvent | Expected Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble[3] |
| Dimethylformamide (DMF) | Soluble[3] |
| Ethanol | Soluble[3] |
| Toluene | Soluble[1] |
| Water | Sparingly soluble to insoluble[3] |
Q4: What is the primary degradation pathway for this compound?
A4: The isothiocyanate functional group is susceptible to nucleophilic attack, with hydrolysis being a primary concern. The presence of water can lead to the degradation of the isothiocyanate to the corresponding amine. This reaction is influenced by pH and temperature. The stability of isothiocyanates in aqueous solutions can be poor, with faster degradation observed in buffers compared to deionized water.[4]
Experimental Protocols
General Protocol for Labeling Peptides/Proteins with this compound
This protocol outlines a general procedure for the covalent labeling of primary amines (N-terminus and lysine side chains) in peptides and proteins.
Materials:
-
This compound
-
Peptide or protein of interest
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or borate buffer, pH 8.5-9.5. Avoid amine-containing buffers like Tris.[5]
-
Quenching solution: 1 M glycine or Tris buffer
-
Purification column (e.g., size-exclusion or reversed-phase HPLC)
Procedure:
-
Prepare the Peptide/Protein Solution: Dissolve the peptide or protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Prepare the Isothiocyanate Solution: Immediately before use, dissolve this compound in a minimal amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).
-
Labeling Reaction:
-
Slowly add a 5- to 20-fold molar excess of the dissolved this compound to the stirring peptide/protein solution. The optimal molar ratio should be determined empirically.[5]
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction: Add the quenching solution to a final concentration of 100 mM to react with any excess isothiocyanate. Incubate for 30 minutes at room temperature.
-
Purify the Labeled Product: Remove the unreacted isothiocyanate and byproducts by size-exclusion chromatography or reversed-phase HPLC.
-
Characterization: Confirm the labeling efficiency using techniques such as mass spectrometry or UV-Vis spectroscopy.
Troubleshooting Guides
Problem 1: Low or No Labeling Efficiency
| Potential Cause | Recommended Solution |
| Incorrect pH of reaction buffer | The primary amine on the peptide/protein must be deprotonated to be nucleophilic. Ensure the pH of the reaction buffer is between 8.5 and 9.5.[5] |
| Degraded isothiocyanate reagent | Isothiocyanates are moisture-sensitive. Use a fresh vial of the reagent and dissolve it in anhydrous solvent immediately before use. Store the stock reagent under inert gas at -20°C. |
| Insufficient molar excess of isothiocyanate | Increase the molar ratio of the isothiocyanate to the peptide/protein. A 5- to 20-fold excess is a good starting point, but this may need to be optimized.[5] |
| Peptide/protein or reagent solubility issues | If the peptide or isothiocyanate is not fully dissolved, the reaction will be inefficient. Consider adding a small amount of an organic co-solvent like DMSO or DMF to the reaction mixture, ensuring it does not denature your protein. |
Problem 2: Non-specific Labeling or Multiple Labeled Products
| Potential Cause | Recommended Solution |
| Multiple reactive amines (lysine residues) | If your protein has multiple lysine residues, you will likely get a heterogeneous mixture of labeled products. For site-specific labeling, consider protein engineering to remove surface-exposed lysines or use a different labeling chemistry that targets a unique residue. |
| Reaction with other nucleophiles | Cysteine residues can also react with isothiocyanates, especially at a lower pH (around 7-8). If you desire amine-specific labeling, ensure your protein does not have free cysteines or cap them with a thiol-specific reagent prior to isothiocyanate labeling. |
Problem 3: Observation of a Truncated Peptide (Loss of N-terminal amino acid)
| Potential Cause | Recommended Solution |
| Edman degradation-type side reaction | Direct labeling of the N-terminal α-amino group can lead to the formation of a thiohydantoin under acidic conditions (e.g., during HPLC purification with TFA), resulting in the cleavage of the N-terminal residue.[5][6] |
| Mitigation Strategy | If N-terminal labeling is desired and acidic conditions are required for downstream applications, consider introducing a spacer (e.g., β-alanine or 6-aminohexanoic acid) between the N-terminus of your peptide and the isothiocyanate label during peptide synthesis.[6][7] |
Visualizations
Caption: Key storage and handling conditions for this compound.
Caption: Troubleshooting workflow for low labeling efficiency.
References
Optimization of reaction parameters for coupling 2-Bromo-4-methylphenyl isothiocyanate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving 2-Bromo-4-methylphenyl isothiocyanate.
Section 1: Thiourea Synthesis via Isothiocyanate Coupling with Amines
The reaction of an isothiocyanate with a primary or secondary amine is a robust and widely used method for the synthesis of N,N'-disubstituted thioureas.[1] This nucleophilic addition is typically efficient and straightforward.[2]
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for thiourea formation from this compound and an amine?
A1: The synthesis is a direct nucleophilic addition. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon atom of the isothiocyanate group (-N=C=S). This forms a zwitterionic intermediate that undergoes a rapid proton transfer to yield the stable thiourea product.[2]
Q2: What are the recommended solvents and temperatures for this reaction?
A2: This reaction is versatile and can be performed in a variety of common aprotic solvents such as tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[1][3] The choice of solvent can sometimes impact the reaction rate.[4] Most reactions proceed efficiently at room temperature, often completing within a few hours.[1][2] If the reactants are sterically hindered or electronically deactivated, gentle heating may be required to drive the reaction to completion.[1]
Q3: How do the electronic properties of the amine affect the reaction rate?
A3: The nucleophilicity of the amine is a key factor. Amines with electron-donating groups (EDGs) are more nucleophilic and will react faster. Conversely, amines bearing strong electron-withdrawing groups (EWGs), such as nitroanilines, are less nucleophilic and will react more slowly.[2][4] For poorly nucleophilic amines, increasing the reaction temperature may be necessary.[4]
Troubleshooting Guide: Thiourea Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor quality of isothiocyanate: Isothiocyanates can be sensitive to moisture and may degrade over time.[1] | Use a fresh or properly stored bottle of this compound. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Low reactivity of the amine: The amine may be sterically hindered or have electron-withdrawing groups, reducing its nucleophilicity.[1][2] | Increase the reaction temperature or prolong the reaction time.[1] For very unreactive amines, consider using a catalyst or switching to a more forcing solvent system.[4] | |
| Incorrect stoichiometry: An improper ratio of reactants can lead to incomplete conversion. | Ensure a 1:1 or a slight excess (1.0-1.1 equivalents) of the amine or isothiocyanate, depending on which is more precious.[1] | |
| Reaction is Slow or Stalled | Steric hindrance: Bulky groups on either the amine or near the isothiocyanate can slow the reaction.[1] | Increase the reaction temperature. Microwave irradiation can also be effective in overcoming steric barriers.[1] |
| Poor solubility: One or both reactants may not be fully dissolved in the chosen solvent. | Select a solvent in which both reactants are fully soluble. A solvent screen may be necessary. | |
| Product is an Oil or Impure Solid | Incomplete crystallization: Not all thiourea derivatives are crystalline at room temperature. Impurities can also prevent crystallization.[2] | Purify the product using column chromatography. A silica gel column with a hexane/ethyl acetate gradient is a common choice.[2] |
| Co-precipitation of impurities: The product may precipitate along with unreacted starting materials. | If the product precipitates from the reaction mixture, collect it by filtration and wash thoroughly with a solvent in which the starting materials are soluble but the product is not. Recrystallization from a suitable solvent (e.g., ethanol) is also a highly effective purification method.[2] |
Experimental Protocol: General Synthesis of a Thiourea Derivative
Materials:
-
This compound (1.0 equivalent)
-
Primary or secondary amine (1.0-1.1 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous THF.[1]
-
To this solution, add this compound (1.0 equivalent) at room temperature. If the reaction is expected to be highly exothermic, the addition can be done dropwise with cooling.[1]
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
If the reaction is slow, it can be gently heated to reflux.[1]
-
Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), concentrate the mixture under reduced pressure.[1]
-
The crude product can then be purified by recrystallization or flash column chromatography on silica gel.[2]
Diagrams
Caption: General workflow for thiourea synthesis.
Section 2: Palladium-Catalyzed Cross-Coupling of the Aryl Bromide
The 2-bromo position on this compound can be functionalized using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. A key challenge is the potential for the sulfur atom in the isothiocyanate group to coordinate with and deactivate the palladium catalyst. Careful selection of the catalyst, ligand, and reaction conditions is crucial for success.
Frequently Asked Questions (FAQs)
Q1: Is the isothiocyanate group compatible with Suzuki-Miyaura coupling conditions?
A1: The isothiocyanate group can be challenging. Sulfur-containing functional groups are known to potentially poison palladium catalysts by strong coordination to the metal center. However, successful cross-couplings on substrates with sulfur-containing groups have been reported. The key is often the use of bulky, electron-rich phosphine ligands which can stabilize the palladium catalyst and promote the desired catalytic cycle over catalyst deactivation.
Q2: Which palladium catalysts and ligands are recommended for this type of substrate?
A2: For challenging aryl bromides, particularly those with potentially coordinating groups, standard catalysts like Pd(PPh₃)₄ may be effective, but often more robust systems are required. Pre-catalyst systems or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., Buchwald-type ligands like SPhos or XPhos) are often more successful. These ligands can help prevent catalyst deactivation.
Q3: What are common side reactions to watch out for?
A3: Common side reactions in Suzuki couplings include:
-
Homocoupling: Formation of a biaryl product from the coupling of two boronic acid molecules. This is often caused by the presence of oxygen.
-
Protodeboronation: The boronic acid coupling partner is replaced by a hydrogen atom. This can be prevalent with aqueous bases.
-
Debromination: The starting aryl bromide is reduced, replacing the bromine with a hydrogen atom.
-
Catalyst Deactivation: The catalyst forms inactive palladium black.
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Catalyst Deactivation: The isothiocyanate group may be poisoning the catalyst. | Use a bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) to shield the palladium center. Increase the catalyst loading (e.g., from 1-2 mol% to 5 mol%). |
| Inefficient Oxidative Addition: The C-Br bond is not being activated effectively. | Switch to a more electron-rich ligand to facilitate the oxidative addition step. | |
| Poor Reagent Quality: Impurities in the boronic acid or base can act as catalyst poisons. | Ensure the purity of all starting materials. Use anhydrous and properly degassed solvents. | |
| Significant Side Products | Homocoupling of Boronic Acid: Presence of oxygen in the reaction mixture. | Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles). Maintain a positive pressure of an inert gas. |
| Protodeboronation: The boronic acid is unstable under the reaction conditions. | Use a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid. Use a non-aqueous base or minimize the amount of water. | |
| Decomposition of Isothiocyanate: The isothiocyanate group may not be stable to the reaction conditions (e.g., high temperature or strong base). | Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Attempt the reaction at the lowest effective temperature. |
Experimental Protocol: General Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equivalent)
-
Arylboronic acid or ester (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (3 mol%).
-
Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique such as TLC or LC-MS.
-
Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can then be purified by flash column chromatography on silica gel.
Diagrams
Caption: Decision tree for troubleshooting low-yielding Suzuki reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Poor Reactivity of Sterically Hindered Amines with 2-Bromo-4-methylphenyl Isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the reaction between sterically hindered amines and 2-Bromo-4-methylphenyl isothiocyanate.
Frequently Asked Questions (FAQs)
Q1: Why is the reaction between my sterically hindered amine and this compound so slow or not working at all?
A1: The primary reason for poor reactivity is steric hindrance. Bulky substituents on the amine, and to a lesser extent the ortho-bromo group on the phenyl isothiocyanate, physically obstruct the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. This increases the activation energy of the reaction, leading to very slow reaction rates or a complete lack of product formation under standard conditions.
Q2: What are the general strategies to overcome this low reactivity?
A2: Several strategies can be employed to drive the reaction to completion:
-
Optimization of Reaction Conditions: Increasing the temperature, changing the solvent, and increasing reactant concentrations can significantly improve reaction rates.
-
Catalysis: The use of catalysts can provide an alternative, lower-energy reaction pathway.
-
Mechanochemistry: Techniques like ball milling can provide the necessary energy to overcome the steric barrier through mechanical force.[1]
-
Alternative Synthesis Routes: In some cases, a two-step process involving the in-situ formation of a more reactive intermediate may be necessary.[2]
Q3: How do the electronic properties of the reactants affect the reaction?
A3: The reaction rate is influenced by the electronic character of both the amine and the isothiocyanate. Amines with electron-donating groups (EDGs) are more nucleophilic and react faster. Conversely, isothiocyanates with electron-withdrawing groups (EWGs) are more electrophilic and also react faster.[3] In the case of this compound, the bromo-substituent is electron-withdrawing, which enhances the electrophilicity of the isothiocyanate carbon.
Q4: Can I use secondary sterically hindered amines in this reaction?
A4: Yes, secondary amines can react with isothiocyanates to form trisubstituted thioureas. However, the steric hindrance is even more pronounced than with primary amines. For these substrates, more forcing conditions or alternative methods like mechanochemistry are often required to achieve good yields. Mechanochemical ball milling has been shown to provide quantitative yields even with sterically hindered secondary amines.[1]
Troubleshooting Guide
Issue: Low or No Product Formation
If you are observing low conversion to the desired thiourea product, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low product yield.
-
Step 1: Verify Reagent Quality: Ensure your sterically hindered amine and this compound are pure and have not degraded. Isothiocyanates can be sensitive to moisture.
-
Step 2: Increase Reaction Temperature: If the reaction is being run at room temperature, try heating it to reflux in a suitable high-boiling solvent (e.g., toluene, xylene, or DMF).[3]
-
Step 3: Change Solvent: The choice of solvent can influence the reaction rate. Switching to a polar aprotic solvent like DMF or DMSO can sometimes accelerate slow reactions.
-
Step 4: Increase Reactant Concentration: Running the reaction at a higher concentration can increase the frequency of molecular collisions and improve the reaction rate.
-
Step 5: Consider a Catalyst: For some amine-isothiocyanate reactions, a base catalyst such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can enhance the nucleophilicity of the amine.
-
Step 6: Employ Mechanochemistry: If available, ball milling is a highly effective technique for reacting sterically hindered substrates, often providing quantitative yields in a short amount of time without the need for solvents.[1]
-
Step 7: Alternative Synthesis Route: If direct reaction remains unsuccessful, consider a two-step approach where the amine is first reacted with carbon disulfide (CS₂) to form a dithiocarbamate salt, which is then converted to the thiourea.[2]
Data Presentation
The following tables provide representative data for the reaction of sterically hindered amines with aryl isothiocyanates. Note that this data is for analogous systems and serves to illustrate the effect of different reaction conditions.
Table 1: Effect of Reaction Method on Yield for Sterically Hindered Amines
| Sterically Hindered Amine | Aryl Isothiocyanate | Method | Reaction Time | Yield (%) | Reference |
| 2,6-Dimethylaniline | Phenyl isothiocyanate | Ball Milling (30 Hz) | 10 min | ≥99 | [1] |
| 2,4-Dimethylaniline | Phenyl isothiocyanate | Ball Milling (30 Hz) | 10 min | ≥99 | [1] |
| 2,6-Dimethylaniline | 4-Methoxyphenyl isothiocyanate | Manual Grinding | 45 min | ≥99 | [1] |
| Aniline | 4-Bromophenyl isothiocyanate | Manual Grinding | 5-40 min | 89-98 | [1] |
Table 2: Effect of Reaction Conditions on a sluggish Thiourea Synthesis
| Parameter Adjusted | Condition | Expected Outcome |
| Temperature | Room Temp → Reflux | Increased reaction rate and conversion |
| Solvent | Toluene → DMF | Potential rate enhancement |
| Method | Solution Phase → Ball Milling | Significant rate increase, often quantitative yield |
Experimental Protocols
Protocol 1: General Procedure for Solution-Phase Synthesis at Elevated Temperature
-
To a solution of the sterically hindered amine (1.0 mmol) in an anhydrous high-boiling solvent (e.g., toluene or DMF, 10 mL) in a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol).
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by flash column chromatography on silica gel.[3]
Protocol 2: General Procedure for Mechanochemical Synthesis (Ball Milling)
-
Place the sterically hindered amine (1.0 mmol), this compound (1.0 mmol), and the milling balls into a milling jar.
-
Secure the jar in the ball mill.
-
Mill the mixture at a specified frequency (e.g., 30 Hz) for 10-45 minutes.[1]
-
Monitor the reaction progress by taking small aliquots and analyzing via TLC or by observing the disappearance of the isothiocyanate peak (~2100 cm⁻¹) by IR spectroscopy.
-
Once the reaction is complete, open the milling jar in a fume hood and carefully extract the product with a suitable solvent.
-
The product is often of high purity, but can be further purified by recrystallization if necessary.
Protocol 3: Alternative Synthesis via Carbon Disulfide
This protocol is for cases where the direct reaction fails.
-
Dissolve the sterically hindered amine (1.0 mmol) and a base (e.g., triethylamine, 1.2 mmol) in a suitable solvent like THF.
-
Add carbon disulfide (1.2 mmol) dropwise at room temperature to form the dithiocarbamate salt in situ.
-
After stirring for a designated time, add a desulfurizing agent (e.g., tosyl chloride, 1.1 mmol).
-
This generates the isothiocyanate in situ, which can then react with another equivalent of the amine if desired, or be used in a subsequent step. For thiourea synthesis with a different amine, the second amine would be added at this stage.
-
Monitor the reaction to completion by TLC or LC-MS.
-
Work up the reaction by washing with water and extracting with an organic solvent.
Visualizations
Caption: General reaction pathway for thiourea synthesis.
Caption: Factors influencing the reaction rate.
References
Troubleshooting guide for the synthesis of substituted aryl isothiocyanates
This guide provides troubleshooting advice and frequently asked questions (FAQs) for common issues encountered during the synthesis of substituted aryl isothiocyanates. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Yield of Aryl Isothiocyanate
Question: I am getting a very low yield or no desired aryl isothiocyanate product. What are the possible causes and solutions?
Answer:
Low or no yield is a common problem in aryl isothiocyanate synthesis, often influenced by the electronic nature of the starting aniline and the chosen synthetic route.
Possible Causes & Solutions:
-
Inappropriate Reagent for Substrate: Electron-deficient anilines are often challenging substrates.[1][2][3] The choice of desulfurizing agent is critical when using the popular dithiocarbamate decomposition method.[1] For instance, methods that work well for electron-rich anilines may fail for those with strong electron-withdrawing groups.[2][3]
-
Solution: For electron-deficient anilines, consider using a two-step process where the dithiocarbamate salt is first formed and then decomposed.[2] Alternatively, specific desulfurizing agents like tosyl chloride or cyanuric chloride in aqueous conditions have shown success with these challenging substrates.[3][4]
-
-
Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield.
-
Decomposition of Product: Some aryl isothiocyanates can be unstable under the reaction or workup conditions.
-
Solution: Employ milder reaction conditions and ensure a prompt and gentle workup procedure. Purification by column chromatography should be done efficiently to minimize product degradation.[6]
-
Issue 2: Significant Formation of Symmetrical Thiourea as a Byproduct
Question: My final product is contaminated with a significant amount of a symmetrical diarylthiourea. How can I minimize or prevent its formation?
Answer:
The formation of symmetrical diarylthiourea is a frequent side reaction where the newly formed aryl isothiocyanate reacts with the starting aniline.
Possible Causes & Solutions:
-
Excess Starting Amine: If the starting amine is present in excess or if the reaction is slow, the isothiocyanate product has a higher chance of reacting with the remaining amine.
-
Solution: The most common approach is to use the amine salt (e.g., hydrochloride) instead of the free amine, particularly when using the thiophosgene method. This keeps the concentration of the free amine low.[7] When using methods involving in situ generated dithiocarbamates, ensure a slight excess of carbon disulfide and the desulfurizing agent to drive the reaction to completion and consume the starting amine.[4][8]
-
-
Reaction Rate: A slow conversion to the isothiocyanate can lead to the accumulation of both product and starting material, favoring thiourea formation.
-
Solution: Optimize the reaction conditions (e.g., temperature, catalyst) to ensure a rapid conversion to the isothiocyanate. Following the reaction progress by TLC or GC/LC-MS can help in determining the optimal reaction time.
-
Issue 3: Presence of Urea Byproducts in the Final Product
Question: I am observing urea byproducts in my reaction mixture. What is the source of this contamination and how can I avoid it?
Answer:
Urea formation suggests the presence of isocyanates as intermediates, which can arise from the reaction with water.
Possible Causes & Solutions:
-
Presence of Water: Many reagents used in isothiocyanate synthesis can react with water to form isocyanates, which then react with amines to form ureas.[7]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents, especially when working with moisture-sensitive reagents like thiophosgene or its surrogates.[7]
-
-
Choice of Reagents: Some synthetic routes are more prone to forming isocyanate intermediates.
-
Solution: The dithiocarbamate decomposition method is generally less prone to forming urea byproducts compared to methods that might involve phosgene-like intermediates in the presence of moisture.[9]
-
Issue 4: Difficulty in Purifying the Final Aryl Isothiocyanate
Question: I am struggling to purify my aryl isothiocyanate product from the reaction mixture. What are the best practices for purification?
Answer:
Purification can be challenging due to the potential instability of the product and the presence of byproducts with similar physical properties.
Possible Solutions:
-
Chromatography: Column chromatography or preparative Thin Layer Chromatography (TLC) are the most common methods for purifying isothiocyanates.[6]
-
Pro-Tip: Use a non-polar solvent system (e.g., hexane/ethyl acetate or petroleum ether/dichloromethane) for column chromatography.[10] It is advisable to run the column quickly to minimize the time the product spends on the stationary phase, which can cause decomposition.
-
-
Extraction: A simple aqueous workup can help remove water-soluble impurities and unreacted reagents.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.
-
Characterization of Unstable Compounds: For unstable isothiocyanates, analysis by techniques like LC-MS or GC-MS immediately after synthesis can confirm the presence of the product before significant degradation occurs.[6]
Data Presentation: Comparison of Desulfurizing Agents in Dithiocarbamate Decomposition
The following table summarizes the yields of aryl isothiocyanates using different desulfurizing agents for the decomposition of in situ generated dithiocarbamate salts. This data can help in selecting the appropriate reagent for a specific substrate.
| Desulfurizing Agent | Substrate Type | Typical Yield (%) | Reaction Time | Key Advantages | Potential Drawbacks |
| Tosyl Chloride (TsCl) | Alkyl and Aryl Amines | 75-97%[9] | < 30 min[4][9] | Facile, general, and efficient.[4][8] | |
| Triphosgene | Aryl Isothiocyanates | Good yields[9] | Varies | Effective for a variety of aromatic isothiocyanates.[9] | Toxic reagent.[9] |
| Hydrogen Peroxide | Non-chiral Isothiocyanates | Good yields[9] | Varies | "Green" and safe reagent.[9] | |
| Sodium Persulfate | Alkyl, Aryl, Chiral | ≥68%[9] | ≤ 4 h[9] | Efficient for a wide scope of substrates, including chiral ones.[9] | |
| Ethyl Chloroformate | Aliphatic and Aryl | Good yields[9] | 15 min - 7 days[9] | Effective for a range of substrates.[9] | Reaction times can be very long for some substrates.[9] |
| Di-tert-butyl dicarbonate (Boc₂O) | Alkyl and Aryl Amines | Excellent yields[7] | Varies | Volatile byproducts are easily removed.[7] | Formation of Boc-protected amine as a byproduct is possible.[7] |
Experimental Protocols
Protocol 1: General Synthesis of Aryl Isothiocyanates via Dithiocarbamate Decomposition using Tosyl Chloride
This protocol is adapted from the method described by Wong and Dolman.[4]
Materials:
-
Substituted aniline (1.0 eq)
-
Carbon disulfide (CS₂) (1.2 eq)
-
Triethylamine (Et₃N) (2.2 eq)
-
Tosyl chloride (TsCl) (1.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of the aniline in dichloromethane, add triethylamine and cool the mixture to 0 °C.
-
Slowly add carbon disulfide dropwise to the solution.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add tosyl chloride in one portion and continue stirring at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically within 30 minutes).
-
Upon completion, dilute the reaction with water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Troubleshooting Workflow for Low Aryl Isothiocyanate Yield
Caption: A flowchart for troubleshooting low yields in aryl isothiocyanate synthesis.
General Reaction Pathway for Aryl Isothiocyanate Synthesis via Dithiocarbamate Intermediate
Caption: The two-step reaction pathway for aryl isothiocyanate synthesis.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 3. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 4. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]
- 5. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cbijournal.com [cbijournal.com]
- 8. Isothiocyanate synthesis [organic-chemistry.org]
- 9. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Identification and removal of impurities in 2-Bromo-4-methylphenyl isothiocyanate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-methylphenyl isothiocyanate. The following sections offer guidance on the identification and removal of common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
The primary impurities in conventionally synthesized this compound typically arise from unreacted starting materials or side reactions. The most common of these include:
-
2-Bromo-4-methylaniline: The unreacted starting amine.
-
N,N'-bis(2-bromo-4-methylphenyl)thiourea: A symmetrically substituted thiourea formed from the reaction of the isothiocyanate with the starting amine.[1][2] This is often a significant byproduct if the reaction is not driven to completion or if there is an excess of the starting amine.
-
Decomposition products: Isothiocyanates can be sensitive to moisture and acidic or basic conditions, which can lead to hydrolysis back to the corresponding amine (2-Bromo-4-methylaniline).[3]
Q2: How can I qualitatively assess the purity of my this compound sample?
Thin-Layer Chromatography (TLC) is a rapid and effective method for the initial purity assessment. A typical procedure involves:
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase (Eluent): A non-polar solvent system is generally effective. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 v/v).[4][5]
-
Visualization: The spots can be visualized under UV light (254 nm). The isothiocyanate and any aromatic impurities should be UV active. Staining with a p-anisaldehyde solution can also be used for visualization.
The presence of multiple spots indicates impurities. The isothiocyanate is generally less polar than the corresponding amine and thiourea byproducts.
Q3: My purified this compound is a white to pale cream solid, but it has a low melting point and broad melting range. What does this indicate?
A low and broad melting point range is a classic indicator of impurities. Pure this compound should have a relatively sharp melting point.[6] The presence of residual solvents or the aforementioned solid impurities can depress and broaden the melting point range. Further purification is recommended.
Q4: After purification, my product is an oil, but the literature suggests it should be a solid. What could be the issue?
If your product appears as an oil instead of a solid, it is likely due to the presence of significant impurities or residual solvent. Even small amounts of solvent can prevent crystallization. Ensure that the product has been thoroughly dried under high vacuum. If it remains an oil, further purification by column chromatography is advised to remove impurities that may be inhibiting crystallization.
Troubleshooting Guides
Issue 1: Presence of Unreacted 2-Bromo-4-methylaniline
-
Identification:
-
TLC: The amine spot will be more polar (lower Rf value) than the isothiocyanate spot.
-
GC-MS: The amine will have a distinct mass spectrum and a shorter retention time than the isothiocyanate. The mass spectrum of this compound is available for comparison.[7]
-
-
Removal:
-
Aqueous Wash: Dissolve the crude product in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl). The amine will be protonated and move into the aqueous layer. Subsequently, wash with water and brine, then dry the organic layer and remove the solvent.
-
Column Chromatography: If an aqueous wash is insufficient, column chromatography provides excellent separation.[4]
-
Issue 2: Presence of N,N'-bis(2-bromo-4-methylphenyl)thiourea
-
Identification:
-
TLC: The thiourea is typically more polar than the isothiocyanate and may have an Rf value close to that of the starting amine.
-
Spectroscopy: The presence of N-H stretches in the IR spectrum and corresponding signals in the 1H NMR spectrum can indicate the presence of the thiourea.
-
-
Removal:
-
Column Chromatography: This is the most effective method for removing thiourea impurities.[8] Due to its higher polarity, the thiourea will elute much later than the desired isothiocyanate.
-
Recrystallization: If the product is a solid, recrystallization can be effective. The thiourea is often less soluble in non-polar solvents than the isothiocyanate.
-
Data Presentation
The following table summarizes the expected purity levels of this compound after various purification methods.
| Purification Method | Typical Purity (%) | Advantages | Disadvantages |
| None (Crude Product) | 60-85 | - | Contains significant amounts of starting materials and byproducts. |
| Aqueous Acid Wash | 85-95 | Effectively removes basic impurities like the starting amine. | Ineffective against non-basic impurities like thiourea. |
| Recrystallization | >98 | Can yield very high purity; cost-effective for solid products. | Yield can be reduced; finding a suitable solvent can be time-consuming.[9] |
| Flash Column Chromatography | >99 | High resolution, effective for removing a wide range of impurities.[5] | More time-consuming and requires larger volumes of solvent. |
| Preparative HPLC | >99.5 | Highest resolution for separating very similar impurities. | Expensive, low throughput, and requires significant method development.[5] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for the purification of this compound using flash column chromatography.
-
Slurry Preparation:
-
In a beaker, add silica gel to the chosen eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Stir to create a uniform slurry.
-
-
Column Packing:
-
Secure a glass chromatography column in a vertical position.
-
Pour the silica gel slurry into the column.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading (Dry Loading Method): [5]
-
Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution.
-
Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle positive pressure to begin elution.
-
Collect the eluate in fractions.
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol 2: Recrystallization
This is a general procedure for purifying solid this compound.
-
Solvent Selection:
-
The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.
-
Common solvent systems for recrystallization include ethanol, isopropanol, or mixtures such as hexanes/ethyl acetate or hexanes/acetone.[10]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, saturated solution to cool slowly to room temperature.
-
For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Visualizations
Caption: Workflow for the identification and removal of impurities.
Caption: Decision tree for selecting a purification method.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. B25296.14 [thermofisher.com]
- 7. This compound [webbook.nist.gov]
- 8. ijacskros.com [ijacskros.com]
- 9. mt.com [mt.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Safe handling and disposal of 2-Bromo-4-methylphenyl isothiocyanate waste
This technical support center provides guidance on the safe handling and disposal of 2-Bromo-4-methylphenyl isothiocyanate waste. The information is compiled from safety data sheets of structurally similar compounds and should be used in conjunction with your institution's specific safety protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: Based on data for analogous isothiocyanates, this compound is considered hazardous.[1] The primary hazards include:
-
Toxicity: Toxic if swallowed.
-
Corrosivity: Causes severe skin burns and eye damage.[1]
-
Sensitization: May cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]
-
Combustibility: It is a combustible liquid.[1]
-
Environmental Hazards: Toxic to aquatic life with long-lasting effects.
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: To ensure personal safety, the following PPE is mandatory:
-
Eye/Face Protection: Wear tight-sealing safety goggles and a face shield.[1]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile) and a lab coat.[1][2] Ensure gloves are inspected prior to use.
-
Respiratory Protection: In case of inadequate ventilation or aerosol formation, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic gases and vapors.[1]
-
Body Protection: Wear appropriate protective clothing to prevent skin exposure.[1]
Q3: What should I do in case of accidental exposure?
A3: Immediate action is crucial in case of exposure:
-
If Swallowed: Do NOT induce vomiting. Immediately call a POISON CENTER or doctor. Rinse mouth.[1]
-
If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a physician.[1]
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Immediately call a POISON CENTER or doctor.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call an ophthalmologist.[1]
Q4: How should I handle a spill of this compound?
A4: In the event of a spill:
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation and remove all sources of ignition.[3]
-
Wear the appropriate PPE as described in Q2.
-
Contain the spill using an inert absorbent material (e.g., Chemizorb®, sand, or diatomaceous earth).[4]
-
Collect the absorbed material and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[5]
-
Clean the affected area thoroughly.
-
Do not let the product enter drains.
Q5: What is the proper procedure for disposing of this compound waste?
A5: this compound and its contaminated materials must be disposed of as hazardous waste.[4][5]
-
Waste Collection: Collect all waste (pure compound, solutions, and contaminated materials) in a designated, properly labeled, and sealed container.[5][6] The container must be compatible with the chemical.[6]
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and any other information required by your institution.[5]
-
Storage: Store the sealed waste container in a secure and well-ventilated area, away from incompatible materials.[3][7]
-
Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5] Do not dispose of this chemical down the drain or in regular trash.[5]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Skin or eye irritation despite wearing PPE | Improperly fitted or damaged PPE. Accidental contact during handling. | Immediately follow first aid procedures (See FAQ Q3). Re-evaluate the type and fit of your PPE. Ensure proper technique when donning and doffing gloves. |
| A strong, pungent odor is detected | Inadequate ventilation. A possible spill or leak. | Work under a chemical fume hood. If a spill is suspected, follow the spill cleanup procedure (See FAQ Q4). Check all container seals for integrity. |
| The compound has changed color or consistency | Exposure to moisture or other incompatible materials. | The compound may be moisture-sensitive.[1] Store in a tightly closed container in a dry and well-ventilated place.[2] Be aware of incompatible materials such as acids, water, strong oxidizing agents, strong bases, alcohols, and amines.[1] |
Quantitative Data Summary
Due to the absence of a specific Safety Data Sheet for this compound, the following table summarizes data from structurally similar compounds. This data should be used for guidance only.
| Property | 2-Bromophenyl isothiocyanate | 4-Bromo-2-methylphenyl isothiocyanate | Phenyl isothiocyanate |
| Molecular Formula | C₇H₄BrNS | C₈H₆BrNS[8] | C₇H₅NS |
| Molecular Weight | 214.08 g/mol [9] | 228.11 g/mol | 135.19 g/mol |
| Boiling Point | 257 °C / 770 mmHg (lit.)[9] | Not available | 221 °C / 429.8 °F[1] |
| Melting Point | Not applicable (liquid)[9] | 42.5-48.5 °C[8] | -21 °C / -5.8 °F[1] |
| Flash Point | 113 °C (235.4 °F) - closed cup[9] | Not available | 87 °C / 188.6 °F[1] |
| Density | 1.591 g/mL at 25 °C (lit.)[9] | Not available | 1.13 g/cm³ |
Experimental Protocols
Protocol for Handling and Use
-
Preparation: Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition. Have spill cleanup materials and first aid supplies accessible.
-
Handling: Conduct all work with this compound in a certified chemical fume hood. Avoid inhalation of vapors or mists. Prevent contact with skin and eyes.[7]
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][2]
Protocol for Waste Disposal
-
Segregation: Segregate waste containing this compound from other waste streams.
-
Containment: Use a designated, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: Affix a hazardous waste label to the container with the full chemical name and any other required information.
-
Accumulation: Store the waste container in a designated satellite accumulation area.
-
Disposal Request: When the container is full or ready for disposal, contact your institution's EHS department or a licensed waste disposal contractor for pickup.
Visualizations
Caption: Experimental Workflow for this compound.
Caption: Hazard Mitigation Logic Diagram.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com [carlroth.com]
- 5. benchchem.com [benchchem.com]
- 6. louisville.edu [louisville.edu]
- 7. fishersci.com [fishersci.com]
- 8. 4-Bromo-2-methylphenyl isothiocyanate, 98% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 9. 2-Bromophenyl isothiocyanate 98 13037-60-0 [sigmaaldrich.com]
Scale-up considerations for the synthesis of 2-Bromo-4-methylphenyl isothiocyanate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Bromo-4-methylphenyl isothiocyanate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up the reaction.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete formation of the dithiocarbamate salt intermediate: The starting material, 2-Bromo-4-methylaniline, is an electron-deficient aniline, which can make the initial reaction with carbon disulfide (CS₂) sluggish. | • Increase Base Strength/Concentration: Switch from a weaker base like triethylamine (Et₃N) to a stronger base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or use an inorganic base like potassium carbonate (K₂CO₃), especially in aqueous or biphasic systems.[1] • Use a Co-solvent: For reactions in aqueous media, adding a co-solvent like DMF can improve the solubility of the aniline and facilitate the formation of the dithiocarbamate salt.[2] • Increase Reaction Time/Temperature: Allow more time for the dithiocarbamate salt to form before adding the desulfurizing agent. Gently warming the reaction (e.g., to 40°C) may also improve the rate of formation.[2] |
| Inefficient Desulfurization: The chosen desulfurizing agent may not be effective enough for this substrate under the current conditions. | • Select a More Potent Desulfurizing Agent: Agents like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) or cyanuric chloride (TCT) have shown high efficiency in forming isothiocyanates.[3][4] • Optimize Stoichiometry: Ensure the correct stoichiometric amount of the desulfurizing agent is used. For some reagents, a slight excess may be beneficial. | |
| Formation of Symmetric Thiourea Byproduct | Reaction of the isothiocyanate product with unreacted starting amine: This is a common side reaction, especially if there is a localized excess of the starting amine. | • Control Stoichiometry: Use a slight excess of carbon disulfide relative to the 2-Bromo-4-methylaniline to ensure the complete conversion of the amine to the dithiocarbamate salt before the desulfurization step. • Slow Addition of Reagents: During scale-up, ensure good mixing and consider the slow, controlled addition of the desulfurizing agent to prevent localized concentration gradients. |
| Difficult Purification | Presence of unreacted starting material, thiourea byproduct, or residues from the desulfurizing agent. | • Aqueous Workup: A thorough aqueous workup can help remove many impurities. Washing with dilute acid (e.g., 1N HCl) can remove basic impurities like unreacted amine and some bases used in the reaction.[3] • Chromatography: Flash column chromatography on silica gel is a common and effective method for purifying isothiocyanates.[3] A non-polar eluent system, such as hexane or a hexane/dichloromethane mixture, is typically effective. • Distillation: If the product is thermally stable, vacuum distillation can be a viable purification method for larger quantities. |
| Reaction Stalls at Intermediate Stage | Incomplete decomposition of the adduct formed between the dithiocarbamate and the desulfurizing agent. | • Adjust pH: In some cases, the final elimination to form the isothiocyanate is pH-dependent. Basification of the reaction mixture after the addition of the desulfurizing agent might be necessary to drive the reaction to completion.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
A1: The most prevalent and scalable method is the one-pot reaction of 2-Bromo-4-methylaniline with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt intermediate. This intermediate is then treated with a desulfurizing agent to yield the final product. This approach avoids the use of highly toxic reagents like thiophosgene.[1][2]
Q2: Which desulfurizing agent is best for this synthesis?
A2: The choice of desulfurizing agent is critical. For electron-deficient anilines like 2-Bromo-4-methylaniline, more reactive agents are often preferred. While traditional reagents like tosyl chloride (TsCl) are effective, modern reagents such as cyanuric chloride (TCT) and DMT/NMM/TsO⁻ have been shown to give excellent yields, often under milder conditions.[1][3][4]
Q3: What are the key safety considerations when performing this synthesis at scale?
A3: Key safety considerations include:
-
Carbon Disulfide (CS₂): CS₂ is highly flammable, volatile, and toxic. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Desulfurizing Agents: Some desulfurizing agents and their byproducts can be corrosive or toxic. Always consult the Safety Data Sheet (SDS) for each reagent.
-
Exothermic Reactions: The formation of the dithiocarbamate salt and the desulfurization step can be exothermic. For scale-up, ensure adequate temperature control and consider controlled addition rates to manage the heat generated.
Q4: How can I monitor the progress of the reaction?
A4: The reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] A sample of the reaction mixture can be taken at different time points to check for the disappearance of the starting amine and the appearance of the isothiocyanate product.
Q5: What are the main challenges when scaling up this synthesis from the lab to a pilot plant?
A5: The main challenges during scale-up include:
-
Heat Transfer: Exothermic reactions that are easily managed in the lab can become problematic at a larger scale. A jacketed reactor with good temperature control is essential.
-
Mixing: Efficient mixing is crucial to avoid localized concentrations of reagents, which can lead to side reactions like thiourea formation.
-
Reagent Addition: The rate of addition of reagents, particularly CS₂ and the desulfurizing agent, needs to be carefully controlled to manage the reaction rate and temperature.
-
Workup and Purification: Handling larger volumes during extraction and purification requires appropriate equipment. Purification by chromatography may become less practical, and alternatives like distillation or crystallization should be explored.
Data Presentation
The selection of a desulfurizing agent significantly impacts the reaction yield. The following table summarizes the performance of various reagents in a model synthesis of benzyl isothiocyanate, which provides a useful comparison for the synthesis of other aryl isothiocyanates.
Table 1: Comparison of Desulfurizing Agent Efficiency for Benzyl Isothiocyanate Synthesis
| Desulfurizing Agent | Abbreviation | Yield (%) |
| 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate | DMT/NMM/TsO⁻ | 92 |
| Cyanuric chloride | TCT | 87 |
| Iodine | I₂ | 86 |
| Di-tert-butyl dicarbonate | (Boc)₂O | 82 |
| Propane phosphonic acid anhydride | T3P® | 80 |
| p-Toluenesulfonyl chloride | TsCl | 78 |
| Ethyl chloroformate | - | 75 |
| Data sourced from a study on the microwave-assisted synthesis of benzyl isothiocyanate. Reactions were conducted for 3 minutes at 90°C.[4] |
Experimental Protocols
One-Pot Synthesis of this compound using Cyanuric Chloride (TCT)
This protocol is adapted from a general procedure for the synthesis of aryl isothiocyanates in an aqueous medium, which is suitable for scale-up.[2]
Materials:
-
2-Bromo-4-methylaniline
-
Carbon disulfide (CS₂)
-
Potassium carbonate (K₂CO₃)
-
Cyanuric chloride (TCT)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Deionized water
-
1N Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dithiocarbamate Formation:
-
In a jacketed reactor equipped with a mechanical stirrer and a dropping funnel, add 2-Bromo-4-methylaniline (1.0 eq), potassium carbonate (2.0 eq), water, and DMF (as a co-solvent, e.g., 4:1 water:DMF).
-
Cool the mixture to room temperature and begin stirring.
-
Slowly add carbon disulfide (1.2 eq) to the mixture over a period of 1-2 hours, maintaining the temperature.
-
After the addition is complete, continue to stir the mixture for an additional 2-3 hours at room temperature. Monitor the reaction by TLC or HPLC until the starting amine is consumed.
-
-
Desulfurization:
-
Cool the reaction mixture to 0-5°C using a chiller.
-
In a separate vessel, dissolve cyanuric chloride (0.5 eq) in dichloromethane.
-
Slowly add the TCT solution to the cooled reaction mixture over 2-4 hours, ensuring the temperature remains below 10°C.
-
Once the addition is complete, allow the mixture to stir for another 1-2 hours at 0-5°C.
-
-
Workup and Purification:
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with 1N HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by flash column chromatography on silica gel using a hexane/dichloromethane gradient or by vacuum distillation.
-
Visualizations
References
- 1. Isothiocyanates from Tosyl Chloride Mediated Decomposition of in Situ Generated Dithiocarbamic Acid Salts [organic-chemistry.org]
- 2. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]
- 3. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent [mdpi.com]
- 4. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Analytical Methods for Validating the Purity of 2-Bromo-4-methylphenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of 2-Bromo-4-methylphenyl isothiocyanate purity. Ensuring the purity of this compound is critical for its application in research and pharmaceutical development, as impurities can significantly impact experimental outcomes and product safety. This document outlines the principles, experimental protocols, and comparative performance of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry.
Introduction to Analytical Validation
Analytical method validation is a documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application. For purity assessment, key validation parameters include specificity, linearity, accuracy, precision, and the limit of detection (LOD) and quantification (LOQ). The choice of analytical method depends on the properties of the analyte and the specific requirements of the analysis.
Comparison of Analytical Methods
The selection of an appropriate analytical method for purity determination of this compound hinges on factors such as the volatility and thermal stability of the compound and its potential impurities. Below is a comparative summary of the most relevant techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Visible Spectrophotometry (Cyclocondensation) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase. | Chemical reaction of the isothiocyanate group with a dithiol to form a chromophore, followed by spectrophotometric quantification. |
| Specificity | High; can separate the main compound from structurally similar impurities. | High; excellent separation for volatile impurities. | Moderate; quantifies total isothiocyanates but does not separate individual compounds. |
| Sensitivity (LOD/LOQ) | LOD: ~0.004 µg/mL, LOQ: ~0.013 µg/mL (for similar compounds)[1] | LOD: ~10-30 ng/mL, LOQ: ~40-85 ng/mL (for similar compounds) | Can measure 1 nmol or less of pure isothiocyanates.[2] |
| Linearity (R²) | > 0.999[3] | > 0.997[4] | Not applicable for purity of a single compound. |
| Precision (%RSD) | < 2%[1] | < 5% | Dependent on reaction stoichiometry and spectrophotometer precision. |
| Accuracy (% Recovery) | 98-102%[1] | 95-105% | High, as the reaction is quantitative.[2] |
| Sample Throughput | Moderate | High | Low to Moderate |
| Instrumentation Cost | High | High | Low |
| Primary Application | Purity assay, impurity profiling, stability studies. | Purity assay, residual solvent analysis, analysis of volatile impurities. | Quantification of total isothiocyanate content. |
Potential Impurities and Degradation Products
The purity analysis of this compound must consider potential impurities arising from its synthesis and degradation. The isothiocyanate functional group is highly electrophilic and susceptible to degradation, particularly through reactions with nucleophiles.[2]
Synthesis-Related Impurities:
-
Starting materials: Unreacted 2-bromo-4-methylaniline.
-
By-products: Substituted thioureas formed from the reaction of the isothiocyanate with any remaining primary amine starting material.
Degradation Products:
-
Hydrolysis: Reaction with water can lead to the formation of the corresponding amine (2-bromo-4-methylaniline) and other degradation products.
-
Reaction with Nucleophiles: The isothiocyanate group readily reacts with thiols to form dithiocarbamates and with amines to form substituted thioureas.[2] These reactions are primary degradation pathways.
-
Thermal Degradation: Isothiocyanates can be thermolabile, which is a consideration for GC analysis.[5]
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is well-suited for the analysis of this compound due to its non-volatile nature and provides excellent separation of the active compound from potential non-volatile impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile to a known concentration.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Determine the purity of the sample by comparing the peak area of the analyte with the calibration curve generated from the reference standards.
Gas Chromatography (GC)
GC is a suitable method for the purity assessment of this compound, particularly for the detection of volatile impurities and residual solvents.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
Reagents:
-
Dichloromethane or another suitable solvent (GC grade)
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of the reference standard in the chosen solvent. Create a series of calibration standards by dilution.
-
Sample Preparation: Dissolve a known amount of the sample in the solvent.
-
Chromatographic Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL (split or splitless injection may be used).
-
-
Analysis: Inject the standards and sample.
-
Quantification: Calculate the purity based on the peak area of the analyte relative to the calibration curve. For GC-MS, identification of impurities can be performed by comparing their mass spectra to a library.
UV-Visible Spectrophotometry (via Cyclocondensation)
This method provides a quantitative measure of the total isothiocyanate content and can be used as a complementary technique. It is based on the reaction of the isothiocyanate with 1,2-benzenedithiol to form a chromophoric product, 1,3-benzodithiole-2-thione, which is measured spectrophotometrically.[2]
Instrumentation:
-
UV-Visible Spectrophotometer
Reagents:
-
1,2-Benzenedithiol solution
-
Potassium phosphate buffer (pH 8.5)
-
Methanol
-
This compound sample
Procedure:
-
Reaction Mixture: In a cuvette, mix the sample solution (dissolved in methanol) with the potassium phosphate buffer and the 1,2-benzenedithiol solution.
-
Incubation: Allow the reaction to proceed at room temperature for a defined period (e.g., 10 minutes) to ensure complete reaction.
-
Measurement: Measure the absorbance of the resulting solution at 365 nm against a reagent blank.
-
Calculation: The concentration of the isothiocyanate can be determined using the molar extinction coefficient of 1,3-benzodithiole-2-thione.
Visualized Workflows
Caption: General experimental workflow for the purity validation of this compound.
Caption: Potential degradation pathways for this compound.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the purity validation of this compound. HPLC is generally preferred for its ability to analyze non-volatile impurities without the risk of thermal degradation. GC, especially when coupled with MS, is invaluable for identifying volatile impurities and residual solvents. The UV-Visible spectrophotometric method serves as a useful, low-cost technique for quantifying the total isothiocyanate content. The choice of method, or combination of methods, should be based on the specific analytical requirements, the nature of potential impurities, and the intended application of the compound. A thorough validation of the chosen method is essential to ensure accurate and reliable purity data.
References
- 1. Reversed-phase high-performance liquid chromatographic method development and validation for allyl isothiocyanate estimation in phytosomes of Brassica nigra extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. GC quantitative analysis of benzyl isothiocyanate in Salvadora persica roots extract and dental care herbal products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
Comparative reactivity of 2-Bromo-4-methylphenyl isothiocyanate with other isothiocyanates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Bromo-4-methylphenyl isothiocyanate with other isothiocyanates, supported by established principles of chemical reactivity and available experimental data for analogous compounds. The reactivity of the isothiocyanate functional group (-N=C=S) is of paramount importance in the fields of medicinal chemistry and drug development, as it governs the compound's interaction with biological nucleophiles, such as the cysteine residues in proteins.
The central carbon atom of the isothiocyanate group is electrophilic and is the primary site for nucleophilic attack. The rate of this reaction is significantly influenced by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the isothiocyanate carbon, thereby increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity and slow down the reaction.[1][2]
In this compound, the bromine atom at the ortho position acts as an electron-withdrawing group through its inductive effect, which is expected to increase the reactivity of the isothiocyanate group. The methyl group at the para position is an electron-donating group, which would tend to decrease reactivity. The overall reactivity of this compound will therefore be a balance of these opposing electronic effects, as well as any steric hindrance posed by the ortho-bromo substituent.
Quantitative Comparison of Isothiocyanate Reactivity
| Isothiocyanate | Substituent(s) | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹) |
| Phenyl Isothiocyanate | None | n-Butylamine | Diethyl Ether | 25 | 4.17 x 10⁻² |
| p-Nitrophenyl Isothiocyanate | p-NO₂ | n-Butylamine | Diethyl Ether | 25 | 1.23 x 10⁻² |
| This compound | o-Br, p-CH₃ | n-Butylamine | (Not available) | (Not available) | (Predicted to be intermediate) |
Based on the electronic effects, the electron-withdrawing nitro group in p-nitrophenyl isothiocyanate significantly increases its reactivity compared to the unsubstituted phenyl isothiocyanate. For this compound, the electron-withdrawing bromine atom would increase reactivity, while the electron-donating methyl group would decrease it. The net effect will determine its position in the reactivity series. It is plausible to predict its reactivity to be intermediate between that of phenyl isothiocyanate and a more activated isothiocyanate, though steric hindrance from the ortho-bromo group could also play a role in reducing the reaction rate.
Experimental Protocols
The reactivity of isothiocyanates is typically determined by measuring the kinetics of their reaction with a nucleophile, such as a primary amine, to form a thiourea.
Kinetic Analysis of Isothiocyanate-Amine Reaction by Stopped-Flow Spectrophotometry
This method is suitable for measuring the rapid kinetics of the reaction between an isothiocyanate and a primary amine.
Principle: The formation of a thiourea derivative from the reaction of an isothiocyanate and an amine can be monitored by observing the change in absorbance of the reaction mixture over time. The stopped-flow technique allows for the rapid mixing of reactants and immediate measurement of absorbance changes.
Materials:
-
Stopped-flow spectrophotometer
-
Syringes for reactant delivery
-
Isothiocyanate solution (e.g., 0.1 mM in a suitable solvent like diethyl ether)
-
Primary amine solution (e.g., 10 mM n-butylamine in the same solvent)
-
Solvent (e.g., diethyl ether)
Procedure:
-
Wavelength Selection: Determine the optimal wavelength for monitoring the reaction, where the thiourea product has a significant absorbance and the reactants have minimal absorbance. This is typically done by running a preliminary UV-Vis scan of the reactants and the product.
-
Temperature Control: Equilibrate the instrument and reactant solutions to the desired reaction temperature (e.g., 25 °C).
-
Reactant Loading: Load one syringe with the isothiocyanate solution and the other with the amine solution.
-
Kinetic Run: Initiate the stopped-flow run. The instrument will rapidly mix the two solutions, and the change in absorbance over time is recorded.
-
Data Analysis: The reaction is pseudo-first-order with respect to the isothiocyanate due to the large excess of the amine. The absorbance data is fitted to a single exponential equation: A(t) = A∞ + (A₀ - A∞) * e(-kobs * t) where A(t) is the absorbance at time t, A₀ is the initial absorbance, A∞ is the final absorbance, and kobs is the observed pseudo-first-order rate constant.
-
Calculate Second-Order Rate Constant: The second-order rate constant (k) is calculated by dividing kobs by the concentration of the amine: k = kobs / [Amine]
Signaling Pathways and Reactivity
The biological activity of isothiocyanates is often linked to their ability to react with cysteine residues in proteins, thereby modulating cellular signaling pathways. A key example is the activation of the Nrf2-Keap1 pathway, a critical regulator of the cellular antioxidant response.
Caption: Activation of the Nrf2-Keap1 pathway by isothiocyanates.
Under normal conditions, the transcription factor Nrf2 is bound to its repressor protein Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome. Isothiocyanates, due to their electrophilic nature, can react with the highly reactive cysteine residues on Keap1. This modification leads to a conformational change in Keap1, preventing it from binding to Nrf2. As a result, Nrf2 is stabilized, accumulates in the cytoplasm, and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their transcription. The reactivity of an isothiocyanate is directly correlated with its potency as an Nrf2 activator.
Experimental Workflow for Comparative Reactivity
A competitive reactivity study using High-Performance Liquid Chromatography (HPLC) can be employed to directly compare the reactivity of this compound with another isothiocyanate.
Caption: Workflow for competitive reactivity analysis by HPLC.
In this experimental setup, equimolar amounts of this compound and a reference isothiocyanate are allowed to compete for a limited amount of a nucleophile. The reaction is allowed to proceed for a set amount of time and then quenched. The resulting mixture, containing the unreacted isothiocyanates and the two different thiourea products, is then analyzed by HPLC. By quantifying the relative amounts of the two thiourea products, a direct comparison of the relative reactivity of the two isothiocyanates can be made. The isothiocyanate that forms a greater amount of product is the more reactive species under the tested conditions.
References
Alternative reagents to 2-Bromo-4-methylphenyl isothiocyanate for thiourea synthesis
For researchers, scientists, and drug development professionals, the synthesis of thiourea derivatives is a crucial step in the discovery of novel therapeutic agents. The choice of reagents can significantly influence reaction efficiency, yield, and the diversity of the resulting compounds. This guide provides an objective comparison of alternative reagents to 2-Bromo-4-methylphenyl isothiocyanate for thiourea synthesis, supported by experimental data and detailed protocols.
The reaction of an isothiocyanate with a primary or secondary amine is a fundamental and widely utilized method for the synthesis of N,N'-disubstituted thioureas.[1][2] While this compound is a viable reagent, a variety of other isothiocyanates offer a broad spectrum of electronic and steric properties, enabling access to a diverse chemical space. Furthermore, alternative synthetic routes that circumvent the use of isothiocyanates altogether provide additional flexibility in substrate scope and reaction conditions.
Comparison of Isothiocyanate Reagents
A range of isothiocyanates can be employed to synthesize thiourea derivatives, each offering different reactivity profiles and leading to final compounds with distinct properties. The selection of the isothiocyanate is critical as it directly influences the biological activity and physicochemical characteristics of the synthesized thiourea.
Commonly used alternatives to this compound include:
-
Phenyl isothiocyanate: A widely used and commercially available reagent for synthesizing N-aryl thioureas.[1][2]
-
Benzyl isothiocyanate: Used to introduce a benzyl group, which can impart different solubility and biological properties compared to an aryl substituent.[1][2]
-
Phenethyl isothiocyanate: Offers a longer alkyl chain compared to benzyl isothiocyanate, potentially influencing lipophilicity.[1][2]
-
3,4,5-Trimethoxyphenyl isothiocyanate: Introduces a polysubstituted aromatic ring, which can be a key feature for biological activity.[1][2]
-
1-Naphthyl isothiocyanate: A larger, more sterically hindered aromatic isothiocyanate.[3]
The reaction of these isothiocyanates with various amines generally proceeds with high yields.[1] The choice of solvent and reaction conditions can be optimized to ensure efficient conversion.
Table 1: Comparison of Isothiocyanate Reagents for Thiourea Synthesis
| Isothiocyanate Reagent | Amine Substrate | Solvent | Reaction Time | Yield (%) | Reference |
| Phenyl isothiocyanate | Various amines | Dichloromethane or tert-butanol | 1 h | >70 | [1] |
| Benzyl isothiocyanate | Various amines | Dichloromethane or tert-butanol | 1 h | >70 | [1] |
| Phenethyl isothiocyanate | Various amines | Dichloromethane or tert-butanol | 1 h | >70 | [1] |
| 3,4,5-Trimethoxyphenyl isothiocyanate | Various amines | Dichloromethane or tert-butanol | 1 h | >70 | [1] |
| 1-Naphthyl isothiocyanate | 1,3-Phenylenediamine | Dichloromethane | 24 h (reflux) | 82 | [3] |
Alternative Isothiocyanate-Free Methods
For instances where the desired isothiocyanate is unavailable or when exploring different synthetic strategies, several methods can produce thioureas without using an isothiocyanate precursor directly.
-
Reaction of Amines with Carbon Disulfide: This method involves the reaction of an amine with carbon disulfide to form a dithiocarbamate salt, which is then desulfurized in situ to generate an isothiocyanate that reacts with another amine molecule.[4] This approach is particularly useful for the synthesis of both symmetrical and unsymmetrical thioureas.[5] Mechanochemical ball milling has been shown to be a rapid and efficient solvent-free alternative for this transformation.[4]
Table 2: Comparison of Isothiocyanate-Free Thiourea Synthesis Methods
| Method | Amine Substrate(s) | Reagents | Conditions | Reaction Time | Yield (%) | Reference |
| One-pot from Amine and CS₂ | Anilines | CS₂, KOH | Ball milling | 40-45 min | High | [4] |
| Condensation in Aqueous Medium | Aliphatic primary amines | CS₂ | Water | Not specified | Not specified | [5] |
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Thioureas using Isothiocyanates
This protocol is a general procedure for the synthesis of thioureas from an isothiocyanate and an amine in solution.[1][6]
Materials:
-
Amine (1.0 mmol)
-
Isothiocyanate (1.0 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF) (10 mL)
Procedure:
-
Dissolve the amine (1.0 mmol) in the chosen anhydrous solvent (10 mL) in a round-bottom flask.
-
Add the corresponding isothiocyanate (1.0 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 2 hours.[6]
-
Once the starting materials are consumed, remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography if necessary.
Protocol 2: Mechanochemical Synthesis of Thioureas from Anilines and Carbon Disulfide
This solvent-free protocol is an efficient method for the synthesis of symmetrical thioureas.[4]
Materials:
-
Aniline derivative (1.0 mmol)
-
Carbon Disulfide (CS₂) (1.0 mmol)
-
Potassium Hydroxide (KOH)
Procedure:
-
In a ball milling container, combine the aniline, carbon disulfide, and potassium hydroxide.
-
Mill the mixture for the required time (typically 40-90 minutes, depending on the substrate).
-
Monitor the reaction to completion.
-
Isolate the product. This method often results in high yields of the symmetrical thiourea.
Visualizing the Synthetic Workflow
The general workflow for thiourea synthesis can be visualized to illustrate the key steps from starting materials to the final product and subsequent analysis.
Caption: General workflow for thiourea synthesis and analysis.
Signaling Pathways Involving Thiourea Derivatives
Thiourea derivatives are known to exhibit a wide range of biological activities, including anticancer, antibacterial, and antiviral effects.[7] Their mechanism of action can involve the modulation of various signaling pathways. For instance, some thiourea-containing compounds have been shown to act as inhibitors of key enzymes involved in cell proliferation and survival.
Caption: Inhibition of a target enzyme by a thiourea derivative.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and GC-MS Methods for Analyzing Reactions of 2-Bromo-4-methylphenyl Isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of 2-Bromo-4-methylphenyl isothiocyanate and its reaction products. Detailed experimental protocols and comparative performance data are presented to aid in method selection and development.
Introduction
This compound is a reactive compound of interest in synthetic chemistry and drug discovery due to the versatile reactivity of the isothiocyanate group, often targeted in the development of bioactive molecules. Monitoring its reactions, for example, with nucleophiles such as amines to form thiourea derivatives, requires robust analytical methods. HPLC and GC-MS are two powerful chromatographic techniques suitable for this purpose, each with distinct advantages and limitations. The choice between these methods depends on the specific requirements of the analysis, including the volatility and thermal stability of the analytes, required sensitivity, and the complexity of the reaction mixture.
Comparative Analysis of HPLC and GC-MS Methods
The selection of an analytical technique is a critical step in reaction monitoring. Below is a summary of the key performance characteristics of HPLC and GC-MS for the analysis of this compound and its derivatives. It is important to note that the following quantitative data are estimates based on the analysis of structurally similar aromatic and halogenated compounds and would require experimental verification for this specific analyte.
Table 1: Comparison of HPLC and GC-MS Performance for the Analysis of this compound and its Reaction Products
| Parameter | HPLC with UV Detection | GC-MS |
| Principle | Separation based on polarity in a liquid mobile phase. | Separation based on volatility and boiling point in a gaseous mobile phase. |
| Derivatization | Often required for isothiocyanates to improve retention and detection; e.g., with N-acetyl-L-cysteine (NAC). | May be necessary to improve volatility and thermal stability of reaction products like thioureas. |
| Typical Column | Reversed-phase C18, 5 µm (e.g., 250 mm x 4.6 mm).[1] | Non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane). |
| Estimated Retention Time | Dependent on mobile phase composition and derivatization; likely in the range of 5-15 minutes for the NAC derivative.[1] | Dependent on temperature program; likely in the range of 10-20 minutes. |
| Estimated Limit of Detection (LOD) | 0.1 - 10 µg/L (ppb).[2] | 0.01 - 1 µg/L (ppb).[3] |
| Estimated Limit of Quantification (LOQ) | 0.5 - 30 µg/L (ppb).[2] | 0.05 - 3 µg/L (ppb).[3] |
| **Linearity (R²) ** | Typically >0.99. | Typically >0.99. |
| Sample Requirements | Soluble in mobile phase; suitable for non-volatile and thermally labile compounds. | Volatile and thermally stable; may require derivatization for polar products. |
| Key Advantages | Versatile for a wide range of compounds, including non-volatile and thermally sensitive products; non-destructive. | High sensitivity and selectivity, especially with mass spectrometry; provides structural information from fragmentation patterns. |
| Key Disadvantages | Lower sensitivity compared to GC-MS for volatile compounds; may require derivatization. | Not suitable for non-volatile or thermally labile compounds; derivatization can add complexity. |
Experimental Protocols
HPLC Method with Pre-Column Derivatization
This method is suitable for monitoring the reaction of this compound with primary or secondary amines to form thiourea derivatives. Derivatization with N-acetyl-L-cysteine (NAC) is used as an example to enhance the polarity and UV absorbance of the isothiocyanate.[4][5]
Sample Preparation and Derivatization:
-
Reaction Quenching: At desired time points, aliquot a portion of the reaction mixture and quench the reaction, for example, by dilution in a cold solvent like acetonitrile.
-
Derivatization of Unreacted Isothiocyanate: To a 100 µL aliquot of the quenched reaction mixture, add 100 µL of a derivatizing solution containing 0.2 M N-acetyl-L-cysteine and 0.2 M sodium bicarbonate in water.[4]
-
Incubation: Vortex the mixture and incubate at 50°C for 1 hour to ensure complete derivatization.[4]
-
Sample Dilution: After incubation, dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Filtration: Filter the final solution through a 0.45 µm syringe filter before injection.
HPLC-UV Conditions:
-
HPLC System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 90% B
-
20-25 min: 90% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the derivatized product).
-
Column Temperature: 30°C.
GC-MS Method
This method is suitable for the analysis of this compound and potentially some of its more volatile and thermally stable reaction products.
Sample Preparation:
-
Reaction Quenching: Aliquot a portion of the reaction mixture at desired time points.
-
Extraction: Perform a liquid-liquid extraction of the aliquot with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Drying: Dry the organic extract over anhydrous sodium sulfate.
-
Concentration: Concentrate the extract to a suitable volume under a gentle stream of nitrogen.
-
Derivatization (if necessary): For less volatile products like thioureas, a derivatization step (e.g., silylation) may be required to increase volatility.
GC-MS Conditions:
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: 1 µL splitless injection at 250°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[6]
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-500.
-
Visualizations
Analytical Workflow
The following diagram illustrates the general workflow for analyzing the reaction of this compound by HPLC and GC-MS.
Method Selection Logic
The choice between HPLC and GC-MS is dictated by the properties of the analytes and the goals of the analysis.
Conclusion
Both HPLC and GC-MS are powerful techniques for the analysis of this compound and its reaction products. HPLC is a versatile method, particularly well-suited for the analysis of a wide range of reaction products, including those that are non-volatile or thermally labile, especially when coupled with a derivatization step. GC-MS offers superior sensitivity and provides valuable structural information, making it an excellent choice for volatile and thermally stable compounds. The detailed protocols and comparative data in this guide provide a solid foundation for researchers to select and optimize the most appropriate analytical method for their specific research needs in the study of isothiocyanate reactions. Experimental validation of the chosen method for the specific analyte and reaction matrix is always recommended.
References
- 1. Quantitative Analysis of Benzyl Isothiocyanate in Salvadora persica Extract and Dental Care Herbal Formulations Using Reversed Phase C18 High-Performance Liquid Chromatography Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 3. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
- 4. Making sure you're not a bot! [mostwiedzy.pl]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
A comparative study of different synthetic routes to 2-Bromo-4-methylphenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes to 2-Bromo-4-methylphenyl isothiocyanate, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The following sections detail the primary synthetic pathways, presenting experimental protocols and quantitative data to facilitate the selection of the most suitable method based on factors such as yield, reaction conditions, and safety considerations.
Executive Summary of Synthetic Routes
The synthesis of this compound typically commences from the readily available precursor, 2-Bromo-4-methylaniline. The primary transformation involves the conversion of the primary amine functionality into an isothiocyanate group. Three principal methods for this conversion are outlined and compared: the use of the highly reactive thiophosgene, the decomposition of an intermediate dithiocarbamate salt, and a two-step process involving phenyl chlorothionoformate.
| Synthetic Route | Key Reagents | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| Route 1: Thiophosgene Method | Thiophosgene, Base (e.g., Triethylamine) | High | Short | High reactivity, often clean conversion. | Extreme toxicity and moisture sensitivity of thiophosgene. |
| Route 2: Dithiocarbamate Decomposition | Carbon disulfide, Base, Desulfurizing Agent (e.g., Tosyl Chloride, TCT) | Good to Excellent | Moderate | Avoids highly toxic thiophosgene, one-pot procedures are common.[1] | May require optimization of the desulfurizing agent for different substrates. |
| Route 3: Phenyl Chlorothionoformate Method | Phenyl chlorothionoformate, Base (e.g., NaOH) | High | Moderate | Versatile for a wide range of amines, including electron-deficient ones (in a two-step process).[2][3] | May require a two-step process for optimal yields with certain substrates.[2][3] |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow from the starting material to the final product via the three compared synthetic routes.
Experimental Protocols
Detailed experimental procedures for the synthesis of the starting material and the subsequent conversion to this compound via the compared routes are provided below.
Synthesis of Starting Material: 2-Bromo-4-methylaniline
The synthesis of 2-Bromo-4-methylaniline can be achieved from p-toluidine through a two-step process involving acetylation followed by bromination and subsequent hydrolysis.
Step 1: Acetylation of p-Toluidine
-
In a round-bottom flask, dissolve p-toluidine in glacial acetic acid.
-
Add acetic anhydride to the solution and reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate N-acetyl-p-toluidine.
-
Filter the solid, wash with water, and dry.
Step 2: Bromination and Hydrolysis
-
Suspend the N-acetyl-p-toluidine in glacial acetic acid.
-
Add bromine dropwise while maintaining the temperature around 50-55°C.
-
After the addition is complete, pour the reaction mixture into an aqueous solution of sodium sulfite to quench excess bromine and precipitate 2-bromo-4-acetamidotoluene.
-
Filter the solid and wash with water.
-
Heat the crude 2-bromo-4-acetamidotoluene with concentrated hydrochloric acid to effect hydrolysis.
-
Cool the solution and neutralize with a sodium hydroxide solution to liberate the free base, 2-Bromo-4-methylaniline, as an oil.
-
Extract the product with a suitable organic solvent, dry the organic layer, and remove the solvent under reduced pressure to obtain the final product.
Route 1: Thiophosgene Method
This method involves the direct reaction of 2-Bromo-4-methylaniline with thiophosgene.
-
Caution: Thiophosgene is highly toxic and moisture-sensitive. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolve 2-Bromo-4-methylaniline in a dry, inert solvent such as dichloromethane or toluene in a flask equipped with a dropping funnel and a magnetic stirrer, under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Add a solution of thiophosgene in the same solvent dropwise to the cooled amine solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with dilute hydrochloric acid and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or distillation under reduced pressure.
Route 2: Dithiocarbamate Decomposition Method
This is a safer alternative to the thiophosgene method and can often be performed as a one-pot synthesis.[1]
-
Dissolve 2-Bromo-4-methylaniline in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, such as triethylamine or potassium carbonate, to the solution.
-
Cool the mixture in an ice bath and add carbon disulfide dropwise.
-
Stir the reaction mixture at room temperature until the formation of the dithiocarbamate salt is complete (monitored by TLC).
-
To the in-situ generated dithiocarbamate salt, add a desulfurizing agent. A common and effective agent is tosyl chloride.[4] Alternatively, reagents like 2,4,6-trichloro-1,3,5-triazine (TCT) in an aqueous system can be used.[1]
-
Continue stirring at room temperature or with gentle heating until the reaction is complete.
-
Work-up the reaction by washing with water and brine.
-
Dry the organic layer, remove the solvent, and purify the resulting this compound by chromatography or distillation.
Route 3: Phenyl Chlorothionoformate Method
This method provides a versatile route, particularly for electron-deficient amines, often proceeding in a two-step, one-pot fashion.[2][3]
-
Step 1: Formation of the Thiocarbamate Intermediate
-
To a solution of 2-Bromo-4-methylaniline in a solvent like dichloromethane, add a solid base such as sodium hydroxide.
-
Add phenyl chlorothionoformate dropwise at room temperature.
-
Stir the mixture until the formation of the O-phenyl thiocarbamate intermediate is complete.
-
-
Step 2: Elimination to the Isothiocyanate
-
Without isolating the intermediate, add a stronger base (e.g., a concentrated solution of sodium hydroxide) to the reaction mixture to induce elimination.
-
Stir vigorously until the conversion to this compound is complete.
-
Separate the organic layer, wash with water, and dry.
-
Remove the solvent and purify the product as described in the previous methods.
-
Concluding Remarks
The choice of synthetic route to this compound will depend on the specific requirements of the researcher, including scale, available reagents, and safety infrastructure. While the thiophosgene route is direct and often high-yielding, the extreme toxicity of the reagent necessitates stringent safety precautions. The dithiocarbamate decomposition and phenyl chlorothionoformate methods offer safer and more environmentally benign alternatives, with the potential for high yields through one-pot procedures, making them attractive options for many laboratory and industrial settings.
References
- 1. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 4. 4-Bromo-2-methylphenyl isothiocyanate, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Validation of the structure of novel compounds synthesized from 2-Bromo-4-methylphenyl isothiocyanate
A comprehensive guide for researchers on the structural validation of a novel thiourea compound synthesized from 2-Bromo-4-methylphenyl isothiocyanate. This guide provides a comparative analysis with a known structural analog, detailed experimental protocols, and data presented for clear interpretation.
In the quest for new therapeutic agents and functional materials, the synthesis and structural verification of novel organic compounds are paramount. This guide focuses on a newly synthesized thiourea derivative, 1-(2-Bromo-4-methylphenyl)-3-phenylthiourea (Compound A) , and outlines the rigorous process of its structural validation. To provide a clear benchmark, its spectroscopic and structural data are compared against a well-characterized alternative, 1,3-diphenylthiourea (Compound B) . This objective comparison, supported by experimental data, serves as a robust framework for researchers in the field of synthetic and medicinal chemistry.
Comparative Structural and Spectroscopic Data
The structural integrity of a novel compound is established through a combination of spectroscopic and analytical techniques. Below is a summary of the key data for our target compound and its structural alternative.
| Analytical Technique | Compound A: 1-(2-Bromo-4-methylphenyl)-3-phenylthiourea (Novel) | Compound B: 1,3-diphenylthiourea (Alternative) |
| Molecular Formula | C₁₄H₁₃BrN₂S | C₁₃H₁₂N₂S |
| Molecular Weight | 321.24 g/mol | 228.31 g/mol |
| ¹H NMR (DMSO-d₆, δ ppm) | ~9.8 (s, 1H, NH), ~9.6 (s, 1H, NH), ~7.2-7.6 (m, 8H, Ar-H), ~2.3 (s, 3H, CH₃) | ~9.75 (s, 2H, NH), ~7.1-7.5 (m, 10H, Ar-H)[1] |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~181 (C=S), ~120-140 (Ar-C), ~20 (CH₃) | ~180 (C=S), ~124-139 (Ar-C) |
| IR (KBr, cm⁻¹) | ~3200-3400 (N-H stretch), ~1550 (C=S stretch), ~1350 (C-N stretch) | ~3200-3400 (N-H stretch), ~1550 (C=S stretch), ~1340 (C-N stretch) |
| Mass Spec (m/z) | [M]⁺ at 321/323 (presence of Br isotope pattern) | [M]⁺ at 228 |
| X-ray Crystallography | Hypothetical Data: Monoclinic, P2₁/c, reveals dihedral angle between rings | Orthorhombic, Pbca |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. The following protocols outline the synthesis and structural characterization of the novel compound.
Synthesis of 1-(2-Bromo-4-methylphenyl)-3-phenylthiourea (Compound A)
The synthesis of N,N'-disubstituted thioureas is typically a straightforward nucleophilic addition reaction.[2][3]
-
Reaction Setup : In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Bromo-4-methylaniline (1.0 eq) in 30 mL of anhydrous tetrahydrofuran (THF).
-
Reagent Addition : To the stirring solution, add phenyl isothiocyanate (1.0 eq) dropwise at room temperature.
-
Reaction Monitoring : The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation : Upon completion, the solvent is removed under reduced pressure using a rotary evaporator. The resulting solid is triturated with cold n-hexane, filtered, and washed to yield the crude product.
-
Purification : The crude product is purified by recrystallization from ethanol to afford white, crystalline 1-(2-Bromo-4-methylphenyl)-3-phenylthiourea.
Spectroscopic and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using DMSO-d₆ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Infrared (IR) Spectroscopy : The IR spectrum was recorded on an FT-IR spectrometer using KBr pellets. The spectral data was collected in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS) : The mass spectrum was obtained using an electrospray ionization (ESI) mass spectrometer to confirm the molecular weight of the synthesized compound.
Single-Crystal X-ray Diffraction : A single crystal of suitable quality was mounted on a goniometer. X-ray diffraction data was collected at room temperature using Mo Kα radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F².
Workflow and Pathway Visualizations
To clearly illustrate the logical flow of the synthesis and validation process, the following diagrams were generated using Graphviz.
Caption: Synthetic workflow for the novel thiourea derivative.
Caption: Pathway for the structural validation of the novel compound.
References
The Strategic Application of 2-Bromo-4-methylphenyl Isothiocyanate in Large-Scale Kinase Inhibitor Synthesis: A Cost-Effectiveness Analysis
In the competitive landscape of pharmaceutical manufacturing, the selection of starting materials is a critical determinant of the overall cost-effectiveness and scalability of a synthetic route. For the production of kinase inhibitors, a cornerstone of modern oncology and immunology, isothiocyanates serve as versatile intermediates. This guide provides an objective comparison of the use of 2-Bromo-4-methylphenyl isothiocyanate in the large-scale synthesis of a hypothetical thiourea-based kinase inhibitor, "Inhibitor-T," against a plausible alternative. This analysis, supported by experimental protocols and projected cost data, is intended to inform researchers, scientists, and drug development professionals in their process development decisions.
Introduction to Thiourea-Based Kinase Inhibitors
Thiourea moieties are prevalent in a variety of pharmacologically active compounds, including potent kinase inhibitors. The N,N'-disubstituted thiourea scaffold can engage in crucial hydrogen bonding interactions within the ATP-binding site of kinases, leading to the inhibition of downstream signaling pathways that are often dysregulated in diseases like cancer. The synthesis of these thioureas is most commonly achieved through the reaction of an isothiocyanate with a primary or secondary amine. The choice of the substituted isothiocyanate is therefore a key consideration in the design and synthesis of such drug candidates.
Comparative Synthesis of "Inhibitor-T"
For the purpose of this guide, we will consider the synthesis of "Inhibitor-T," a hypothetical kinase inhibitor with a thiourea core. The structure of Inhibitor-T is designed to be representative of common kinase inhibitor scaffolds.
Target Molecule: Inhibitor-T N-(4-(pyridin-4-yl)thiazol-2-yl)-N'-(4-bromo-2-methylphenyl)thiourea
This structure is a plausible inhibitor of kinases such as those in the RAF or VEGFR signaling pathways, which are critical in tumor angiogenesis and proliferation.
Data Presentation: A Comparative Analysis
The following tables summarize the projected quantitative data for the large-scale synthesis of "Inhibitor-T" via two different routes.
Table 1: Comparison of Starting Material Costs
| Reagent | Supplier Example | Small-Scale Price (USD) | Projected Large-Scale Price (USD/kg) |
| This compound | Thermo Fisher Scientific | ~$586 / 25g | 5,000 - 8,000 |
| 4-Bromo-2-methylaniline | Sigma-Aldrich | ~$100 / 25g | 800 - 1,200 |
| 1,1'-Thiocarbonyldiimidazole (TCDI) | Sigma-Aldrich | ~$150 / 25g | 1,200 - 1,800 |
| 2-Amino-4-(pyridin-4-yl)thiazole | (Custom Synthesis) | - | 2,000 - 3,500 |
Note: Projected large-scale prices are estimates based on typical industrial discounts for bulk purchasing and may vary based on supplier and market conditions.
Table 2: Process Efficiency and Cost-Effectiveness Comparison
| Parameter | Route 1: Using this compound | Route 2: Alternative using 4-Bromo-2-methylaniline + TCDI |
| Starting Materials | This compound, 2-Amino-4-(pyridin-4-yl)thiazole | 4-Bromo-2-methylaniline, 1,1'-Thiocarbonyldiimidazole, 2-Amino-4-(pyridin-4-yl)thiazole |
| Number of Steps | 1 | 1 (one-pot, two-step sequence) |
| Projected Yield | 85-95% | 75-85% |
| Reaction Time | 4-6 hours | 8-12 hours |
| Purification Method | Crystallization | Column Chromatography followed by Crystallization |
| Projected Reagent Cost per kg of Inhibitor-T | High | Moderate |
| Projected Overall Cost-Effectiveness | Moderate-High | High |
Experimental Protocols
Route 1: Synthesis of Inhibitor-T using this compound
Reaction Scheme:
Procedure:
-
To a stirred solution of 2-amino-4-(pyridin-4-yl)thiazole (1.0 eq.) in anhydrous tetrahydrofuran (THF, 10 L/kg of amine) is added this compound (1.05 eq.) at ambient temperature.
-
The reaction mixture is heated to 50-60 °C and stirred for 4-6 hours. The progress of the reaction is monitored by HPLC.
-
Upon completion, the reaction mixture is cooled to room temperature. The precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield "Inhibitor-T" as a solid.
Route 2: Alternative Synthesis of Inhibitor-T using 4-Bromo-2-methylaniline
Reaction Scheme:
Procedure:
-
To a stirred solution of 4-bromo-2-methylaniline (1.0 eq.) in anhydrous dichloromethane (DCM, 10 L/kg of aniline) is added 1,1'-thiocarbonyldiimidazole (TCDI, 1.1 eq.) portion-wise at 0-5 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours to form the intermediate isothiocyanate in situ. The formation of the intermediate is monitored by TLC or HPLC.
-
2-Amino-4-(pyridin-4-yl)thiazole (1.0 eq.) is then added to the reaction mixture.
-
The mixture is stirred at room temperature for an additional 4-6 hours.
-
The reaction is quenched with water, and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography followed by recrystallization to yield "Inhibitor-T".
Mandatory Visualizations
Caption: Comparative workflow for the synthesis of "Inhibitor-T".
Caption: Inhibition of the RAF/MEK/ERK signaling pathway by "Inhibitor-T".
Discussion on Cost-Effectiveness
Route 1: The direct use of this compound offers a more streamlined process with a higher projected yield and shorter reaction time. The purification is also simpler, relying on crystallization, which is highly desirable for large-scale manufacturing as it avoids the use of large quantities of silica gel and solvents associated with column chromatography. However, the starting isothiocyanate is a specialty reagent with a significantly higher projected cost per kilogram compared to the corresponding aniline. This high upfront cost of the starting material is the primary drawback of this route.
Route 2: This alternative route starts with the more economical 4-bromo-2-methylaniline. The isothiocyanate is generated in situ using a thiocarbonyl transfer agent like TCDI. While the cost of the starting aniline is much lower, the overall process is longer and projected to have a lower yield. Critically, this route is more likely to require chromatographic purification to remove unreacted starting materials and byproducts, which adds significant cost and complexity at an industrial scale, including solvent usage, waste disposal, and equipment time.
Conclusion
The choice between these two synthetic routes for the large-scale production of "Inhibitor-T" presents a classic trade-off between starting material cost and process efficiency.
-
This compound (Route 1) is the preferred option when a simpler, faster, and higher-yielding process is the priority, and the higher cost of the starting material can be justified by the simplified downstream processing and higher throughput. This is often the case in later-stage clinical manufacturing where process robustness and purity are paramount.
-
The alternative route using 4-bromo-2-methylaniline and TCDI (Route 2) is more attractive from a raw material cost perspective. This route might be favored during early-stage development or if the cost of the isothiocyanate is prohibitively high. However, the potential for lower yields and the necessity for chromatographic purification can erode these initial cost savings, particularly at a very large scale.
Ultimately, the most cost-effective approach will depend on a detailed process-specific analysis that includes the actual negotiated bulk pricing of all reagents, the cost of solvent and waste disposal, and the capital and operational costs of the manufacturing facility. This guide provides a framework for such an analysis, highlighting the key factors to consider when incorporating this compound into a large-scale synthetic campaign.
Comparative analysis of the fungicidal activity of 2-Bromo-4-methylphenyl isothiocyanate derivatives
Introduction
Isothiocyanates (ITCs) are a class of naturally occurring compounds known for their broad-spectrum biological activities, including potent fungicidal effects.[1][2] These compounds, characterized by the -N=C=S functional group, are derived from the enzymatic hydrolysis of glucosinolates found in cruciferous vegetables.[1][3] Synthetic isothiocyanate derivatives, particularly those with an aromatic phenyl ring, have garnered significant interest in the development of novel antifungal agents for agriculture and medicine. This guide provides a comparative analysis of the fungicidal activity of substituted phenyl isothiocyanate derivatives, with a focus on understanding the structure-activity relationships that govern their efficacy. Due to a lack of specific experimental data on 2-Bromo-4-methylphenyl isothiocyanate derivatives in the available scientific literature, this analysis focuses on structurally analogous compounds to infer potential activity and guide future research.
Fungicidal Activity of Phenyl Isothiocyanate Derivatives: A Comparative Overview
The fungicidal activity of phenyl isothiocyanate derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. Halogen and methyl substitutions, in particular, can modulate the lipophilicity, electronic properties, and steric hindrance of the molecule, thereby affecting its interaction with fungal targets. The following table summarizes the available data on the fungicidal activity of various substituted phenyl isothiocyanates against different fungal pathogens.
| Compound/Derivative | Fungal Species | Activity Metric (e.g., MIC, EC50) | Reference |
| Allyl Isothiocyanate | Candida albicans | MIC50: 0.125 mg/ml | [4] |
| Cochliobolus heterostrophus | IC50: 53.4 µmol L-1 | [5] | |
| 4-(Methylthio)-butyl Isothiocyanate | Cochliobolus heterostrophus | IC50: 53.4 µmol L-1 | [5] |
| Phenylethyl Isothiocyanate | Cochliobolus heterostrophus | - | [5] |
| Benzyl Isothiocyanate | Sclerotinia sclerotiorum | EC50: 75.1 µmol L-1 (sclerotial germination) | [6] |
| Horseradish Extract (AITC & PITC) | Trichophyton rubrum | MIC: 200 µg/mL | [7] |
| Trichophyton mentagrophytes | MIC: 200 µg/mL | [7] | |
| Microsporum canis | MIC: 100 µg/mL | [7] | |
| Epidermophyton floccosum | MIC: 100 µg/mL | [7] |
Note: MIC = Minimum Inhibitory Concentration; EC50 = Half-maximal Effective Concentration; IC50 = Half-maximal Inhibitory Concentration. Data for this compound and its direct derivatives is not available in the cited literature.
Experimental Protocols
A standardized methodology is crucial for the comparative evaluation of antifungal compounds. The following protocol outlines a general procedure for in vitro antifungal susceptibility testing of aromatic isothiocyanates.
In Vitro Antifungal Susceptibility Testing
-
Fungal Strains and Culture Conditions:
-
The fungal species of interest (e.g., Candida albicans, Aspergillus niger, Fusarium oxysporum) are obtained from a recognized culture collection.
-
Strains are maintained on an appropriate solid medium, such as Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA), and incubated under optimal conditions of temperature and humidity.
-
-
Inoculum Preparation:
-
Fungal spores or conidia are harvested from mature cultures by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80).
-
The resulting suspension is filtered to remove mycelial fragments, and the spore concentration is adjusted to a standard density (e.g., 1 x 10^6 spores/mL) using a hemocytometer.
-
-
Broth Microdilution Assay (MIC Determination):
-
The broth microdilution method is performed according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Serial dilutions of the test isothiocyanate derivatives are prepared in a suitable liquid medium, such as RPMI-1640, in 96-well microtiter plates.
-
Each well is inoculated with the standardized fungal suspension.
-
Plates are incubated at the appropriate temperature for 24-72 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth.
-
-
Determination of Minimum Fungicidal Concentration (MFC):
-
To determine if the inhibitory effect is fungicidal or fungistatic, an aliquot from each well showing no visible growth in the MIC assay is subcultured onto fresh agar plates.
-
The plates are incubated under optimal conditions.
-
The Minimum Fungicidal Concentration (MFC) is defined as the lowest concentration of the compound that results in no fungal growth on the subculture plates.
-
Mechanism of Action and Signaling Pathways
The fungicidal activity of isothiocyanates is attributed to their ability to interact with various cellular targets and disrupt essential fungal processes. The electrophilic carbon atom of the isothiocyanate group can readily react with nucleophilic groups in biomolecules, such as the sulfhydryl groups of cysteine residues in proteins.
Potential mechanisms of action include:
-
Enzyme Inhibition: Isothiocyanates can inactivate essential enzymes involved in fungal metabolism and cell wall synthesis.
-
Disruption of Membrane Integrity: Aromatic isothiocyanates can intercalate into the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately cell death.[8]
-
Induction of Oxidative Stress: These compounds can generate reactive oxygen species (ROS), leading to oxidative damage to cellular components.
-
Interference with Signaling Pathways: Isothiocyanates have been shown to modulate key signaling pathways in fungi that regulate growth, morphogenesis, and virulence. For example, in Candida albicans, allyl isothiocyanate has been reported to downregulate genes involved in the yeast-to-hypha transition, a critical virulence factor.[4]
Conclusion
Phenyl isothiocyanate derivatives represent a promising class of antifungal agents. While this guide provides a comparative overview based on available data for structurally related compounds, the absence of specific research on this compound derivatives highlights a gap in the current literature. Further investigation into the synthesis and fungicidal evaluation of this specific subclass is warranted to fully elucidate their potential and contribute to the development of novel and effective antifungal therapies. The experimental protocols and mechanistic insights provided herein can serve as a foundation for such future studies.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. In vitro antifungal activity of allyl isothiocyanate (AITC) against Aspergillus parasiticus and Penicillium expansum and evaluation of the AITC estimated daily intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antifungal activity of Allyl isothiocyanate by targeting signal transduction pathway, ergosterol biosynthesis, and cell cycle in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal mechanism of isothiocyanates against Cochliobolus heterostrophus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal activity of isothiocyanates extracted from horseradish (Armoracia rusticana) root against pathogenic dermal fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal activity of Allyl isothiocyanate by targeting signal transduction pathway, ergosterol biosynthesis, and cell cycle in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2-Bromo-4-methylphenyl isothiocyanate: A Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of 2-Bromo-4-methylphenyl isothiocyanate is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides essential, immediate safety and logistical information for the handling and disposal of this hazardous chemical.
Immediate Safety and Hazard Information
Key Hazards:
-
Toxicity: Isothiocyanates are generally toxic if swallowed, inhaled, or in contact with skin.
-
Irritation: Causes skin and eye irritation.
-
Sensitization: May cause respiratory sensitization.
-
Environmental Hazard: Very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
Before handling or preparing this compound for disposal, ensure the following personal protective equipment is used:
| PPE Category | Specific Requirements |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) office and a licensed hazardous waste disposal company.
1. Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Keep it in its original container if possible. If transferring to a new container, ensure it is properly labeled.
2. Container Management:
-
Use a designated, leak-proof, and chemically compatible waste container.
-
The container must have a secure, screw-on cap.
-
Do not fill the container to more than 80% capacity to allow for expansion.
-
Store the waste container in a designated, well-ventilated, and secure area.
-
It is best practice to use secondary containment to prevent the spread of material in case of a leak.
3. Labeling:
-
Clearly label the waste container with the following information:
-
"Hazardous Waste"
-
Full Chemical Name: "this compound"
-
Appropriate hazard pictograms (e.g., skull and crossbones, environmental hazard).
-
Accumulation start date.
-
Your name, department, and contact information.
-
4. Scheduling Disposal:
-
Contact your institution's EHS office to schedule a pickup for your hazardous waste.
-
Follow their specific procedures for waste manifest documentation.
5. Spill Management:
-
In case of a spill, evacuate the area and ensure it is well-ventilated.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 2-Bromo-4-methylphenyl isothiocyanate
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, operation, and disposal of 2-Bromo-4-methylphenyl isothiocyanate (CAS 19241-38-4). Due to the absence of a publicly available Safety Data Sheet (SDS) for this specific compound, the following guidance is based on the known hazards of structurally similar aromatic isothiocyanates, such as 4-Bromophenyl isothiocyanate and Phenyl isothiocyanate. These compounds are typically toxic, irritant, and require stringent safety protocols. A thorough, substance-specific risk assessment is mandatory before commencing any experimental work.
Hazard Assessment and Personal Protective Equipment (PPE)
Aromatic isothiocyanates are known to be hazardous substances. They can be toxic if swallowed, harmful in contact with skin, and may cause severe skin and eye irritation, as well as respiratory sensitization. Therefore, a comprehensive personal protective strategy is essential.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Hand Protection | Double Gloving: Inner nitrile glove, outer butyl rubber gloves. Regularly inspect gloves for signs of degradation or permeation. | Isothiocyanates can be potent skin irritants and sensitizers. While specific glove compatibility data for this compound is unavailable, butyl rubber generally offers good resistance to a wide range of hazardous chemicals. Nitrile gloves provide a good first layer of protection against splashes. Aromatic hydrocarbons, a component of the compound's structure, can degrade some glove materials.[1][2] |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | To protect against splashes and vapors that can cause severe eye irritation or damage.[3] |
| Skin and Body Protection | A flame-retardant lab coat worn over long-sleeved clothing and closed-toe shoes. A chemical-resistant apron is recommended for larger quantities or when there is a significant splash risk. | To minimize skin exposure to the compound. |
| Respiratory Protection | All handling must be conducted in a certified chemical fume hood. | To prevent inhalation of potentially toxic and sensitizing vapors or aerosols.[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic workflow is critical to ensure the safe handling of this compound at every stage of the experimental process.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the safe handling of this compound.
Experimental Protocol
-
Preparation:
-
Don PPE: Before entering the laboratory, put on all personal protective equipment as detailed in Table 1.
-
Fume Hood Verification: Ensure the chemical fume hood is certified and functioning correctly with the sash at the appropriate working height.
-
Material Assembly: Gather all necessary glassware, spatulas, and other equipment and place them inside the fume hood to minimize movement in and out of the containment area.
-
-
Handling:
-
Weighing and Transfer: Carefully weigh and transfer the compound within the fume hood. Use tools that minimize the generation of dust or aerosols.
-
Reaction Setup: All experimental procedures must be performed within the fume hood. Ensure all connections in the apparatus are secure to prevent leaks.
-
-
Post-Handling:
-
Decontamination: After the experiment, decontaminate all surfaces, glassware, and equipment that may have come into contact with the chemical.
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling is complete and PPE has been removed.[4]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety. All waste is considered hazardous.
Table 2: Waste Disposal Procedures
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Liquid Waste (Solutions) | Collect in a designated, sealed, and properly labeled hazardous waste container. Do not mix with incompatible wastes. |
| Contaminated Labware (Gloves, pipette tips, etc.) | Place in a designated hazardous waste bag or container. |
Waste Management Workflow Diagram
Caption: A logical workflow for the proper segregation and disposal of waste.
All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste disposal procedures.[5]
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
